4-(3-Phenylpropyl)piperidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(3-phenylpropyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-2-5-13(6-3-1)7-4-8-14-9-11-15-12-10-14/h1-3,5-6,14-15H,4,7-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HASRFXGIJALRRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171684 | |
| Record name | 4-(3-Phenylpropyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18495-82-4 | |
| Record name | 4-(3-Phenylpropyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18495-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Phenylpropyl)piperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018495824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(3-Phenylpropyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-phenylpropyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.514 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(3-Phenylpropyl)piperidine: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of 4-(3-Phenylpropyl)piperidine, a versatile heterocyclic amine pivotal in modern synthetic and medicinal chemistry. Designed for researchers, chemists, and professionals in drug development, this document delves into the core chemical properties, synthesis, characterization, and applications of this compound, grounding all information in established scientific principles and authoritative sources.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is one of the most prevalent N-heterocyclic scaffolds in pharmaceuticals and natural alkaloids.[1][2] Its saturated, six-membered structure provides a flexible yet conformationally defined anchor that is crucial for molecular recognition at biological targets.[1] this compound combines this privileged piperidine core with a phenylpropyl sidechain, creating a lipophilic moiety that enhances its potential for interaction with various receptors and its ability to cross the blood-brain barrier.[3] This unique structure makes it a valuable intermediate and building block in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system (CNS).[3]
This guide will explore the fundamental characteristics of this compound, offering both theoretical understanding and practical insights for its use in a laboratory setting.
Molecular Structure and Physicochemical Properties
The foundational identity of any chemical compound lies in its structure and resulting physical properties. This compound consists of a piperidine ring substituted at the 4-position with a 3-phenylpropyl group.
Caption: Chemical structure of this compound.
The key physicochemical properties of this compound are summarized below. These parameters are critical for determining appropriate solvents, reaction conditions, and storage protocols.
| Property | Value | Source(s) |
| CAS Number | 18495-82-4 | [3][4][5] |
| Molecular Formula | C₁₄H₂₁N | [3][4] |
| Molecular Weight | 203.32 - 203.33 g/mol | [3][4][5] |
| Appearance | Colorless to light yellow clear liquid | [3][6] |
| Boiling Point | 306.3 ± 11.0 °C (Predicted) | [4][7] |
| Density | ~0.96 g/cm³ | [4][7] |
| Refractive Index (n20/D) | 1.5240 - 1.5280 | [3][4][6] |
| pKa | 10.67 ± 0.10 (Predicted) | [4][7] |
| Solubility | Soluble in alcohols, ketones, and ester solvents; insoluble in water. | [7] |
| Storage Conditions | Room temperature, under inert atmosphere, keep in dark place. | [3][4] |
Note: Some sources may describe this compound as a powder with a melting point around 70-72°C[7]. This may refer to the hydrochloride salt form or an older, less pure sample, as most current chemical suppliers list the free base as a liquid at room temperature.[3][6]
Synthesis and Purification
The synthesis of 4-substituted piperidines often involves the reduction of the corresponding pyridine precursor. This is a robust and widely adopted strategy due to the commercial availability of a vast array of substituted pyridines.
Synthetic Pathway: Catalytic Hydrogenation
The most direct and common method for preparing this compound is the catalytic hydrogenation of 4-(3-Phenylpropyl)pyridine. This reaction involves the reduction of the aromatic pyridine ring to a saturated piperidine ring using hydrogen gas in the presence of a metal catalyst.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Hydrogenation of 4-(3-Phenylpropyl)pyridine
This protocol is a representative procedure based on established methods for pyridine reduction.[1]
Materials:
-
4-(3-Phenylpropyl)pyridine
-
Palladium on carbon (10% Pd/C) or Platinum(IV) oxide (PtO₂)
-
Ethanol (anhydrous) or Glacial Acetic Acid
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Celite™ or other filter aid
-
Standard laboratory glassware and rotary evaporator
Procedure:
-
Reactor Setup: In a high-pressure reaction vessel, dissolve 4-(3-Phenylpropyl)pyridine (1.0 eq) in a suitable solvent such as ethanol or acetic acid. The choice of solvent can influence reaction rate and selectivity; ethanol is common, while acetic acid can accelerate the reduction of the electron-rich pyridine ring.
-
Catalyst Addition: Carefully add the catalyst (typically 5-10 mol% Pd/C or 1-2 mol% PtO₂) to the solution under an inert atmosphere (e.g., nitrogen or argon). This is crucial as hydrogenation catalysts, particularly Pd/C, can be pyrophoric.
-
Hydrogenation: Seal the reaction vessel. Purge the system several times with hydrogen gas to remove all air. Pressurize the vessel with hydrogen gas (typically 50-500 psi, depending on the apparatus and catalyst) and begin vigorous stirring. The reaction may be run at room temperature or with gentle heating (e.g., 40-60°C) to increase the rate.
-
Monitoring: The reaction progress is monitored by the cessation of hydrogen uptake. Alternatively, small aliquots can be carefully withdrawn (after depressurizing and purging with inert gas) and analyzed by GC-MS or TLC to confirm the disappearance of the starting material.
-
Workup: Once the reaction is complete, depressurize the vessel and purge with an inert gas. Carefully filter the reaction mixture through a pad of Celite™ to remove the catalyst. The catalyst should be kept wet with solvent during filtration to prevent ignition upon exposure to air.
-
Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is typically purified by vacuum distillation to yield this compound as a clear, colorless to pale yellow liquid.
Spectroscopic Characterization
Confirming the identity and purity of the synthesized product is a critical, self-validating step. A combination of NMR, IR, and MS spectroscopy provides an unambiguous structural determination.
-
¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the aromatic protons (a multiplet around 7.1-7.3 ppm), the aliphatic protons of the propyl chain (multiplets between ~1.1 and 2.6 ppm), the piperidine ring protons (complex multiplets typically between ~1.2 and 3.1 ppm), and a broad singlet for the N-H proton (variable chemical shift, can be exchanged with D₂O).
-
¹³C NMR (Carbon NMR): The spectrum will show signals for the aromatic carbons (in the ~125-143 ppm region), as well as distinct signals for the aliphatic carbons of the propyl chain and the piperidine ring (typically in the ~25-55 ppm region).[8]
-
IR (Infrared) Spectroscopy: The IR spectrum should display characteristic absorption bands. Key expected peaks include: N-H stretching (a broad peak around 3300 cm⁻¹), aromatic C-H stretching (just above 3000 cm⁻¹), aliphatic C-H stretching (just below 3000 cm⁻¹), and aromatic C=C bending (in the 1600-1450 cm⁻¹ region).
-
MS (Mass Spectrometry): The mass spectrum should exhibit a molecular ion peak (M⁺) at an m/z value corresponding to the molecular weight of the compound (~203.3). Fragmentation patterns would likely include the loss of the phenyl group or cleavage at various points along the propyl chain.
Caption: Analytical workflow for structural verification and purity assessment.
Applications in Research and Development
This compound is not typically an end-product but rather a crucial intermediate in multi-step syntheses. Its value lies in its utility as a scaffold for creating more complex molecules with desired biological activities.
-
Pharmaceutical Development: The compound is a key building block in the synthesis of CNS-active agents.[3] Researchers have utilized it in the development of novel analgesics (painkillers) and antidepressants.[3] Its structure is related to known psychoactive substances, allowing for the exploration of new pathways in drug design aimed at producing more effective treatments with fewer side effects.[3]
-
Neuroscience Research: Due to its piperidine core, a common motif in neuropharmacology, this compound and its derivatives are used to study neurotransmitter systems. They can serve as precursors for ligands that target specific receptors, helping to elucidate brain function and the mechanisms of drug action on mood and behavior.[3][9]
-
Organic Synthesis: In a broader chemical context, it serves as a versatile intermediate. The secondary amine of the piperidine ring can be readily functionalized, allowing for the attachment of various other chemical groups to build complex molecular architectures.[7]
-
Material Science: While less common, chemicals with this type of structure can be incorporated into polymer formulations to modify properties like elasticity and strength.[3]
Safety, Handling, and Disposal
As with any chemical reagent, proper handling of this compound is essential to ensure laboratory safety.
-
Hazards: The compound is classified as an irritant. It is irritating to the eyes, respiratory system, and skin.[7]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[7][10]
-
Handling: Avoid contact with skin and eyes. Do not inhale the vapor or mist.[7] In case of accidental contact, wash the affected skin with soap and plenty of water, and for eye contact, rinse thoroughly with water for at least 15 minutes and consult a physician.[10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][11] It should be stored under an inert atmosphere as it may be air-sensitive. Keep away from oxidizing agents.
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility. Do not allow the product to enter drains.[10][11]
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound CAS#: 18495-82-4 [m.chemicalbook.com]
- 5. Piperidine, 4-(3-phenylpropyl)- | CymitQuimica [cymitquimica.com]
- 6. This compound [myskinrecipes.com]
- 7. chembk.com [chembk.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. CAS 76000-08-3: this compound hydrochloride… [cymitquimica.com]
- 10. capotchem.com [capotchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
4-(3-Phenylpropyl)piperidine CAS number 18495-82-4 characterization
An In-depth Technical Guide to the Characterization of 4-(3-Phenylpropyl)piperidine (CAS: 18495-82-4)
Foreword: A Molecule of Versatility
This compound is a disubstituted piperidine derivative that serves as a crucial structural motif and building block in medicinal chemistry and organic synthesis. Its unique combination of a rigid, basic piperidine core and a flexible, lipophilic phenylpropyl side chain makes it a valuable intermediate in the development of novel therapeutic agents, particularly those targeting the central nervous system (CNS), such as analgesics and antidepressants.[1] The molecule's structure allows for effective interaction with various biological targets, and its properties facilitate crossing the blood-brain barrier, a critical feature for CNS-active drugs.[1]
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the essential analytical techniques and methodologies required for the unambiguous characterization and quality control of this compound. The protocols described herein are designed to establish the identity, purity, and structural integrity of the compound, ensuring its suitability for downstream applications in research and development.
Physicochemical and Structural Identity
A foundational characterization begins with verifying the fundamental physicochemical properties of the molecule. These parameters serve as the initial benchmarks for sample identification and are critical for interpreting subsequent analytical data.
| Property | Value | Source(s) |
| CAS Number | 18495-82-4 | [2][3][4][5] |
| Molecular Formula | C₁₄H₂₁N | [1][2][3][6] |
| Molecular Weight | 203.33 g/mol | [1][2][6] |
| Appearance | Colorless to light yellow clear liquid | [2][7][8] |
| Boiling Point | 306.3 ± 11.0 °C (Predicted) | [5][6] |
| Density | ~0.96 g/cm³ | [5][6] |
| Refractive Index | 1.5240 to 1.5280 | [1][5][6] |
| pKa (Predicted) | 10.67 ± 0.10 | [5] |
| LogP (Predicted) | 3.76 | [3] |
Note: Some properties, such as boiling point and pKa, are predicted values from chemical databases and should be confirmed experimentally where critical.
Spectroscopic Elucidation: A Multi-Faceted Approach
Spectroscopic analysis provides the definitive structural confirmation of this compound. Each technique offers a unique piece of the structural puzzle, and together they create a comprehensive and validated molecular portrait.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework of the molecule. For this compound, both ¹H and ¹³C NMR are essential.
Expert Insight: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for this compound due to its excellent solubilizing properties for nonpolar to moderately polar molecules.[9][10]
-
¹H NMR Spectroscopy: This technique reveals the number of different types of protons, their connectivity, and their chemical environment. The expected spectrum would show distinct signals corresponding to the aromatic, propyl chain, and piperidine ring protons. Based on analogous structures like 4-phenylpiperidine, one can predict the approximate chemical shifts (δ) in ppm:
-
δ 7.1-7.3 ppm: A multiplet corresponding to the 5 protons of the monosubstituted benzene ring.[10][11]
-
δ ~2.5-3.1 ppm: Multiplets arising from the protons on the piperidine ring adjacent to the nitrogen atom and the benzylic protons of the propyl chain.
-
δ ~1.2-1.8 ppm: A complex series of multiplets from the remaining protons of the propyl chain and the piperidine ring.
-
δ ~1.5-2.0 ppm: A broad singlet for the N-H proton of the secondary amine, which may exchange with deuterium if D₂O is added.
-
-
¹³C NMR Spectroscopy: This analysis confirms the carbon skeleton of the molecule. This compound is expected to show 10 distinct signals in a broadband-decoupled ¹³C NMR spectrum (accounting for the symmetry in the phenyl group).[9]
-
δ ~142 ppm: Quaternary carbon of the phenyl ring attached to the propyl chain.
-
δ ~128 ppm (2 signals): Four aromatic CH carbons.
-
δ ~125 ppm: One aromatic CH carbon.
-
δ ~46 ppm: Piperidine CH₂ carbons adjacent to the nitrogen.
-
δ ~30-38 ppm: Remaining aliphatic carbons of the propyl chain and piperidine ring.
-
Mass Spectrometry (MS)
MS is employed to confirm the molecular weight and can provide structural information through analysis of fragmentation patterns.
Expert Insight: Electrospray ionization (ESI) is a suitable technique for this molecule, as the basic nitrogen of the piperidine ring is readily protonated to form the [M+H]⁺ ion, which is easily detected.
-
Expected Molecular Ion: For the molecular formula C₁₄H₂₁N, the exact mass is 203.1674 Da.[9] High-resolution mass spectrometry (HRMS) should confirm this mass to within a few parts per million (ppm), providing unequivocal confirmation of the elemental composition.
-
Predicted Adducts: Collision Cross Section (CCS) predictions can aid in identification. For example, the [M+H]⁺ adduct is predicted at an m/z of 204.17468.[12]
-
Fragmentation Pattern: The primary fragmentation pathway would likely involve the cleavage of the bond between the piperidine ring and the propyl chain or fragmentation within the propyl chain, leading to characteristic daughter ions.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in the molecule. The IR spectrum of the hydrochloride salt is available in the NIST database.[13] The free base will exhibit key differences.
-
Key Expected Absorptions (for free base):
-
~3300 cm⁻¹: A moderate, somewhat broad peak corresponding to the N-H stretch of the secondary amine.
-
3000-3100 cm⁻¹: Aromatic C-H stretching vibrations.
-
2800-3000 cm⁻¹: Aliphatic C-H stretching vibrations from the propyl and piperidine moieties.
-
~1600, 1495, 1450 cm⁻¹: C=C stretching vibrations characteristic of the aromatic ring.
-
~700-750 cm⁻¹: A strong band indicating monosubstitution on the benzene ring.
-
Purity Assessment: Chromatographic Methods
Ensuring the purity of this compound is paramount, as impurities can confound experimental results or lead to unwanted side effects in drug development. Commercial suppliers often report purity as >98.0% determined by Gas Chromatography (GC).[2][8]
Gas Chromatography (GC) Protocol
GC is well-suited for analyzing volatile and thermally stable compounds like this compound.
Protocol: Purity Determination by GC-FID
-
System: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A standard nonpolar column, such as a DB-5 or HP-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injection: 1 µL of a ~1 mg/mL solution in a suitable solvent (e.g., dichloromethane or ethyl acetate). Use a split injection mode (e.g., 50:1 split ratio).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase at 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Detector Temperature: 300 °C.
-
Data Analysis: Integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC provides an orthogonal method for purity analysis, particularly for identifying non-volatile impurities.
Protocol: Purity Determination by RP-HPLC
This protocol is adapted from established methods for analyzing this compound.[3]
-
System: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., Newcrom R1), 4.6 x 150 mm, 5 µm particle size.[3]
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid (for MS compatibility) or Phosphoric Acid.[3]
-
Solvent B: Acetonitrile (MeCN) with 0.1% Formic Acid.
-
-
Flow Rate: 1.0 mL/min.
-
Gradient:
-
Start at 30% B, hold for 1 minute.
-
Increase linearly to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 30% B and re-equilibrate for 3 minutes.
-
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL of a ~0.5 mg/mL solution in MeCN/Water (50:50).
-
Data Analysis: Calculate purity based on the relative peak area, similar to the GC method.
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety. The compound is irritating to the eyes, respiratory system, and skin.[14]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[15][16][17]
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid breathing vapors or mists.[15] Wash hands thoroughly after handling.[15][16]
-
Storage: Store in a cool, dark place, preferably below 15°C.[2] The compound is listed as air-sensitive, so storage under an inert gas atmosphere (e.g., Argon or Nitrogen) is recommended to prevent degradation.[2][5]
Visual Workflow and Structural Summary
Diagrams provide a clear, at-a-glance summary of complex processes and information.
Caption: Comprehensive characterization workflow for this compound.
Caption: Structural regions and their corresponding spectroscopic signals.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 18495-82-4 | TCI AMERICA [tcichemicals.com]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound CAS#: 18495-82-4 [m.chemicalbook.com]
- 6. This compound | 18495-82-4 [chemicalbook.com]
- 7. Piperidine, 4-(3-phenylpropyl)- | CymitQuimica [cymitquimica.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. rsc.org [rsc.org]
- 11. 4-Phenylpiperidine(771-99-3) 1H NMR spectrum [chemicalbook.com]
- 12. PubChemLite - this compound (C14H21N) [pubchemlite.lcsb.uni.lu]
- 13. Piperidine, 4-(3-phenylpropyl)-, hydrochloride [webbook.nist.gov]
- 14. chembk.com [chembk.com]
- 15. capotchem.com [capotchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. fishersci.co.uk [fishersci.co.uk]
A Technical Guide to the Spectroscopic Characterization of 4-(3-Phenylpropyl)piperidine
This guide provides an in-depth analysis of the spectroscopic data for 4-(3-Phenylpropyl)piperidine, a versatile heterocyclic amine with significant applications in pharmaceutical and neuroscience research.[1][2] As a key building block in the synthesis of analgesics and other central nervous system-active drugs, a thorough understanding of its structural and spectroscopic properties is paramount for researchers, scientists, and drug development professionals.[1] This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering insights into the causality behind spectral features and providing robust experimental protocols for data acquisition.
Molecular Structure and Properties
This compound (C₁₄H₂₁N) has a molecular weight of 203.33 g/mol .[1][3][4] The molecule consists of a piperidine ring substituted at the 4-position with a 3-phenylpropyl group. This structure imparts a combination of lipophilic (phenylpropyl chain) and polar (piperidine nitrogen) characteristics, which are crucial for its biological activity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive structural information.
¹H NMR Spectroscopy: A Predictive Analysis
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Phenyl (ortho, meta, para) | 7.10 - 7.35 | Multiplet | 5H |
| Benzylic CH₂ | ~2.60 | Triplet | 2H |
| Propyl CH₂ (middle) | ~1.65 | Multiplet | 2H |
| Propyl CH₂ (adjacent to piperidine) | ~1.25 | Multiplet | 2H |
| Piperidine CH (at C4) | ~1.50 | Multiplet | 1H |
| Piperidine CH₂ (equatorial, C2/C6) | ~3.05 | Multiplet | 2H |
| Piperidine CH₂ (axial, C2/C6) | ~2.55 | Multiplet | 2H |
| Piperidine CH₂ (equatorial, C3/C5) | ~1.70 | Multiplet | 2H |
| Piperidine CH₂ (axial, C3/C5) | ~1.20 | Multiplet | 2H |
| Piperidine NH | Variable (typically 1.5 - 2.5) | Broad Singlet | 1H |
Causality Behind Predicted Shifts: The aromatic protons are expected in the downfield region (7.10-7.35 ppm) due to the deshielding effect of the ring current. The benzylic protons (~2.60 ppm) are shifted downfield by the adjacent phenyl group. The protons on the piperidine ring exhibit a range of chemical shifts due to their axial or equatorial positions and their proximity to the nitrogen atom. The protons on the carbons adjacent to the nitrogen (C2 and C6) are the most deshielded of the piperidine ring protons. The NH proton signal is typically broad and its chemical shift is dependent on solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. A predicted ¹³C NMR spectrum for this compound is available, and an experimental spectrum can be accessed through spectral databases.[5][6]
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Phenyl (quaternary) | ~142.5 |
| Phenyl (CH) | ~128.4 |
| Phenyl (CH) | ~128.2 |
| Phenyl (CH) | ~125.6 |
| Benzylic CH₂ | ~36.0 |
| Propyl CH₂ (middle) | ~29.0 |
| Propyl CH₂ (adjacent to piperidine) | ~33.5 |
| Piperidine CH (at C4) | ~36.5 |
| Piperidine CH₂ (at C2/C6) | ~46.5 |
| Piperidine CH₂ (at C3/C5) | ~32.5 |
Source: NP-MRD, predicted ¹³C NMR spectrum.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound hydrochloride is available from the NIST Chemistry WebBook.[7] For the free base, which is a liquid, the spectrum would show characteristic absorptions for the N-H bond of the secondary amine and the C-H bonds of the aromatic and aliphatic portions of the molecule.
Table 3: Key IR Absorption Bands for this compound (Free Base - Predicted)
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (secondary amine) | 3300 - 3500 | Medium, broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium |
| C-H Bend (aliphatic) | 1350 - 1470 | Medium |
| C-N Stretch (amine) | 1000 - 1250 | Medium |
Comparison to the Hydrochloride Salt: The provided spectrum of the hydrochloride salt shows a broad absorption in the 2500-3000 cm⁻¹ region, which is characteristic of the N⁺-H stretching vibrations of an ammonium salt.[7] In the free base, this would be replaced by the sharper N-H stretch of the secondary amine around 3300-3500 cm⁻¹.
Mass Spectrometry (MS)
The molecular ion peak (M⁺) would be observed at an m/z of 203. The fragmentation is likely to be dominated by cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage), leading to the formation of a stable iminium ion.[8]
Proposed Fragmentation Pathway
Caption: Proposed EI-MS fragmentation of this compound.
Key Fragmentation Insights: The base peak in the mass spectrum of many piperidine derivatives is often the result of α-cleavage.[8] For this compound, this would lead to a fragment with m/z 98. Another prominent peak is expected at m/z 91, corresponding to the stable tropylium ion formed from the phenylpropyl side chain. Cleavage of the bond between the piperidine ring and the propyl chain would result in a fragment at m/z 119.
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.
NMR Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity. This can be done manually or using an automated shimming routine.[9]
-
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation:
-
As this compound is a liquid, no extensive sample preparation is required for ATR-FTIR.[10]
-
-
Instrument Setup:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Data Acquisition:
-
Place a small drop of this compound onto the center of the ATR crystal.
-
Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Label the significant peaks corresponding to the functional groups of the molecule.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, methanol) at a concentration of approximately 1 mg/mL.
-
-
Instrument Setup:
-
Use a GC equipped with a capillary column suitable for the analysis of amines (e.g., a DB-5ms column).
-
Set the GC oven temperature program to ensure good separation of the analyte from any impurities and the solvent. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C).[5]
-
Set the mass spectrometer to scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
The compound will be separated on the GC column and then introduced into the mass spectrometer for ionization (typically electron ionization at 70 eV) and detection.
-
-
Data Analysis:
-
The total ion chromatogram (TIC) will show a peak at the retention time of this compound.
-
The mass spectrum corresponding to this peak can be extracted and analyzed.
-
Identify the molecular ion peak and the major fragment ions. Compare the fragmentation pattern to the predicted pathway and to mass spectral libraries for confirmation.
-
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. rsc.org [rsc.org]
- 3. eng.uc.edu [eng.uc.edu]
- 4. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 5. cmbr-journal.com [cmbr-journal.com]
- 6. preprints.org [preprints.org]
- 7. Piperidine, 4-(3-phenylpropyl)-, hydrochloride [webbook.nist.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. emory.edu [emory.edu]
- 10. jascoinc.com [jascoinc.com]
4-(3-Phenylpropyl)piperidine mechanism of action in CNS
An In-Depth Technical Guide to the CNS Mechanism of Action of 4-(3-Phenylpropyl)piperidine
Introduction: A Scaffold of Neuromodulatory Potential
The this compound scaffold represents a privileged structure in central nervous system (CNS) drug discovery. Its chemical architecture, featuring a piperidine ring coupled to a phenylpropyl moiety, facilitates passage across the blood-brain barrier, making it an ideal backbone for agents targeting a spectrum of neurological and psychiatric conditions.[1] Compounds based on this core are explored for therapeutic applications ranging from analgesia and antidepressant action to neuroprotection.[1][2] This guide provides a comprehensive, in-depth analysis of the molecular mechanisms underpinning the CNS activity of this compound. Our investigation reveals a primary, multifaceted role as a modulator of the Sigma-1 receptor (σ1R), a unique intracellular chaperone protein, with secondary interactions within the dopaminergic and serotonergic systems. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's complex pharmacology.
Part 1: The Primary Target - The Sigma-1 Receptor (σ1R)
The principal mechanism of action for this compound and its close structural analogs is the modulation of the Sigma-1 receptor (σ1R).[3][4][5] Unlike conventional cell-surface receptors, σ1R is a ligand-operated intracellular chaperone protein, offering a unique node of therapeutic intervention.[6][7]
σ1R: A Chaperone at the Crossroads of Cellular Stress and Survival
The σ1R is an integral membrane protein predominantly located at the endoplasmic reticulum (ER), with significant enrichment at the mitochondria-associated ER membrane (MAM).[7][8][9] This strategic positioning places it at a critical interface for regulating communication between organelles, particularly in response to cellular stress.[7] In its dormant state, σ1R forms a complex with another chaperone, the 78-kDa glucose-regulated protein, also known as Binding Immunoglobulin Protein (BiP).[7][8] The binding of a ligand, such as this compound, acts as a trigger, initiating a cascade of events pivotal to cell survival and function.
Ligand-Induced Activation and Key Signaling Cascades
Upon binding by an agonist ligand, σ1R dissociates from BiP, freeing it to interact with and modulate a variety of "client" proteins and signaling pathways.[7][8] This chaperone activity is central to its neuroprotective and neuromodulatory effects.
One of the most critical functions of an activated σ1R is the stabilization of the inositol 1,4,5-trisphosphate receptor type 3 (IP3R3) at the MAM.[7][8] This action ensures the proper and efficient transfer of Ca²⁺ from the ER, a major intracellular Ca²⁺ store, into the mitochondria.[8][9] This regulated Ca²⁺ flux is vital for mitochondrial bioenergetics and ATP synthesis while preventing the pathological Ca²⁺ overload that can trigger apoptotic pathways.[7]
Caption: σ1R-mediated regulation of ER-mitochondrial Ca²⁺ signaling.
During periods of cellular stress, such as hypoxia or oxidative damage, misfolded proteins accumulate in the ER, triggering the Unfolded Protein Response (UPR).[8] While initially protective, prolonged UPR activation leads to apoptosis. Activated σ1R can directly interact with key UPR sensors, including inositol-requiring enzyme 1α (IRE1α), to modulate their activity and mitigate excessive ER stress, thereby promoting cell survival.[8]
Caption: Modulation of the Unfolded Protein Response (UPR) by σ1R.
Evidence for Neuroprotection
The functional consequences of σ1R activation are profoundly neuroprotective. Studies on the closely related and potent σ1R ligand 4-phenyl-1-(4-phenylbutyl)piperidine (PPBP) provide compelling evidence.
-
Ischemic Stroke Models : In animal models of middle cerebral artery occlusion (MCAO), PPBP treatment significantly reduces infarct volume.[10][11] This neuroprotection is observed even when the compound is administered after the onset of ischemia.[11]
-
Mechanism of Neuroprotection : The protective effect of PPBP is directly linked to its ability to attenuate the activity of neuronal nitric oxide synthase (nNOS).[10] By inhibiting nNOS, it reduces the production of ischemia-evoked nitric oxide (NO), a key mediator of excitotoxicity and neuronal damage.[10] Importantly, the neuroprotective effects of PPBP are lost in mice lacking the nNOS gene, confirming this mechanism.[10]
-
Neurotrophic Support : Beyond direct stress mitigation, σ1R agonists have been shown to upregulate the secretion of Brain-Derived Neurotrophic Factor (BDNF) and enhance its signaling through the TrkB receptor, promoting neuronal resilience and plasticity.[12]
| Compound | Model | Finding | Reference |
| PPBP | Rat MCAO | Attenuated infarction volume in cortex and striatum. | [10] |
| PPBP | Rat MCAO | Markedly attenuated NO production in ischemic striatum. | [10] |
| PPBP | nNOS Knockout Mice | Neuroprotective effect was lost, confirming nNOS dependence. | [10] |
| Pridopidine (σ1R Agonist) | In vitro / In vivo | Promotes neurotrophic signaling via BDNF, ERK, and AKT pathways. | [12] |
Part 2: Modulatory Actions on Neurotransmitter Systems
While σ1R is the primary target, the this compound scaffold can also interact with classical neurotransmitter systems, contributing to its overall CNS profile. These interactions appear to be more modulatory than primary agonism or antagonism.
The Dopaminergic System
The phenylpiperidine core is a well-established pharmacophore for dopamine D2 receptor ligands.[13][14] However, compounds like this compound and its analogs exhibit a nuanced interaction rather than simple receptor blockade or activation.
-
Dopamine Stabilization : Certain derivatives in this class are described as "dopamine stabilizers."[13][15] These compounds show low binding affinity for the D2 receptor in vitro but achieve high receptor occupancy in vivo.[15] This suggests a state-dependent interaction, where the compound may preferentially bind to and antagonize D2 receptors under conditions of high dopaminergic tone (hyperdopaminergia) while having minimal effect or even facilitating activity in low-tone states (hypodopaminergia).[13]
-
Signaling Pathway : The canonical dopamine D2 receptor is a G-protein coupled receptor (GPCR) that couples to Gαi/o proteins.[16] Activation inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels and subsequently decreasing Protein Kinase A (PKA) activity.[16][17]
-
Context-Dependent Effects : It is crucial to note that the neuroprotective effects of the related compound PPBP in an ischemia model were found to be independent of changes in acute dopamine accumulation.[18] This indicates that while dopamine system modulation may be part of the compound's overall profile, its potent neuroprotective actions are likely mediated primarily through the σ1R pathway.
Caption: Canonical Dopamine D2 receptor (Gαi/o-coupled) signaling pathway.
The Serotonergic System
The 4-phenylpiperidine structure also bears resemblance to ligands for serotonin (5-HT) receptors, particularly the 5-HT2A subtype.[19]
-
Potential for Interaction : Structure-activity relationship studies have identified 4-phenylpiperidine derivatives that bind to serotonin receptors.[19][20][21] This suggests a potential for this compound to modulate serotonergic neurotransmission.
-
5-HT2A Signaling : The 5-HT2A receptor is a Gq/11-coupled GPCR.[22] Upon activation by serotonin, it stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and diacylglycerol (DAG).[23] IP3 triggers Ca²⁺ release from the ER, while DAG activates Protein Kinase C (PKC), leading to a wide range of downstream cellular effects.[22][23][24] Any interaction with this receptor could significantly influence neuronal excitability and plasticity.
Part 3: Experimental Protocols for Mechanistic Investigation
To rigorously define the mechanism of action of this compound, a series of well-established experimental protocols are required. These methods form a self-validating system, progressing from initial binding characterization to functional and cell-based efficacy assays.
Caption: Logical workflow for elucidating the compound's mechanism of action.
Protocol 1: Radioligand Binding Assay for Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for human recombinant σ1R, D2, and 5-HT2A receptors.
Methodology:
-
Membrane Preparation: Obtain commercially available cell membranes expressing a high density of the human recombinant receptor of interest (σ1R, D2, or 5-HT2A).
-
Assay Buffer Preparation: Prepare a binding buffer specific to the receptor target. For example, for σ1R, use 50 mM Tris-HCl, pH 7.4.
-
Competition Binding Setup:
-
In a 96-well plate, add a fixed concentration of a specific radioligand (e.g., --INVALID-LINK---pentazocine for σ1R, [³H]spiperone for D2, [³H]ketanserin for 5-HT2A).
-
Add increasing concentrations of the test compound, this compound (typically from 10⁻¹¹ M to 10⁻⁵ M).
-
Include a control for non-specific binding by adding a high concentration of a known, non-labeled ligand (e.g., haloperidol for σ1R and D2).
-
Include a control for total binding with only the radioligand and membranes.
-
-
Incubation: Incubate the plates at an appropriate temperature for a set duration to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro Functional Assay (Calcium Imaging)
Objective: To determine if this compound functionally modulates σ1R-IP3R signaling by measuring intracellular Ca²⁺ mobilization.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., SH-SY5Y neuroblastoma cells, which endogenously express σ1R) on glass-bottom culture dishes.
-
Fluorescent Dye Loading: Load the cells with a Ca²⁺-sensitive fluorescent indicator dye, such as Fura-2 AM or Fluo-4 AM, according to the manufacturer's protocol.
-
Baseline Measurement: Place the dish on the stage of a fluorescence microscope equipped for live-cell imaging. Perfuse with a physiological saline solution and record the baseline fluorescence for 2-3 minutes.
-
Compound Application:
-
Apply a sub-maximal concentration of an IP3-generating agonist (e.g., bradykinin or carbachol) to induce a Ca²⁺ release event from the ER. Record the response.
-
After a washout period, pre-incubate a separate dish of cells with this compound for 15-30 minutes.
-
Re-apply the same sub-maximal concentration of the IP3-generating agonist in the continued presence of the test compound.
-
-
Data Acquisition: Record fluorescence intensity over time. For ratiometric dyes like Fura-2, record emissions at two excitation wavelengths (e.g., 340 nm and 380 nm).
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (e.g., F340/F380) or the change in fluorescence (ΔF/F₀) for single-wavelength dyes.
-
Compare the peak amplitude of the Ca²⁺ response induced by the IP3-generating agonist in the absence and presence of this compound.
-
A potentiation or enhancement of the Ca²⁺ signal in the presence of the test compound indicates positive functional modulation of the σ1R-IP3R axis.
-
Conclusion: A Multifaceted Neuromodulator
The mechanism of action of this compound in the central nervous system is a compelling example of multi-target pharmacology. Its primary role is as a modulator of the Sigma-1 receptor, an intracellular chaperone protein at the nexus of cellular stress and survival. Through this interaction, the compound can stabilize intracellular calcium signaling, mitigate ER stress, and reduce excitotoxic damage by inhibiting nNOS activity, culminating in a robust neuroprotective profile.[8][9][10]
Layered upon this primary mechanism are modulatory effects on the dopaminergic and serotonergic systems, likely through state-dependent interactions with D2 receptors and potential engagement of 5-HT2A receptors.[13][19] This polypharmacology suggests that the therapeutic utility of this compound and its derivatives may extend beyond simple neuroprotection, potentially offering benefits in psychiatric disorders characterized by dysregulated neurotransmitter tone. For drug development professionals, this scaffold provides a rich foundation for creating novel CNS therapeutics that address both neurodegenerative and psychiatric pathologies through a synergistic mechanism of action.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. Sigma receptor - Wikipedia [en.wikipedia.org]
- 4. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting ligand-operated chaperone sigma-1 receptors in the treatment of neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 8. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 9. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 10. Neuroprotective effect of sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is linked to reduced neuronal nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotection from focal ischemia by 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is dependent on treatment duration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 18. Potent sigma 1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine provides ischemic neuroprotection without altering dopamine accumulation in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 23. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of 4-(3-Phenylpropyl)piperidine: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides an in-depth exploration of the pharmacological profile of 4-(3-phenylpropyl)piperidine, a versatile heterocyclic compound that serves as a crucial scaffold in modern medicinal chemistry. While much of the literature focuses on its more complex derivatives, this document consolidates available data to elucidate the core pharmacological properties of the parent molecule. We will delve into its synthesis, primary biological targets, structure-activity relationships inferred from its analogs, and its foundational role in the development of novel therapeutics targeting the central nervous system. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal chemical entity.
Introduction: The Significance of the this compound Scaffold
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural alkaloids, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and the capacity to cross the blood-brain barrier.[1][2] The addition of a 3-phenylpropyl substituent at the 4-position creates a molecule with a unique spatial and electronic configuration, rendering this compound a valuable starting point for exploring interactions with various neurotransmitter systems.[1][3] Its structural characteristics have positioned it as a key intermediate in the synthesis of compounds targeting a range of neurological and psychiatric disorders, including pain, depression, and psychosis.[1] This guide will systematically dissect the pharmacological attributes of this core structure.
Physicochemical Properties and Synthesis
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in drug design and development.
Chemical Identity and Properties
| Property | Value | Reference |
| CAS Number | 18495-82-4 | [1][4][5][6][7][8][9] |
| Molecular Formula | C₁₄H₂₁N | [1][4][5][7][8] |
| Molecular Weight | 203.33 g/mol | [1][4][7] |
| Appearance | Colorless to slightly pale yellow clear liquid | [4] |
| Purity | ≥98% | [4][5] |
| Refractive Index | 1.5240-1.5280 | [1][4] |
| Storage | 0-8°C | [1] |
As a hydrochloride salt (CAS: 76000-08-3), its solubility in aqueous solutions is enhanced, which is a desirable characteristic for pharmaceutical formulations.[3][10]
General Synthesis Pathway
The synthesis of this compound and its derivatives often involves multi-step processes. A common approach involves the alkylation of a piperidine precursor. For instance, a general synthesis could involve the reaction of 4-substituted piperidine with a phenylpropyl halide. More complex syntheses of its analogs have been described in detail, often starting from precursors like 4-piperidone.[11]
Below is a generalized workflow for the synthesis of a this compound analog, illustrating the core synthetic logic.
Caption: Generalized synthetic workflow for this compound analogs.
Primary Pharmacological Targets
The pharmacological activity of this compound and its derivatives stems from their interaction with several key protein targets within the central nervous system. The core structure exhibits a promiscuous binding profile, which has been exploited to develop more selective ligands.
Sigma (σ) Receptors
Sigma receptors, comprising σ₁ and σ₂ subtypes, are intracellular chaperones located at the endoplasmic reticulum.[12][13] They are implicated in a variety of cellular functions and are a target for neuropsychiatric drug development.[13] Several potent sigma receptor ligands are based on the this compound scaffold. For instance, 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP), a close analog, is a potent σ₁ receptor ligand.[12][13][14] This suggests that the 4-phenylalkylpiperidine moiety is a key pharmacophore for sigma receptor binding.
The neuroprotective effects observed with some analogs are thought to be mediated, at least in part, through their action on σ₁ receptors.[13][15][16] For example, the σ₁ receptor ligand PPBP has been shown to provide neuroprotection in models of focal cerebral ischemia.[15] This protection is linked to the attenuation of neuronal nitric oxide synthase (nNOS) activity and a reduction in ischemia-induced nitric oxide production.[16]
Dopamine and Serotonin Transporters
The this compound framework is a core component of several potent dopamine transporter (DAT) and serotonin transporter (5-HTT) ligands.[11][17] Structure-activity relationship (SAR) studies of analogs have demonstrated that modifications to the piperidine nitrogen and the phenylpropyl side chain can modulate affinity and selectivity for these transporters.[11][17] For example, analogs of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperidine (GBR 12909) have been synthesized and evaluated for their binding to DAT and 5-HTT.[11][17] These studies highlight the importance of the N-substituent on the piperidine ring for achieving high potency and selectivity for the dopamine transporter.[11]
Opioid Receptors
The phenylpiperidine scaffold is a well-established pharmacophore for opioid receptor ligands, with fentanyl and meperidine being prominent examples.[18][19] While this compound itself is not a classical opioid, modifications to this structure, particularly the introduction of a hydroxyl group on the phenyl ring and substitutions on the piperidine ring, can yield potent opioid receptor agonists or antagonists.[20][21][22] For instance, N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines are potent opioid antagonists.[20] The N-phenylpropyl substitution, in particular, has been shown to significantly increase antagonist potency at μ and κ opioid receptors.[20]
In Vitro and In Vivo Pharmacological Assessment
The pharmacological properties of compounds based on the this compound scaffold are typically characterized through a battery of in vitro and in vivo assays.
In Vitro Methodologies
Radioligand Binding Assays: This is a fundamental technique to determine the affinity of a compound for its target receptors. The protocol involves incubating the test compound with a preparation of cell membranes expressing the receptor of interest (e.g., from rat striatum for DAT and 5-HTT) and a radiolabeled ligand with known high affinity for the receptor.[11][17] The ability of the test compound to displace the radioligand is measured, and the inhibition constant (Ki) is calculated.
Step-by-Step Protocol for Radioligand Binding Assay:
-
Membrane Preparation: Homogenize tissue (e.g., rat striatum) in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Incubation: In a multi-well plate, add the membrane preparation, the radioligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of the test compound.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a set period to allow binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Calculate the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) and then the Ki using the Cheng-Prusoff equation.
In Vivo Models
Animal Models of Neurological Disorders: To assess the therapeutic potential of this compound derivatives, various animal models are employed. For neuroprotection, models of focal cerebral ischemia, such as middle cerebral artery occlusion (MCAO) in rats, are used.[15][16] In these models, the ability of the compound to reduce infarct volume is a key measure of efficacy.[15][16] For assessing effects on the dopaminergic system, behavioral tests such as locomotor activity and drug discrimination studies are utilized.
Caption: A typical workflow for in vivo assessment of a novel therapeutic agent.
Structure-Activity Relationships (SAR)
SAR studies on analogs of this compound have provided valuable insights into the structural requirements for activity at its various targets.
-
N-Substitution on the Piperidine Ring: This position is critical for modulating affinity and selectivity. For dopamine transporter ligands, a benzyl or phenylpropyl substituent on the nitrogen can confer high potency.[11][17] In the context of opioid receptor antagonists, an N-phenylpropyl group generally leads to a significant increase in potency compared to an N-methyl group.[20]
-
Phenyl Ring Substitution: Substitution on the phenyl ring of the phenylpropyl moiety can also influence activity. For instance, in a series of DAT ligands, unsubstituted and fluoro-substituted compounds were generally the most active and selective.[17]
-
Linker Length: The length of the alkyl chain connecting the phenyl and piperidine rings plays a role in optimizing binding.
Therapeutic Potential and Future Directions
The this compound scaffold is a proven platform for the development of CNS-active drugs. Its inherent ability to interact with multiple targets, including sigma receptors, monoamine transporters, and opioid receptors, makes it a rich source for novel therapeutic agents.
-
Neuroprotective Agents: Given the neuroprotective effects of some of its sigma receptor-ligand analogs, there is potential for developing novel treatments for stroke and other neurodegenerative diseases.[13][15][16]
-
Analgesics: The versatility of the scaffold in generating both opioid receptor agonists and antagonists suggests its utility in developing novel pain therapeutics with potentially improved side-effect profiles.[1][21]
-
Antidepressants and Anxiolytics: By modulating dopamine and serotonin transporters, derivatives of this compound are promising candidates for the treatment of depression and anxiety disorders.[1]
Future research will likely focus on fine-tuning the selectivity of these compounds for their respective targets to minimize off-target effects and enhance therapeutic efficacy. The development of ligands with dual or multi-target activity also represents an exciting avenue for addressing complex multifactorial diseases.
Conclusion
This compound is a foundational molecular scaffold with a rich and diverse pharmacological profile. Its ability to serve as a template for potent and selective ligands for sigma receptors, dopamine and serotonin transporters, and opioid receptors underscores its importance in medicinal chemistry. A comprehensive understanding of its core structure-activity relationships and pharmacological properties, as outlined in this guide, is essential for leveraging its full potential in the discovery and development of the next generation of CNS therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. CAS 76000-08-3: this compound hydrochloride… [cymitquimica.com]
- 4. This compound [myskinrecipes.com]
- 5. Piperidine, 4-(3-phenylpropyl)- | CymitQuimica [cymitquimica.com]
- 6. This compound | 18495-82-4 | TCI AMERICA [tcichemicals.com]
- 7. This compound - CAS:18495-82-4 - Sunway Pharm Ltd [3wpharm.com]
- 8. 4-(3-PHENYLPROPYL)-PIPERIDINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound | 18495-82-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. Piperidine, 4-(3-phenylpropyl)-, hydrochloride [webbook.nist.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sigma receptor - Wikipedia [en.wikipedia.org]
- 13. Targeting ligand-operated chaperone sigma-1 receptors in the treatment of neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuroprotection from focal ischemia by 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is dependent on treatment duration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neuroprotective effect of sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is linked to reduced neuronal nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 4-Phenylpiperidine - Wikipedia [en.wikipedia.org]
- 20. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide for the Pharmacological Investigation of 4-(3-Phenylpropyl)piperidine as a Sigma-1 Receptor Ligand
Abstract
The sigma-1 receptor (S1R), a unique ligand-operated molecular chaperone primarily located at the endoplasmic reticulum (ER), has emerged as a high-value therapeutic target for a multitude of central nervous system (CNS) disorders, including neurodegenerative diseases, neuropathic pain, and depression.[1][2] Its role in modulating critical cellular functions such as calcium signaling, ion channel activity, and cellular stress responses underscores its therapeutic potential.[3][4][5] This guide presents a comprehensive, tiered framework for the systematic evaluation of novel chemical entities as S1R ligands, using 4-(3-Phenylpropyl)piperidine as a case study. This compound, belonging to the piperidine class known for S1R activity and favorable CNS penetration properties, serves as an ideal candidate for investigation.[6][7] We will detail the requisite experimental workflows, from initial binding affinity and selectivity profiling to functional characterization and in vivo proof-of-concept studies. Each section is designed to provide not only the methodological "how" but also the scientific rationale "why," ensuring a robust and logically sound investigation.
Introduction: The Rationale for Targeting the Sigma-1 Receptor
Unlike traditional G protein-coupled or ionotropic receptors, the S1R is a chaperone protein that resides at the mitochondria-associated ER membrane (MAM), a critical hub for cellular signaling and bioenergetics.[4][8] In its dormant state, S1R is complexed with another chaperone, BiP (Binding immunoglobulin protein).[4] Upon stimulation by ligand agonists, S1R dissociates from BiP and translocates to interact with a variety of client proteins, including the inositol 1,4,5-trisphosphate receptor (IP3R) and voltage-gated ion channels, thereby modulating their activity.[1][2][8] This multifaceted mechanism allows S1R ligands to exert neuroprotective and restorative effects, making them highly sought after in drug development.
The selection of this compound for this investigation is based on established structure-activity relationships (SAR) that identify the piperidine scaffold as a privileged structure for S1R binding.[9][10][11] Furthermore, its physicochemical properties suggest a high likelihood of crossing the blood-brain barrier, a prerequisite for any CNS-active therapeutic.[7] This guide provides the scientific framework to validate these hypotheses through empirical testing.
The Sigma-1 Receptor Signaling Hub
The following diagram illustrates the central role of S1R at the MAM, providing the mechanistic basis for the functional assays described in later sections.
Caption: S1R at the ER-Mitochondria interface modulating Ca2+ signaling.
Tier 1: Binding Affinity and Selectivity Profiling
Scientific Rationale: The foundational step in characterizing any novel ligand is to determine its binding affinity (Kᵢ) for the intended target and its selectivity against related receptor subtypes. High affinity is indicative of potent interaction, while high selectivity (e.g., for S1R over the sigma-2 receptor, S2R) is crucial for minimizing off-target effects and ensuring a clean pharmacological profile. We employ a competitive radioligand binding assay, the gold standard for quantifying these parameters.[12][13]
Experimental Protocol: Radioligand Binding Assay
This protocol is adapted from established methodologies for S1R and S2R binding.[12][14]
1. Membrane Preparation:
-
Harvest guinea pig liver tissue, known for its high expression of S1R.[15]
-
Homogenize the tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a BCA protein assay.
2. S1R Competitive Binding Assay:
-
In a 96-well plate, combine:
-
Define non-specific binding in separate wells using a high concentration (10 µM) of Haloperidol, a non-selective sigma ligand.[14]
-
Incubate the plate at 37°C for 120 minutes to reach equilibrium.[16]
3. S2R Competitive Binding Assay (Selectivity Screen):
-
Follow the same procedure as for S1R, but with the following modifications:
4. Data Acquisition and Analysis:
-
Terminate the incubation by rapid vacuum filtration through GF/C filters pre-soaked in polyethyleneimine (PEI).[17]
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value using non-linear regression and convert it to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.[17]
Data Presentation: Binding Affinity and Selectivity
| Compound | S1R Kᵢ (nM) [a] | S2R Kᵢ (nM) [a] | Selectivity Index (S2R Kᵢ / S1R Kᵢ) |
| This compound | 15.2 ± 1.8 | 1850 ± 150 | ~122-fold |
| (+)-Pentazocine (S1R Agonist) | 16.0 ± 2.5 | >10,000 | >625-fold |
| Haloperidol (Antagonist) | 4.5 ± 0.5 | 55.0 ± 7.0 | ~12-fold |
| PRE-084 (S1R Agonist) | 2.2 ± 0.3 | 3500 ± 400 | ~1590-fold |
| [a] Data are presented as mean ± SEM from three independent experiments and are hypothetical for illustrative purposes. |
Workflow Visualization
Caption: Workflow for the S1R competitive radioligand binding assay.
Tier 2: Functional Characterization (Agonist vs. Antagonist)
Scientific Rationale: Demonstrating binding is necessary but not sufficient. The next critical step is to determine the functional consequence of that binding: does this compound activate the receptor (agonism) or block its activation by endogenous ligands (antagonism)? Given S1R's role in modulating Ca²+ signaling and promoting neurotrophic pathways, we can probe its functional activity through relevant cell-based assays.[4][18]
Experimental Protocol: Intracellular Calcium Mobilization Assay
1. Cell Culture and Dye Loading:
-
Culture a suitable cell line (e.g., HEK293 cells stably expressing S1R, or a neuronal cell line like SH-SY5Y) in 96-well black-walled, clear-bottom plates.
-
Once cells reach ~90% confluency, load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.
-
Wash the cells with Hank's Balanced Salt Solution (HBSS) to remove excess dye.
2. Agonist Mode Assay:
-
Place the plate in a fluorescence imaging plate reader (FLIPR) or similar instrument.
-
Add varying concentrations of this compound and monitor for a direct increase in intracellular calcium, often potentiated by a sub-maximal concentration of an IP3-generating agent.
-
Include a known S1R agonist (e.g., PRE-084) as a positive control.
3. Antagonist Mode Assay:
-
Pre-incubate the dye-loaded cells with varying concentrations of this compound for 15-30 minutes.
-
Add a known S1R agonist (e.g., PRE-084) at its EC₅₀ concentration.
-
Monitor the fluorescence signal. A reduction in the agonist-induced signal indicates antagonism.
-
Include a known S1R antagonist (e.g., Haloperidol) as a positive control.
4. Data Analysis:
-
Quantify the peak fluorescence response for each well.
-
For agonist mode, plot the response against the log concentration of the test compound to determine the EC₅₀ (concentration for 50% maximal effect) and Eₘₐₓ (maximal effect).
-
For antagonist mode, plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀.
Data Presentation: Functional Activity Profile
| Compound | Agonist Mode EC₅₀ (nM) [b] | Eₘₐₓ (% of PRE-084) [b] | Antagonist Mode IC₅₀ (nM) [b] | Functional Classification |
| This compound | 85.4 ± 9.2 | 95 ± 5% | >10,000 | Full Agonist |
| PRE-084 (Agonist) | 50.1 ± 6.5 | 100% (Reference) | >10,000 | Full Agonist |
| Haloperidol (Antagonist) | No Activity | 0% | 150 ± 25 | Antagonist |
| [b] Data are hypothetical, derived from a calcium mobilization assay, and presented as mean ± SEM. |
Tier 3: In Vivo Proof-of-Concept
Scientific Rationale: The ultimate test of a CNS drug candidate is its efficacy in a relevant animal model. S1R agonists have consistently shown therapeutic potential in models of neuropathic pain.[19] Therefore, evaluating this compound in a validated pain model provides a strong indication of its potential for in vivo translation.
Experimental Protocol: Chronic Constriction Injury (CCI) Model of Neuropathic Pain
1. Surgical Procedure:
-
Anesthetize adult male Sprague-Dawley rats.
-
Expose the sciatic nerve in the mid-thigh region of one hind limb.
-
Loosely tie four ligatures around the nerve, causing a mild constriction without arresting blood flow.
-
Suture the incision and allow the animals to recover. This procedure induces pain-like behaviors (allodynia and hyperalgesia) in the affected paw.
2. Behavioral Testing (Mechanical Allodynia):
-
Place animals in individual chambers on an elevated mesh floor.
-
Use von Frey filaments of increasing stiffness to apply pressure to the plantar surface of the hind paw.
-
The paw withdrawal threshold is determined as the lowest force that elicits a brisk withdrawal response.
-
Establish a baseline withdrawal threshold for all animals 10-14 days post-surgery.
3. Drug Administration and Efficacy Testing:
-
Administer this compound (e.g., 1, 3, 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Measure the paw withdrawal threshold at various time points post-injection (e.g., 30, 60, 120 minutes).
-
An increase in the withdrawal threshold indicates an anti-allodynic (analgesic) effect.
Workflow Visualization
Caption: Workflow for the in vivo evaluation in a neuropathic pain model.
Data Presentation: In Vivo Efficacy
| Treatment Group (i.p.) | Paw Withdrawal Threshold (grams) [c] | % Max Possible Effect (MPE) [d] |
| Vehicle | 3.5 ± 0.5 | 0% (Baseline) |
| 4-PPP (1 mg/kg) | 6.8 ± 0.9 | 31% |
| 4-PPP (3 mg/kg) | 11.5 ± 1.2 | 70% |
| 4-PPP (10 mg/kg) | 14.2 ± 0.8 | 93% |
| Gabapentin (30 mg/kg) | 13.5 ± 1.0 | 87% |
| [c] Data are hypothetical peak effects observed at 60 min post-dose, mean ± SEM. A normal, non-injured paw has a threshold of ~15g. | ||
| [d] %MPE = [(Post-drug Threshold - Vehicle Threshold) / (Max Threshold - Vehicle Threshold)] * 100. |
Conclusion and Future Directions
Based on the integrated (hypothetical) data from this tiered investigation, this compound emerges as a promising S1R ligand. It demonstrates high affinity and selectivity for the S1R (Tier 1), functions as a full agonist in a cell-based assay (Tier 2), and exhibits robust, dose-dependent efficacy in a validated animal model of neuropathic pain (Tier 3).
These findings strongly support its continued development. The logical next steps in a preclinical program would include:
-
Full Selectivity Profiling: Screening against a broad panel of CNS receptors and channels to confirm its specificity.
-
Pharmacokinetic Studies: Determining its absorption, distribution, metabolism, and excretion (ADME) profile to inform dosing regimens and assess brain penetration directly.
-
Toxicology Studies: Evaluating its safety profile in acute and chronic dosing studies.
-
Further SAR: Synthesizing and testing analogs to potentially improve potency, selectivity, or pharmacokinetic properties.
This guide provides a robust, evidence-based pathway for the thorough investigation of novel S1R candidates, ensuring that only the most promising compounds advance toward clinical development.
References
- 1. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The molecular function of σ receptors: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 4. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemimpex.com [chemimpex.com]
- 8. The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening [mdpi.com]
- 16. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Role of 4-(3-Phenylpropyl)piperidine in Elucidating Neurotransmitter System Dynamics: A Technical Guide
This guide provides an in-depth technical exploration of 4-(3-phenylpropyl)piperidine and its derivatives, pivotal research tools for dissecting the complexities of neurotransmitter systems. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, mechanism of action, and practical application of these compounds, emphasizing the causal relationships behind experimental designs and the integrity of the presented protocols.
Introduction: A Versatile Scaffold for CNS Research
The study of neurotransmitter systems is fundamental to understanding brain function and developing effective therapeutics for a myriad of neurological and psychiatric disorders. Small molecules that selectively interact with components of these systems, such as transporters and receptors, are indispensable tools in this endeavor. This compound has emerged as a versatile chemical scaffold, serving as a foundational structure for the synthesis of potent and selective ligands targeting key players in neurotransmission.[1] Its derivatives have proven invaluable in probing the function of the dopamine transporter (DAT), serotonin transporter (SERT), and sigma receptors, offering insights into conditions ranging from substance abuse to neurodegenerative diseases.[1] This guide will provide a comprehensive overview of the utility of this compound-based compounds in neuroscience research.
I. Chemical Synthesis and Characterization
The synthesis of this compound and its analogs is a critical first step in its application as a research tool. A common and effective synthetic route starts from 4-picoline (4-methylpyridine).
Step-by-Step Synthesis of this compound
A robust method for the synthesis of the this compound core involves the alkylation of a pyridine derivative followed by reduction of the pyridine ring.
Protocol 1: Synthesis of this compound
-
Alkylation of 4-Picoline:
-
Rationale: To introduce the phenylpropyl side chain at the 4-position of the pyridine ring.
-
Procedure: In a round-bottom flask, dissolve 4-picoline in a suitable aprotic solvent such as tetrahydrofuran (THF). Cool the solution to -78°C in a dry ice/acetone bath. Add a strong base, such as n-butyllithium, dropwise to deprotonate the methyl group, forming a deep red solution of the picolyl anion. To this, add 1-bromo-2-phenylethane to initiate the alkylation. Allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Purify the resulting 4-(3-phenylpropyl)pyridine by column chromatography.[2]
-
-
Reduction of the Pyridine Ring:
-
Rationale: To convert the aromatic pyridine ring into a saturated piperidine ring.
-
Procedure: Dissolve the purified 4-(3-phenylpropyl)pyridine in a protic solvent such as ethanol. Add a hydrogenation catalyst, for example, platinum(IV) oxide (Adam's catalyst). Place the reaction mixture in a high-pressure hydrogenation apparatus (Parr shaker). Pressurize the vessel with hydrogen gas (typically 50-60 psi) and shake at room temperature until hydrogen uptake ceases. Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield this compound.
-
-
Formation of the Hydrochloride Salt (Optional but Recommended):
-
Rationale: The hydrochloride salt of this compound is a stable, crystalline solid that is easier to handle and weigh accurately than the freebase, which is often an oil.[3][4] It also exhibits improved solubility in aqueous buffers used for biological assays.[3]
-
Procedure: Dissolve the purified this compound freebase in a minimal amount of a suitable solvent like diethyl ether. Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in ether, until precipitation is complete. Collect the white precipitate by filtration, wash with cold ether, and dry under vacuum to obtain this compound hydrochloride.[3][4]
-
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
II. Mechanism of Action: A Multi-Target Profile
The pharmacological utility of this compound derivatives stems from their ability to interact with multiple key proteins in the central nervous system.
A. Monoamine Transporters: DAT, SERT, and NET
Derivatives of this compound have been extensively studied as ligands for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the neurotransmitter signal.
-
Dopamine Transporter (DAT): Many analogs of this compound are potent and selective inhibitors of DAT. By blocking dopamine reuptake, these compounds increase the concentration and duration of dopamine in the synapse, leading to enhanced dopaminergic signaling. This property makes them valuable tools for studying the role of dopamine in reward, motivation, and motor control, as well as in pathologies like addiction and Parkinson's disease.
-
Serotonin Transporter (SERT): While often designed for DAT selectivity, modifications to the this compound scaffold can also yield compounds with significant affinity for SERT. This allows for the investigation of the serotonergic system and the development of probes for studying mood disorders and the mechanism of action of selective serotonin reuptake inhibitors (SSRIs).
-
Structure-Activity Relationships (SAR): Extensive SAR studies have been conducted on this compound derivatives. For instance, the nature and substitution pattern of the phenyl ring, the length of the alkyl chain, and modifications to the piperidine nitrogen all significantly influence the potency and selectivity for DAT, SERT, and NET.
B. Sigma Receptors: A Role in Neuroprotection
Beyond monoamine transporters, derivatives of this compound have been identified as high-affinity ligands for sigma receptors, particularly the sigma-1 subtype. Sigma-1 receptors are intracellular chaperone proteins located at the endoplasmic reticulum-mitochondrion interface that play a crucial role in cellular stress responses and neuronal survival.
-
Sigma-1 Receptor Agonism: Many this compound derivatives act as agonists at the sigma-1 receptor. This agonism has been linked to neuroprotective effects in models of ischemic stroke and neurodegenerative diseases. The proposed mechanisms for this neuroprotection are multifaceted and include the modulation of intracellular calcium signaling, reduction of oxidative stress, and enhancement of neuronal plasticity.[5][6][7]
The following diagram illustrates the key downstream signaling pathways activated by sigma-1 receptor agonists, leading to neuroprotection.
Caption: Sigma-1 Receptor Neuroprotective Signaling Pathway.
III. Experimental Protocols
The following section provides detailed, self-validating protocols for key in vitro and in vivo experiments utilizing this compound derivatives.
A. In Vitro Assays
1. Dopamine Transporter (DAT) Binding Assay
-
Objective: To determine the binding affinity (Ki) of a this compound derivative for the dopamine transporter.
-
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]WIN 35,428) for binding to DAT in a membrane preparation from a brain region rich in DAT, such as the striatum.
-
Protocol 2: DAT Binding Assay
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold sucrose buffer (0.32 M sucrose, 10 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C. Resuspend the pellet (P2 fraction) in assay buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford assay).
-
Binding Reaction: In a 96-well plate, add the following in order:
-
Assay buffer
-
A fixed concentration of [³H]WIN 35,428 (typically at its Kd concentration)
-
Increasing concentrations of the unlabeled this compound derivative (test compound) or a known DAT inhibitor (e.g., cocaine or GBR 12909) for the standard curve.
-
For non-specific binding, add a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine).
-
Initiate the binding reaction by adding the membrane preparation (typically 50-100 µg of protein per well).
-
-
Incubation: Incubate the plate at 4°C for 2 hours with gentle shaking.
-
Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., Whatman GF/B) pre-soaked in polyethylenimine (PEI) to reduce non-specific binding. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Serotonin Transporter (SERT) Uptake Assay
-
Objective: To determine the functional potency (IC50) of a this compound derivative to inhibit serotonin uptake via SERT.
-
Principle: This assay measures the ability of the test compound to inhibit the uptake of radiolabeled serotonin ([³H]5-HT) into cells expressing SERT or into synaptosomes.
-
Protocol 3: SERT Uptake Assay
-
Cell Culture or Synaptosome Preparation: Use a cell line stably expressing human SERT (e.g., HEK293-hSERT) or prepare synaptosomes from a relevant brain region (e.g., raphe nucleus).
-
Uptake Inhibition: Pre-incubate the cells or synaptosomes with increasing concentrations of the this compound derivative or a known SERT inhibitor (e.g., citalopram) for 15-30 minutes at 37°C in a suitable buffer (e.g., Krebs-Ringer-HEPES).
-
Initiate Uptake: Add a fixed concentration of [³H]5-HT to initiate the uptake and incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate Uptake: Stop the uptake by rapid filtration through a glass fiber filter and wash with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of [³H]5-HT uptake against the logarithm of the test compound concentration.
-
B. In Vivo Studies
1. Assessment of Locomotor Activity
-
Objective: To evaluate the effect of a this compound derivative on spontaneous locomotor activity in rodents, which can be indicative of its stimulant or sedative properties.
-
Principle: The open field test is a common method to assess locomotor activity. The animal is placed in a novel, open arena, and its movements are tracked over a set period.
-
Protocol 4: Open Field Test
-
Apparatus: Use a square open field arena (e.g., 40 cm x 40 cm x 40 cm) made of a non-reflective material. The arena should be equipped with an automated tracking system (e.g., infrared beams or video tracking software).
-
Acclimation: Bring the animals (e.g., mice) to the testing room at least 30-60 minutes before the experiment to allow them to acclimate to the new environment.[8]
-
Drug Administration: Administer the this compound derivative or vehicle control via the desired route (e.g., intraperitoneal injection) at a specified time before the test.
-
Test Procedure: Gently place the animal in the center of the open field arena and start the recording immediately.[6] Allow the animal to explore the arena for a predetermined duration (e.g., 30-60 minutes).[5]
-
Data Collection: The tracking system will record various parameters, including:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency (a measure of exploratory behavior)
-
-
Data Analysis: Compare the locomotor activity parameters between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). An increase in total distance traveled suggests a stimulant effect, while a decrease suggests a sedative effect.
-
2. In Vivo Microdialysis for Dopamine Measurement
-
Objective: To measure the extracellular levels of dopamine in a specific brain region (e.g., the striatum) of a freely moving animal following the administration of a this compound derivative.
-
Principle: A microdialysis probe is surgically implanted into the brain region of interest. A physiological solution (artificial cerebrospinal fluid, aCSF) is slowly perfused through the probe. Neurotransmitters in the extracellular fluid diffuse across the semipermeable membrane of the probe into the perfusate, which is then collected and analyzed.
-
Protocol 5: In Vivo Microdialysis
-
Probe Preparation and Calibration:
-
Preparation: Use a commercially available microdialysis probe or construct one with a semipermeable membrane of a specific molecular weight cutoff.
-
In Vitro Calibration: Before implantation, determine the in vitro recovery of the probe by placing it in a solution of known dopamine concentration and measuring the concentration in the collected dialysate. This helps in estimating the absolute extracellular concentration from the dialysate concentration.
-
-
Surgical Implantation: Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame. Surgically implant a guide cannula directed at the target brain region (e.g., striatum).[9][10]
-
Probe Insertion and Baseline Collection: After a recovery period from surgery, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).[11] Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) to establish a stable baseline of extracellular dopamine levels.
-
Drug Administration: Administer the this compound derivative and continue collecting dialysate samples.
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the dopamine levels as a percentage of the baseline and plot the time course of the drug's effect. An increase in dopamine levels would be expected for a DAT inhibitor.
-
The following diagram illustrates the workflow for an in vivo microdialysis experiment.
Caption: In Vivo Microdialysis Experimental Workflow.
IV. Data Presentation and Interpretation
The quantitative data obtained from these experiments are crucial for understanding the pharmacological profile of this compound derivatives.
Table 1: In Vitro Binding Affinities and Transporter Inhibition
| Compound Derivative | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) |
| Derivative A | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Derivative B | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Derivative C | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Reference (e.g., GBR 12909) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Data in this table should be populated from specific experimental findings and cited accordingly.
Table 2: In Vivo Behavioral and Neurochemical Effects
| Compound Derivative | Dose (mg/kg) | Locomotor Activity (% of Control) | Striatal Dopamine (% of Baseline) |
| Derivative A | [Insert Dose] | [Insert Value] | [Insert Value] |
| Derivative B | [Insert Dose] | [Insert Value] | [Insert Value] |
| Vehicle Control | N/A | 100% | 100% |
Data in this table should be populated from specific experimental findings and cited accordingly.
V. Conclusion and Future Directions
This compound and its derivatives represent a powerful and versatile class of chemical tools for the investigation of neurotransmitter systems. Their ability to be tailored for high affinity and selectivity for dopamine and serotonin transporters, as well as their significant interactions with sigma-1 receptors, makes them invaluable for a wide range of neuroscience research. The protocols and data presented in this guide provide a solid foundation for researchers to employ these compounds in their studies.
Future research will likely focus on the development of novel derivatives with even greater selectivity and unique pharmacological profiles. For example, the development of fluorescently labeled or radiolabeled analogs for positron emission tomography (PET) will enable the in vivo visualization and quantification of their target proteins in the living brain. Furthermore, a deeper understanding of the downstream signaling pathways modulated by these compounds, particularly through sigma-1 receptors, will open new avenues for therapeutic interventions in a variety of neurological and psychiatric disorders.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. CAS 76000-08-3: this compound hydrochloride… [cymitquimica.com]
- 4. Piperidine, 4-(3-phenylpropyl)-, hydrochloride [webbook.nist.gov]
- 5. Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 7. Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms [mdpi.com]
- 8. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Therapeutic Potential of 4-(3-Phenylpropyl)piperidine Derivatives: A Guide to Synthesis, Pharmacology, and Clinical Applications
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The 4-(3-phenylpropyl)piperidine scaffold represents a privileged chemical structure in modern medicinal chemistry, serving as the foundation for a diverse range of pharmacologically active agents. These compounds have garnered significant attention for their potent and often selective modulation of key central nervous system (CNS) targets, most notably the sigma-1 (σ1) receptor and acetylcholinesterase (AChE). This guide provides a comprehensive technical overview of this important chemical class, from fundamental synthetic strategies and detailed structure-activity relationships (SAR) to their validated therapeutic potential in neurodegenerative disorders, pain, and beyond. We will explore the mechanistic basis for their activity, present detailed experimental protocols for their evaluation, and offer insights into the future trajectory of drug development efforts centered on this versatile scaffold.
Introduction: The Significance of the this compound Core
The this compound moiety is a key pharmacophore found in numerous centrally acting therapeutic agents. Its structural composition—a basic piperidine ring connected via a flexible three-carbon linker to a lipophilic phenyl group—provides an ideal framework for interacting with specific binding pockets in complex protein targets. This arrangement allows for a fine-tuning of physicochemical properties, such as basicity (pKa) and lipophilicity (logP), which are critical for oral bioavailability and blood-brain barrier (BBB) penetration.
Historically, interest in this scaffold was propelled by the discovery of its high affinity for sigma receptors, particularly the σ1 subtype, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Modulation of the σ1 receptor has been shown to influence a variety of cellular processes, including calcium signaling, ion channel function, and neuronal survival, making it a high-value target for conditions characterized by cellular stress and neurodegeneration, such as Alzheimer's disease, Parkinson's disease, and neuropathic pain. Furthermore, derivatives of this scaffold have been developed as potent inhibitors of acetylcholinesterase (AChE), a cornerstone target in the symptomatic treatment of Alzheimer's disease. The dual ability of some derivatives to target both σ1 receptors and AChE presents a compelling multi-target-directed ligand (MTDL) strategy for complex neurological diseases.
Synthetic Strategies: Constructing the Core Scaffold
The synthesis of this compound derivatives is versatile, allowing for systematic modifications to explore the chemical space and optimize pharmacological activity. The choice of synthetic route is often dictated by the desired substitution patterns on the phenyl and piperidine rings.
Core Synthesis via Catalytic Hydrogenation
A prevalent and robust method for constructing the scaffold involves the catalytic hydrogenation of a corresponding pyridine precursor. This approach is highly efficient for producing the saturated piperidine ring.
Rationale: This multi-step synthesis begins with a Grignard reaction, a classic carbon-carbon bond-forming reaction ideal for linking the phenylpropyl sidechain to the pyridine ring. The subsequent reduction of the pyridine ring is critical. Catalytic hydrogenation using platinum(IV) oxide (PtO2), also known as Adams' catalyst, is a standard and highly effective method for the complete saturation of aromatic nitrogen heterocycles under relatively mild conditions. The final N-alkylation or N-acylation step allows for the introduction of diverse substituents on the piperidine nitrogen, which is a key handle for modulating the compound's properties.
Experimental Protocol: Synthesis of 1-benzyl-4-(3-phenylpropyl)piperidine
-
Step 1: Grignard Reaction. To a solution of 4-benzylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF), add 3-phenylpropylmagnesium bromide (1.2 eq) dropwise at 0 °C under an inert nitrogen atmosphere. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Step 2: Quenching. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Step 3: Reduction. Dissolve the crude product from Step 2 in methanol and add PtO2 (0.05 eq). Place the mixture in a Parr hydrogenation apparatus and subject it to hydrogen gas (50 psi) at room temperature for 16 hours.
-
Step 4: Work-up. Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate. The resulting residue is the this compound core.
-
Step 5: N-Alkylation. Dissolve the product from Step 4 (1.0 eq) in acetonitrile. Add potassium carbonate (K2CO3, 2.5 eq) and benzyl bromide (1.2 eq). Heat the mixture to 60 °C and stir for 8 hours. After cooling, filter the solid and concentrate the solvent. Purify the crude product by column chromatography on silica gel to yield the final compound.
Diagram 1: General Synthetic Workflow This diagram outlines the key stages in the synthesis of this compound derivatives, from precursor selection to final product purification.
Pharmacological Profile and Mechanism of Action
The therapeutic effects of this compound derivatives are primarily mediated through their interaction with specific protein targets in the CNS.
Sigma-1 (σ1) Receptor Modulation
The σ1 receptor is an intracellular chaperone protein that resides at the mitochondria-associated endoplasmic reticulum membrane (MAM). It plays a crucial role in regulating cellular responses to stress.
-
Mechanism: σ1 receptor ligands, many of which are based on the this compound scaffold, act as allosteric modulators. Upon binding, they induce the translocation of the σ1 receptor from the MAM to other cellular compartments, where it can interact with and modulate the function of various client proteins, including ion channels (e.g., NMDA receptors, voltage-gated K+ channels) and signaling kinases. This modulation helps restore cellular homeostasis, reduce oxidative stress, and promote neuronal survival, providing a strong mechanistic basis for their use in neurodegenerative diseases.
Diagram 2: Sigma-1 Receptor Signaling Pathway This diagram illustrates the mechanism of σ1 receptor activation by a ligand and its subsequent downstream effects on neuronal health.
Acetylcholinesterase (AChE) Inhibition
A subset of these derivatives has been engineered to inhibit AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.
-
Mechanism: In Alzheimer's disease, the cholinergic system is severely compromised. By inhibiting AChE, these compounds increase the synaptic levels and duration of action of acetylcholine, thereby alleviating cognitive deficits. Donecopride, a notable example, is a potent inhibitor of human AChE and also displays high affinity for the σ1 receptor, making it a promising dual-action agent.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for high-affinity binding and selectivity.
| Modification Area | Observation | Impact on Activity |
| Piperidine Nitrogen | Introduction of small to medium-sized alkyl or benzyl groups. | Generally enhances affinity for σ1 receptors. Large, bulky groups can be detrimental. |
| Propyl Linker | The three-carbon length is often optimal for σ1 affinity. | Shortening or lengthening the chain typically reduces potency. |
| Phenyl Ring | Substitution with electron-donating or -withdrawing groups. | Positional substitution is critical. For example, para-substitution with halogens (F, Cl) or small alkyl groups can increase σ1 affinity and selectivity over the σ2 subtype. |
Therapeutic Applications and Future Directions
The unique pharmacology of these derivatives makes them attractive candidates for a range of challenging diseases.
-
Alzheimer's Disease: Dual-target agents like donecopride that inhibit AChE and modulate σ1 receptors offer a promising strategy to provide both symptomatic relief and potential disease-modifying neuroprotective effects.
-
Neuropathic Pain: σ1 receptor antagonists have shown significant efficacy in preclinical models of neuropathic pain by modulating central sensitization mechanisms.
-
Psychosis: The σ1 receptor has been implicated in the pathophysiology of psychosis, and ligands based on this scaffold are being explored as novel antipsychotic agents.
The future of this field lies in the rational design of next-generation MTDLs with optimized pharmacokinetic and pharmacodynamic profiles. Leveraging computational modeling and advanced screening techniques will be crucial for identifying candidates with superior efficacy and safety profiles for clinical development.
A Technical Guide to 4-(3-Phenylpropyl)piperidine: A Privileged Scaffold for the Development of Novel Analgesics
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The relentless pursuit of potent and safer analgesics has spotlighted the versatility of specific chemical scaffolds in medicinal chemistry. Among these, the 4-(3-phenylpropyl)piperidine core has emerged as a "privileged structure," serving as a foundational precursor for a new generation of analgesic agents. This technical guide provides an in-depth exploration of this scaffold, from its synthesis and intrinsic chemical properties to its strategic application in the design of novel opioid receptor modulators. We will dissect the structure-activity relationships (SAR) that govern the analgesic potency of its derivatives and provide detailed, field-proven protocols for both the synthesis of a representative advanced analgesic and its subsequent in-vitro pharmacological evaluation. This document is intended to serve as a comprehensive resource for researchers dedicated to innovating within the field of pain management.
Introduction: The Imperative for Innovation in Analgesic Drug Discovery
The management of moderate to severe pain remains a significant clinical challenge, underscored by the ongoing opioid crisis. While traditional opioids are effective, their utility is hampered by a narrow therapeutic window and severe side effects, including respiratory depression, tolerance, and a high potential for addiction. This has catalyzed a paradigm shift in analgesic research, focusing on the development of novel chemical entities with improved safety profiles. The piperidine ring is a ubiquitous heterocyclic motif in medicinal chemistry, forming the core of numerous centrally active pharmaceuticals.[1] Its conformational flexibility and the basicity of its nitrogen atom are key to its frequent role in interacting with biological targets. Specifically, the 4-substituted phenylpiperidine framework is a cornerstone of many potent synthetic opioids, including pethidine and fentanyl.[2][3][4]
The this compound scaffold offers a unique combination of a rigid piperidine ring, a flexible alkyl linker, and an aromatic phenyl group, providing a versatile template for molecular exploration.[5] This guide will illuminate the strategic value of this specific precursor in the rational design of next-generation analgesics.
The this compound Scaffold: Synthesis and Core Attributes
The utility of this compound as a precursor stems from its synthetic accessibility and its inherent physicochemical properties that make it an ideal starting point for CNS-targeted drug design.
Synthesis of the Precursor
The precursor is typically synthesized from its aromatic analog, 4-(3-phenylpropyl)pyridine. The critical step is the reduction of the pyridine ring to a piperidine ring. A common and effective method is catalytic hydrogenation.
-
Reaction Setup: To a solution of 4-(3-phenylpropyl)pyridine (1.0 eq) in ethanol (or acetic acid) in a high-pressure hydrogenation vessel, add Platinum(IV) oxide (PtO₂, Adams' catalyst), typically at a loading of 1-5 mol%.
-
Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen gas (typically 50-100 psi).
-
Reaction Execution: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC or GC-MS by observing the disappearance of the starting material. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt for crystallization to yield this compound in high purity.[6]
Causality: The choice of a heterogeneous catalyst like PtO₂ is crucial for its efficiency in reducing the aromatic pyridine ring under manageable conditions of temperature and pressure. Acetic acid can be used as a solvent to facilitate the reaction, as the protonated pyridinium species is more readily reduced.
Physicochemical & Pharmacophoric Properties
The this compound scaffold possesses several key features that make it a privileged structure for analgesic design:
-
Basic Nitrogen: The piperidine nitrogen (pKa ≈ 11) is protonated at physiological pH, allowing for the formation of a crucial ionic bond with anionic residues (e.g., Aspartic acid) in receptor binding pockets, a hallmark of opioid receptor engagement.[7]
-
Lipophilic Character: The phenylpropyl group provides significant lipophilicity, which is essential for crossing the blood-brain barrier and reaching CNS targets.[5]
-
Conformational Flexibility: The propyl linker allows the phenyl ring to adopt multiple conformations, enabling it to adapt to the topology of different receptor binding sites.[8]
-
Modification Handles: The scaffold presents two primary points for chemical modification: the piperidine nitrogen (secondary amine) and the phenyl ring, allowing for extensive SAR exploration.
From Precursor to Potent Analgesics: A Case Study in Opioid Receptor Ligand Design
The transformation of this compound into potent analgesics is best exemplified by the design of fentanyl-class opioid agonists. While fentanyl itself is an N-phenethyl-4-anilinopiperidine, the underlying principles of its SAR can be applied to derivatives of our core scaffold. The key is the strategic modification of the piperidine nitrogen.
Structure-Activity Relationship (SAR) Exploration
The primary target for many analgesics derived from this scaffold is the µ-opioid receptor (MOR), a G-protein coupled receptor that mediates the analgesic effects of morphine and other opioids.[3][9] The general strategy involves N-acylation and N-alkylation of the piperidine nitrogen.
A logical progression from the this compound precursor involves converting the secondary amine to a tertiary amine bearing an N-acyl anilino group, a key feature of potent fentanyl-type analgesics.
Let's consider a hypothetical series of derivatives based on a core structure N-(1-(4-(3-phenylpropyl)piperidin-1-yl)-1-oxopropan-2-yl)-N-phenylpropanamide to illustrate SAR principles.
| Compound ID | R1 (on Phenyl Ring) | R2 (N-Alkyl group) | µ-Opioid Receptor Binding Affinity (Ki, nM) | Analgesic Potency (ED50, mg/kg) |
| A-1 | H | Phenethyl | 1.5 | 0.05 |
| A-2 | 4-Fluoro | Phenethyl | 0.8 | 0.02 |
| A-3 | H | Thienylethyl | 1.2 | 0.04 |
| A-4 | H | Methyl | 25.0 | 1.5 |
| A-5 | 4-Methoxy | Phenethyl | 5.0 | 0.2 |
This data is illustrative and synthesized from general SAR principles of fentanyl analogs for educational purposes.[10][11]
Key SAR Insights:
-
N-Substituent: A phenethyl or similar bioisosteric group (like thienylethyl) on the piperidine nitrogen is critical for high potency, as seen by comparing A-1 and A-3 with the much less potent N-methyl analog A-4 .[12][13] This lipophilic group is believed to interact with a hydrophobic pocket in the µ-opioid receptor.
-
Aryl Acyl Group: The addition of a small, electron-withdrawing group like fluorine on the aniline ring (A-2 ) can enhance potency. Conversely, a bulky, electron-donating group like methoxy (A-5 ) may decrease binding affinity.
-
The 4-Phenylpropyl Group: This group itself contributes to the overall lipophilicity and van der Waals interactions within the receptor, anchoring the ligand.
The logical relationship in designing these analgesics can be visualized as a workflow.
Caption: Logical workflow for developing analgesics from the precursor.
Experimental Methodologies: A Practical Guide
To ensure scientific integrity, protocols must be detailed and self-validating. Here we provide a representative synthesis of a potent analgesic and a standard protocol for its pharmacological evaluation.
Detailed Synthesis Protocol: N-(1-(2-phenylethyl)-4-(3-phenylpropyl)piperidin-4-yl)-N-phenylpropanamide (A Fentanyl-class Analog)
This multi-step synthesis transforms the precursor into a high-potency analgesic.
Caption: Synthetic workflow for an advanced analgesic analog.
Step-by-Step Procedure:
-
N-Alkylation of the Piperidine:
-
To a solution of this compound (1.0 eq) in acetonitrile, add (2-bromoethyl)benzene (1.2 eq) and potassium carbonate (2.5 eq).
-
Reflux the mixture for 12 hours, monitoring by TLC.
-
After cooling, filter the mixture and concentrate the solvent. Purify the residue by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield 1-(2-phenylethyl)-4-(3-phenylpropyl)piperidine.
-
Rationale: This step adds the crucial phenethyl group to the piperidine nitrogen, a key pharmacophore for potent µ-opioid activity.[12][13]
-
-
Conversion to 4-Anilino Intermediate (Conceptual adaptation):
-
Note: This step adapts a standard synthesis for fentanyl-like molecules. A more direct route from the phenylpropyl starting material might involve different intermediates, but this illustrates the core transformations.
-
A more common starting point for this step is an N-substituted-4-piperidone.[12][13] The ketone is subjected to reductive amination with aniline using a mild reducing agent like sodium triacetoxyborohydride (Na(OAc)₃BH).[12][13]
-
Rationale: The reductive amination forms the C-N bond that attaches the aniline moiety at the 4-position of the piperidine ring.
-
-
Final Acylation:
-
Dissolve the 4-anilino intermediate (from a suitable precursor) in dichloromethane and cool to 0°C.
-
Add diisopropylethylamine (DIPEA, 2.0 eq) followed by the dropwise addition of propionyl chloride (1.5 eq).[13]
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution, extract with dichloromethane, dry the organic layer over sodium sulfate, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS analysis. Purity should be >95% by HPLC for use in biological assays.
-
In Vitro Pharmacological Evaluation: µ-Opioid Receptor Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of the synthesized compound for the µ-opioid receptor. It is a competitive assay where the test compound competes with a radiolabeled ligand for receptor binding.
Materials:
-
Receptor Source: Membranes prepared from CHO or HEK cells stably expressing the human µ-opioid receptor (hMOR).[14]
-
Radioligand: [³H]DAMGO, a high-affinity, selective µ-opioid agonist.[14][15]
-
Non-specific Binding Control: Naloxone (10 µM), a non-selective opioid antagonist.[15]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Test Compound: Synthesized analgesic, dissolved in DMSO and serially diluted.
Step-by-Step Procedure:
-
Preparation: In a 96-well plate, combine the assay buffer, cell membranes (typically 10-20 µg protein per well), and varying concentrations of the test compound.
-
Incubation: Add the radioligand [³H]DAMGO at a final concentration near its Kd value (e.g., 0.5-1.0 nM).[15] Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[14]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.[14]
-
Data Analysis:
-
Total Binding: Radioactivity in wells with no test compound.
-
Non-specific Binding (NSB): Radioactivity in wells containing 10 µM Naloxone.
-
Specific Binding: Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
Future Perspectives and Conclusion
The this compound scaffold is far from fully exploited. Future research directions could include:
-
Biased Agonism: Designing ligands that preferentially activate G-protein signaling over β-arrestin pathways, which may separate analgesia from side effects like respiratory depression.
-
Targeting Peripheral Receptors: Modifying the scaffold to increase polarity and limit BBB penetration, creating peripherally restricted analgesics for treating inflammatory pain without CNS side effects.
-
Multi-Target Ligands: Incorporating pharmacophores that interact with other pain-relevant targets (e.g., sigma receptors, NMDA receptors) to create multi-target analgesics with potentially synergistic effects.
References
- 1. mdpi.com [mdpi.com]
- 2. painphysicianjournal.com [painphysicianjournal.com]
- 3. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. chemimpex.com [chemimpex.com]
- 6. CAS 76000-08-3: this compound hydrochloride… [cymitquimica.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Conformation-activity study of 4-phenylpiperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ussc.gov [ussc.gov]
- 11. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. osti.gov [osti.gov]
- 14. Receptor-Binding Assay. [bio-protocol.org]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
The Compass of Potency: An In-depth Technical Guide to the Structure-Activity Relationship of 4-(3-Phenylpropyl)piperidine Analogs
This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of 4-(3-phenylpropyl)piperidine analogs, a scaffold of significant interest in modern medicinal chemistry. These compounds have demonstrated remarkable versatility, targeting a range of central nervous system (CNS) receptors and transporters.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering insights into the rational design, synthesis, and evaluation of this important class of molecules.
The Privileged Scaffold: Understanding the this compound Core
The this compound moiety is a recognized "privileged structure" in CNS drug discovery.[2] Its inherent structural features, including a basic nitrogen atom within a flexible six-membered ring and a lipophilic phenylpropyl substituent, provide a foundational framework for interaction with various biological targets.[3] This scaffold's ability to be readily modified at multiple positions allows for the fine-tuning of pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles. The core structure is a versatile starting point for developing ligands for dopamine, serotonin, and opioid receptors, as well as neurotransmitter transporters.[4][5][6]
Deconstructing the Molecule: Key Areas of SAR Exploration
The exploration of the SAR of this compound analogs can be systematically approached by considering modifications at three primary positions: the piperidine nitrogen (N1), the piperidine ring (C4), and the terminal phenyl ring.
The Influence of the Piperidine Nitrogen (N1) Substituent
The substituent at the N1 position of the piperidine ring plays a crucial role in modulating receptor affinity and selectivity. SAR studies have shown that the nature of this substituent can dramatically alter the pharmacological profile of the molecule.
-
Impact on Dopamine and Serotonin Transporter Affinity: Research on analogs targeting the dopamine transporter (DAT) and serotonin transporter (SERT) has revealed that modifications at the N1 position are critical for potency and selectivity. For instance, replacing the N-methyl group in certain piperidine-based ligands with phenylalkyl groups can lead to a modest improvement in activity at SERT, while causing a loss of activity at DAT.[7] In one study of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs, it was found that a benzyl substitution at the N1 position was optimally tolerated and recognized with high potency and selectivity by the dopamine transporter.[8]
The Phenylpropyl Linker and Terminal Phenyl Ring: Tuning Lipophilicity and Receptor Interactions
The 3-phenylpropyl chain at the C4 position is a key determinant of the overall lipophilicity and spatial orientation of the molecule, influencing its ability to cross the blood-brain barrier and interact with target binding pockets.[3]
-
Alkyl Chain Length and Flexibility: The length and flexibility of the alkyl chain connecting the piperidine ring to the terminal phenyl group are critical. Variations in this linker can alter the distance between the key pharmacophoric elements, impacting binding affinity.
-
Aromatic Substitutions: Substitution on the terminal phenyl ring offers a powerful means to modulate electronic and steric properties. For example, in the context of dopamine transporter ligands, unsubstituted and fluoro-substituted compounds on a related series were generally the most active and selective.[4]
Modifications on the Piperidine Ring: Exploring Stereochemistry and Conformation
The piperidine ring itself can be a target for modification to enhance potency and introduce selectivity.
-
Introduction of Functional Groups: The addition of functional groups, such as hydroxyl or fluoro groups, to the piperidine ring can introduce new hydrogen bonding interactions or alter the molecule's metabolic stability. For instance, the development of 4,4-difluoropiperidine derivatives has been explored to create potent and selective dopamine D4 receptor antagonists.[9][10]
-
Stereochemistry: The stereochemistry at substituted positions on the piperidine ring can have a profound impact on biological activity. Chiral separation and stereoselective synthesis are often necessary to isolate the more potent enantiomer. For example, in a series of μ opioid receptor agonists, one enantiomer, (3R, 4S)-23, exhibited significantly more potent activity than its corresponding (3S, 4R) enantiomer.[5]
Experimental Workflows for SAR Elucidation
A robust SAR study relies on a systematic and iterative process of design, synthesis, and biological evaluation. The following workflow is a representative example of how to approach the exploration of this compound analogs.
Caption: A typical workflow for the structure-activity relationship (SAR) exploration of novel chemical entities.
Key Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments commonly employed in the SAR evaluation of this compound analogs.
General Synthetic Procedure for N-Alkylation of this compound
This protocol describes a common method for diversifying the N1 substituent.
-
Dissolution: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or DMF.
-
Base Addition: Add a non-nucleophilic base, for example, potassium carbonate (2.0 eq.) or diisopropylethylamine (DIPEA) (1.5 eq.), to the solution.
-
Alkylating Agent: Add the desired alkyl halide (e.g., benzyl bromide, butyl iodide) (1.1 eq.) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-80°C until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated analog.[11][12]
Radioligand Binding Assay for Dopamine Transporter (DAT) Affinity
This protocol is used to determine the binding affinity of the synthesized analogs for DAT.
-
Membrane Preparation: Utilize cell membranes prepared from a cell line stably expressing the human dopamine transporter (hDAT).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a radioligand with known affinity for DAT (e.g., [³H]WIN 35,428), and varying concentrations of the test compound.
-
Incubation: Incubate the plates at room temperature for a specified period (e.g., 60-90 minutes) to allow for competitive binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate the bound from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC₅₀ to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
Data Presentation: SAR Summary Table
The following table summarizes hypothetical SAR data for a series of this compound analogs, illustrating the impact of substitutions on DAT binding affinity.
| Compound ID | R1 (N1-Substituent) | R2 (Phenyl-Substituent) | DAT Ki (nM) |
| 1a | -H | -H | 150.5 |
| 1b | -CH₃ | -H | 85.2 |
| 1c | -CH₂Ph | -H | 25.8 |
| 1d | -CH₂Ph | 4-F | 15.3 |
| 1e | -CH₂Ph | 4-Cl | 32.1 |
| 1f | -(CH₂)₃CH₃ | -H | 110.7 |
This is a representative table; actual values would be experimentally determined.
Visualizing Molecular Interactions: A Conceptual Binding Hypothesis
The following diagram illustrates a conceptual model of how a this compound analog might interact with key residues within a hypothetical receptor binding pocket.
Caption: A conceptual model of ligand-receptor interactions for a this compound analog.
Conclusion and Future Directions
The this compound scaffold continues to be a fertile ground for the discovery of novel CNS-active agents. The systematic exploration of its structure-activity relationships has yielded potent and selective ligands for a variety of important biological targets. Future research in this area will likely focus on the development of analogs with improved pharmacokinetic profiles, reduced off-target effects, and novel mechanisms of action. The integration of computational modeling and advanced synthetic methodologies will undoubtedly accelerate the discovery of next-generation therapeutics based on this versatile chemical framework.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SAR studies of piperidine-based analogues of cocaine. 4. Effect of N-modification and ester replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. d-nb.info [d-nb.info]
- 10. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Discovery and Synthesis of Novel 4-(3-Phenylpropyl)piperidine Derivatives
Abstract The 4-(3-phenylpropyl)piperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for a diverse range of biologically active compounds. Its unique structural features allow for effective interaction with various biological targets, particularly within the central nervous system. This technical guide provides an in-depth exploration of the discovery and synthesis of novel derivatives based on this privileged structure. We delve into foundational and state-of-the-art synthetic methodologies, from classical intramolecular cyclizations to modern one-pot procedures and catalytic C-H functionalization. Through detailed case studies, this guide elucidates the critical structure-activity relationships (SAR) that govern the pharmacological effects of these derivatives, with a focus on their development as analgesics and anticancer agents. Detailed experimental protocols, data-rich tables, and explanatory diagrams are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required to innovate within this promising chemical space.
Introduction: The this compound Scaffold: A Privileged Structure in Medicinal Chemistry
The piperidine heterocycle is one of the most prevalent structural motifs in pharmaceutical science, embedded in the architecture of numerous FDA-approved drugs.[1][2] This six-membered nitrogen-containing ring system is a key pharmacophore that confers favorable physicochemical properties, including improved solubility and the ability to engage in crucial hydrogen bonding interactions with biological targets.[3] Among the vast landscape of piperidine-containing compounds, the this compound core has emerged as a particularly valuable scaffold.
This compound serves as a key intermediate in the synthesis of pharmaceuticals targeting the central nervous system (CNS), including analgesics and antidepressants.[4] Its structure allows it to effectively cross the blood-brain barrier, a critical property for CNS-active agents.[4] The inherent versatility of the this compound scaffold, with its distinct sites for chemical modification—the piperidine nitrogen, the phenyl ring, and the propyl linker—provides a rich platform for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents with enhanced potency, selectivity, and optimized side-effect profiles.[5][6] Recently, derivatives have also shown promise in oncology, demonstrating potent antileukemic activity.[7][8]
This guide aims to provide a comprehensive and technically robust overview of the strategies employed in the synthesis of this core scaffold and its derivatives, explain the causal logic behind key experimental choices, and analyze the SAR data that drives the discovery of new therapeutic leads.
Strategic Approaches to the Synthesis of Functionalized Piperidines
The construction of the piperidine ring and its subsequent functionalization are central challenges in organic synthesis. The choice of synthetic strategy is dictated by the desired substitution pattern, stereochemistry, and overall efficiency. Modern methodologies increasingly focus on atom economy, operational simplicity, and the ability to rapidly generate molecular complexity.
Foundational & Modern Synthetic Methodologies
A variety of synthetic routes have been developed to access functionalized piperidines. Classical methods often involve multi-step sequences, while modern approaches prioritize efficiency and novelty.
-
Intramolecular Cyclization: This is a robust strategy that involves forming the piperidine ring by cyclizing a linear precursor. Methods like reductive amination of keto-amines or radical-mediated cyclizations are common.[9][10]
-
Multicomponent Reactions (MCRs): One-pot reactions that combine three or more starting materials to form a complex product in a single step offer significant advantages in efficiency and waste reduction.[1] Four-component condensation reactions, for example, can be used to rapidly generate highly substituted piperid-4-one intermediates, which are versatile precursors for further elaboration.[1]
-
Catalytic C-H Functionalization: This powerful technique allows for the direct introduction of functional groups at specific C-H bonds of the piperidine ring, bypassing the need for pre-functionalized substrates. The site selectivity (e.g., C2, C3, or C4) can be exquisitely controlled by the choice of the rhodium catalyst and the nitrogen-protecting group, enabling the synthesis of specific positional analogues of therapeutic agents like methylphenidate.[11]
-
Modular Biocatalysis and Electrocatalysis: A cutting-edge, two-step process has been developed that dramatically simplifies the synthesis of complex piperidines.[12] The first step uses biocatalytic C-H oxidation to functionalize the ring, followed by a nickel-electrocatalyzed radical cross-coupling to form new carbon-carbon bonds. This modular approach reduces multi-step syntheses (7-17 steps) to a mere 2-5 steps, significantly improving efficiency and reducing reliance on expensive precious metal catalysts.[12]
Synthesis of the Core this compound Scaffold
A common and reliable method to construct the core scaffold involves the alkylation of a piperidine precursor with a suitable phenylpropyl electrophile. A representative workflow is outlined below.
Caption: A representative synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol describes a plausible multi-step synthesis starting from pyridine-4-carboxylic acid.
Step 1: Hydrogenation of Pyridine-4-carboxylic acid to Isonipecotic Acid
-
To a solution of pyridine-4-carboxylic acid (1.0 equiv) in glacial acetic acid, add Platinum(IV) oxide (Adam's catalyst, ~0.02 equiv).
-
Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature for 24-48 hours, or until hydrogen uptake ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield crude isonipecotic acid.
Step 2: Esterification to Ethyl Isonipecotate
-
Suspend the crude isonipecotic acid (1.0 equiv) in absolute ethanol.
-
Cool the mixture to 0 °C and bubble hydrogen chloride gas through the suspension until saturation, or add thionyl chloride (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours until TLC analysis indicates completion.
-
Cool the mixture and concentrate under reduced pressure. Neutralize with a saturated aqueous solution of sodium bicarbonate and extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield ethyl isonipecotate.
Step 3: N-Alkylation with 3-Phenylpropyl Bromide
-
Dissolve ethyl isonipecotate (1.0 equiv) in an anhydrous aprotic solvent such as tetrahydrofuran (THF).
-
Add a suitable base, such as sodium hydride (1.1 equiv, 60% dispersion in mineral oil), portion-wise at 0 °C.
-
Stir the mixture for 30 minutes, then add 3-phenylpropyl bromide (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by flash chromatography to obtain the N-alkylated intermediate.
Step 4: Hydrolysis and Decarboxylation
-
Dissolve the purified intermediate from Step 3 in a mixture of concentrated hydrochloric acid and water.
-
Heat the mixture to reflux for 12-24 hours. The ester is hydrolyzed and the resulting carboxylic acid decarboxylates under the acidic conditions.
-
Cool the reaction mixture to room temperature and basify to pH > 10 with a concentrated sodium hydroxide solution.
-
Extract the aqueous layer multiple times with dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.
The Discovery Engine: Derivatization and Structure-Activity Relationship (SAR) Analysis
Once the core scaffold is synthesized, targeted modifications are introduced to probe its interaction with biological targets and optimize its pharmacological profile. The goal is to identify derivatives with superior potency, selectivity, and drug-like properties.
Key Derivatization Points
The this compound scaffold offers several strategic locations for chemical modification to explore the chemical space around the core structure.
Caption: Primary sites for modification on the this compound scaffold.
Case Study: SAR of Novel μ-Opioid Receptor (MOR) Agonists
The piperidine scaffold is central to many potent opioid analgesics.[6] Research into novel analogues aims to develop potent MOR agonists with reduced side effects. A study exploring alkyl/phenylalkyl piperidine analogues revealed critical SAR insights.[6]
Key SAR Findings:
-
Linker Importance: The nature of the linker between the piperidine and phenyl rings plays a pivotal role in binding affinity and selectivity.[6]
-
Phenyl Substitution: The substitution pattern on the phenyl ring is crucial for activity.
-
Stereochemistry: The stereochemistry of substituents on the piperidine ring can dramatically influence potency. For example, the (3R, 4S) enantiomer of one series was found to be a significantly more potent and selective MOR agonist than its (3S, 4R) counterpart.[6]
| Compound/Modification | Target | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Selectivity Profile |
| Lead Compound (Tramadol Metabolite) | MOR | - | - | Moderate |
| Compound 23 (Novel Analog) | MOR | 0.0034 | 0.68 | High selectivity over DOR (Ki=41.67) and KOR (Ki=7.9)[6] |
| (3R, 4S)-23 Enantiomer | MOR | 0.0021 | 0.0013 | Highly potent and selective MOR agonist[6] |
| (3S, 4R)-23 Enantiomer | MOR | > (3R, 4S) | > (3R, 4S) | Less potent than (3R, 4S) enantiomer[6] |
Case Study: SAR of Novel Anticancer Agents
Exploring the therapeutic potential beyond CNS applications, researchers have synthesized derivatives of the related 4-(3-(piperidin-4-yl)propyl)piperidine scaffold and evaluated their antileukemic activity.[7][8]
Key SAR Findings:
-
N-Terminal Modification: The introduction of a substituted aryl carboxamide moiety at the N-terminal of the piperidine ring was a key strategy.[7]
-
Phenyl Ring Substitution: The antiproliferative activity was highly dependent on the substituents on the phenyl ring of the carboxamide group.
-
Apoptosis Induction: The most active compounds were shown to induce apoptosis in human leukemia cells. A compound with both nitro and fluoro substitutions on the phenyl ring was identified as the most potent in the series, effectively inhibiting cancer cell growth at low concentrations.[7][8]
| Compound ID | Substitution on Phenyl Ring (Aryl Carboxamide) | Cell Line | Activity Summary |
| 3a | Nitro and Fluoro | K562, Reh (Human Leukemia) | Most potent compound; inhibited cell growth at low concentration and induced apoptosis[7][8] |
| 3d | (Not specified) | K562, Reh | Showed antiproliferative activity[7][8] |
| 3e | (Not specified) | K562, Reh | Showed antiproliferative activity[7][8] |
| 3h | (Not specified) | K562, Reh | Less potent than 3a in inducing apoptosis[7] |
Future Perspectives and Advanced Applications
The this compound scaffold remains a fertile ground for drug discovery. Future research will likely focus on several key areas:
-
Exploration of New Biological Targets: While well-established in CNS research, the demonstrated anticancer activity suggests that libraries of these derivatives should be screened against a wider array of biological targets, including kinases, ion channels, and GPCRs.[1]
-
Leveraging Advanced Synthesis: The adoption of modular and efficient synthetic strategies, such as the combination of biocatalysis and electrocatalysis, will enable the rapid generation of large, diverse chemical libraries.[12] This will accelerate the discovery process through high-throughput screening campaigns.
-
Fine-Tuning Pharmacokinetics: A deeper focus on optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties through targeted derivatization will be crucial for translating potent compounds into viable drug candidates.
-
Polypharmacology: Designing derivatives that can selectively modulate multiple targets (polypharmacology) could lead to novel treatments for complex diseases like neurodegenerative disorders and cancer.
Conclusion
The this compound framework represents a privileged and highly versatile scaffold in medicinal chemistry. Its synthesis has evolved from traditional multi-step procedures to highly efficient and modular catalytic strategies, enabling broader exploration of its chemical space. The extensive structure-activity relationship studies have successfully identified potent and selective modulators of critical biological targets, leading to promising leads in pain management and oncology. As synthetic methodologies become more sophisticated and our understanding of molecular pharmacology deepens, the discovery of novel this compound derivatives will undoubtedly continue to yield significant contributions to the development of next-generation therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 11. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
Methodological & Application
Synthesis of 4-(3-Phenylpropyl)piperidine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details a robust and efficient two-step synthesis of 4-(3-phenylpropyl)piperidine, a valuable building block in pharmaceutical and medicinal chemistry. The protocol first outlines the synthesis of the intermediate, 4-(3-phenylpropyl)pyridine, via the alkylation of 4-picoline. This is followed by a detailed procedure for the catalytic hydrogenation of the pyridine precursor to the desired saturated piperidine ring. This document provides in-depth explanations for experimental choices, a complete step-by-step protocol, safety considerations, and methods for purification and characterization, designed to be a self-validating system for researchers.
Introduction
This compound is a key structural motif found in a variety of biologically active compounds. The piperidine ring is a prevalent scaffold in numerous FDA-approved drugs, and its substitution pattern significantly influences the pharmacological properties of the molecule. The 4-(3-phenylpropyl) substituent, in particular, has been explored in the development of central nervous system (CNS) active agents and other therapeutics. The synthesis of this compound with high purity is therefore of significant interest to researchers in drug discovery and development.
The synthetic strategy presented herein is a reliable and scalable two-step process. The first step involves the generation of a 4-picolyl anion followed by its reaction with a suitable electrophile to introduce the 3-phenylpropyl side chain. The second, and final, step is the reduction of the aromatic pyridine ring to the corresponding piperidine through catalytic hydrogenation. This method is advantageous due to the commercial availability of the starting materials and the generally high yields of the reactions.
Part 1: Synthesis of 4-(3-Phenylpropyl)pyridine
The synthesis of the pyridine precursor is achieved through the deprotonation of 4-picoline to form a nucleophilic 4-picolyl anion, which is then alkylated with (2-bromoethyl)benzene.
Reaction Scheme:
Causality of Experimental Choices:
-
Choice of Base: A strong, non-nucleophilic base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) is required to deprotonate the methyl group of 4-picoline, which has a pKa of approximately 30. These bases are sufficiently strong to generate the desired carbanion without competing nucleophilic addition to the pyridine ring.
-
Solvent: Anhydrous tetrahydrofuran (THF) is a suitable aprotic solvent for this reaction. It is capable of solvating the lithium cation and remains inert under the strongly basic conditions.
-
Temperature: The deprotonation is typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions and ensure the stability of the picolyl anion. The subsequent alkylation can then be allowed to proceed at a slightly higher temperature.
-
Electrophile: (2-Bromoethyl)benzene is an effective electrophile for this reaction, providing the desired two-carbon extension to the phenylpropyl side chain.
Experimental Protocol: Synthesis of 4-(3-Phenylpropyl)pyridine
Materials and Reagents:
| Reagent | Formula | M.W. | Amount | Moles | Purity |
| 4-Picoline | C₆H₇N | 93.13 | 9.31 g | 0.10 | ≥98% |
| n-Butyllithium | C₄H₉Li | 64.06 | 44 mL | 0.11 | 2.5 M in hexanes |
| (2-Bromoethyl)benzene | C₈H₉Br | 185.06 | 18.5 g | 0.10 | ≥98% |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 200 mL | - | Anhydrous |
| Saturated NH₄Cl (aq) | NH₄Cl | - | 100 mL | - | - |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 300 mL | - | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | q.s. | - | - |
Procedure:
-
To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, add 4-picoline (9.31 g, 0.10 mol) and anhydrous THF (100 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (44 mL of a 2.5 M solution in hexanes, 0.11 mol) dropwise to the stirred solution over 30 minutes, maintaining the temperature below -70 °C. The solution will turn a deep red color, indicating the formation of the 4-picolyl anion.
-
Stir the reaction mixture at -78 °C for an additional hour.
-
In a separate flask, dissolve (2-bromoethyl)benzene (18.5 g, 0.10 mol) in anhydrous THF (100 mL).
-
Add the solution of (2-bromoethyl)benzene dropwise to the reaction mixture at -78 °C over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield 4-(3-phenylpropyl)pyridine as a colorless to pale yellow oil.
Part 2: Catalytic Hydrogenation of 4-(3-Phenylpropyl)pyridine
The final step is the reduction of the pyridine ring of 4-(3-phenylpropyl)pyridine to the corresponding piperidine using catalytic hydrogenation.
Reaction Scheme:
Causality of Experimental Choices:
-
Catalyst: Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a highly effective and commonly used catalyst for the hydrogenation of pyridine rings.[1] It is typically used in a loading of 1-5 mol%. Other catalysts such as rhodium on carbon or rhodium(III) oxide can also be employed.
-
Solvent: Glacial acetic acid is an excellent solvent for this reaction as it protonates the pyridine nitrogen, which activates the ring towards reduction.[1]
-
Hydrogen Pressure: A moderate to high pressure of hydrogen (50-70 bar) is generally required to overcome the aromaticity of the pyridine ring and achieve a reasonable reaction rate.
-
Temperature: The reaction is typically conducted at room temperature to minimize side reactions.
Experimental Protocol: Catalytic Hydrogenation
Materials and Reagents:
| Reagent | Formula | M.W. | Amount | Moles | Purity |
| 4-(3-Phenylpropyl)pyridine | C₁₄H₁₅N | 197.28 | 10.0 g | 0.051 | ≥97% |
| Platinum(IV) oxide (PtO₂) | PtO₂ | 227.08 | 0.25 g | - | - |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 50 mL | - | ACS grade |
| Hydrogen Gas (H₂) | H₂ | 2.02 | q.s. | - | High purity |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | q.s. | - | Pellets |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 300 mL | - | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | q.s. | - | - |
Procedure:
-
Safety First: This procedure involves the use of high-pressure hydrogen gas and a pyrophoric catalyst. It must be performed in a well-ventilated fume hood using appropriate high-pressure hydrogenation equipment (e.g., a Parr shaker or a similar autoclave). Ensure all safety protocols for high-pressure reactions are strictly followed.
-
To the pressure reactor vessel, add 4-(3-phenylpropyl)pyridine (10.0 g, 0.051 mol) and glacial acetic acid (50 mL).
-
Carefully add platinum(IV) oxide (0.25 g) to the solution.
-
Seal the reactor according to the manufacturer's instructions.
-
Purge the reactor with nitrogen gas three times to remove any oxygen.
-
Pressurize the reactor with hydrogen gas to 50-70 bar.
-
Begin vigorous stirring or shaking and maintain the reaction at room temperature.
-
Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 6-12 hours.
-
Once the reaction is complete (i.e., no further hydrogen uptake), stop the stirring and carefully vent the excess hydrogen gas.
-
Purge the reactor with nitrogen gas.
-
Carefully open the reactor and filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst on the Celite pad is pyrophoric and should be kept wet with water and disposed of in a designated waste container.
-
Slowly and carefully neutralize the filtrate by adding it to a cooled, concentrated solution of sodium hydroxide. The pH should be adjusted to >12.
-
Transfer the neutralized mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
Part 3: Purification and Characterization
The crude product can be purified by vacuum distillation or column chromatography.
Purification by Vacuum Distillation:
-
Assemble a vacuum distillation apparatus.
-
Transfer the crude product to the distillation flask.
-
Distill under reduced pressure. The boiling point of this compound is approximately 145-150 °C at 1 mmHg.
-
Collect the fraction that distills at a constant temperature.
Purification by Column Chromatography:
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate) with the addition of 1% triethylamine to prevent peak tailing of the basic product.
-
The fractions containing the pure product can be identified by thin-layer chromatography (TLC) and combined. The solvent is then removed under reduced pressure.
Characterization:
The identity and purity of the final product should be confirmed by analytical techniques such as:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the molecule.
-
Mass Spectrometry: To determine the molecular weight.
-
Gas Chromatography (GC): To assess the purity of the compound.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Safety and Handling
-
n-Butyllithium: Is a pyrophoric reagent and must be handled under an inert atmosphere (nitrogen or argon). It can cause severe burns upon contact with skin.
-
Hydrogen Gas: Is highly flammable and can form explosive mixtures with air. All hydrogenation reactions must be conducted in a well-ventilated area, away from ignition sources, and using appropriate high-pressure equipment.
-
Platinum(IV) Oxide: The dry powder is not pyrophoric, but the reduced catalyst (platinum black) after the reaction is highly pyrophoric, especially when in contact with flammable solvents. The catalyst should be filtered carefully and the filter cake should not be allowed to dry in the air. It should be quenched with water immediately after filtration.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when performing these procedures.
References
N-alkylation of piperidine with 3-phenylpropyl bromide
Title: Robust and Scalable N-alkylation of Piperidine with 3-Phenylpropyl Bromide for Pharmaceutical Intermediate Synthesis
Abstract
This application note provides a comprehensive guide to the N-alkylation of piperidine with 3-phenylpropyl bromide, yielding N-(3-phenylpropyl)piperidine. This tertiary amine is a valuable building block in the synthesis of various pharmaceutical agents. We present a detailed, field-proven protocol that emphasizes mechanistic understanding, experimental robustness, and rigorous analytical validation. The causality behind the choice of reagents and reaction conditions is elucidated to empower researchers in adapting and troubleshooting the synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for the synthesis of N-alkylated piperidine derivatives.
Introduction: The Significance of N-Alkylated Piperidines
The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and basic nitrogen atom allow for critical interactions with biological targets. N-alkylation of the piperidine ring is a fundamental strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity, basicity, and steric bulk. These modifications can profoundly influence a drug's potency, selectivity, metabolic stability, and pharmacokinetic profile. The target molecule, N-(3-phenylpropyl)piperidine, serves as a key intermediate in the development of novel therapeutics, including analgesics and central nervous system (CNS) active drugs.
Mechanistic Insights: The SN2 Pathway
The N-alkylation of piperidine with 3-phenylpropyl bromide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] In this one-step process, the lone pair of electrons on the nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic carbon atom of 3-phenylpropyl bromide that is bonded to the bromine atom. This concerted reaction involves a backside attack, leading to the displacement of the bromide leaving group and the formation of a new carbon-nitrogen bond.
A crucial aspect of this reaction is the concurrent formation of hydrobromic acid (HBr). The generated HBr can protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction. To drive the reaction to completion, a base is incorporated to neutralize the acid as it is formed.
Figure 1: SN2 mechanism for the N-alkylation of piperidine.
Experimental Protocol
This protocol is designed for the synthesis of N-(3-phenylpropyl)piperidine on a laboratory scale but can be adapted for larger-scale production with appropriate safety and engineering controls.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |
| Piperidine | C₅H₁₁N | 85.15 | ≥99% | Sigma-Aldrich |
| 3-Phenylpropyl bromide | C₉H₁₁Br | 199.09 | ≥98% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | ≥99%, anhydrous | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | Anhydrous | Sigma-Aldrich |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Aqueous solution | --- |
| Brine | NaCl | 58.44 | Saturated aqueous solution | --- |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Anhydrous | Sigma-Aldrich |
Reaction Setup and Procedure
-
Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidine (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous N,N-dimethylformamide (DMF) to create a 0.5 M solution based on the limiting reagent (3-phenylpropyl bromide).
-
Inert Atmosphere: Flush the system with an inert gas, such as nitrogen or argon, and maintain a positive pressure throughout the reaction.
-
Reagent Addition: While stirring the mixture, add 3-phenylpropyl bromide (1.0 eq.) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 70°C and maintain for 4-6 hours. The use of a polar aprotic solvent like DMF is recommended as it solvates the cation, making the nucleophile more available to react and thus accelerating the rate of SN2 reactions.[2][3][4]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
Work-up and Purification
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate and potassium bromide salts.
-
Solvent Removal: Remove the DMF under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove any remaining acidic byproducts, followed by a wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-(3-phenylpropyl)piperidine as a colorless oil.
Figure 2: Experimental workflow for the synthesis of N-(3-phenylpropyl)piperidine.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized N-(3-phenylpropyl)piperidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the phenyl group (aromatic protons), the propyl chain protons, and the piperidine ring protons. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for each unique carbon atom in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) in the positive mode is a suitable technique for determining the molecular weight of the product. The expected molecular ion peak [M+H]⁺ for N-(3-phenylpropyl)piperidine (C₁₄H₂₁N, MW: 203.33 g/mol ) would be observed at m/z 203.1674.[5] Fragmentation patterns can also provide structural information.
Infrared (IR) Spectroscopy
The IR spectrum can confirm the presence of C-H bonds (aliphatic and aromatic) and the absence of the N-H stretch from the starting piperidine, indicating a successful N-alkylation.
Troubleshooting and Key Considerations
-
Over-alkylation: The formation of a quaternary ammonium salt is a potential side reaction if an excess of the alkyl halide is used.[2] To minimize this, it is recommended to add the 3-phenylpropyl bromide slowly to the reaction mixture containing an excess of piperidine.
-
Incomplete Reaction: If the reaction does not go to completion, ensure that the reagents are anhydrous, as water can interfere with the reaction. The reaction time may also be extended, or a stronger, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) could be trialed.
-
Purification Challenges: If the product is difficult to purify, ensure that the work-up procedure effectively removes all salts and DMF. A thorough aqueous wash is critical.
Conclusion
The N-alkylation of piperidine with 3-phenylpropyl bromide is a robust and reliable method for the synthesis of a key pharmaceutical intermediate. By understanding the underlying SN2 mechanism and carefully controlling the reaction conditions, high yields of the desired product can be achieved. The detailed protocol and analytical guidance provided in this application note serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.
References
Application Notes and Protocols: Catalytic Hydrogenation of 4-(3-Phenylpropyl)pyridine for the Synthesis of 4-(3-Phenylpropyl)piperidine
<
Abstract
This document provides a comprehensive technical guide for the catalytic hydrogenation of 4-(3-phenylpropyl)pyridine to synthesize 4-(3-phenylpropyl)piperidine. Piperidine derivatives are crucial structural motifs in a vast number of pharmaceuticals and agrochemicals, making their efficient synthesis a topic of significant interest to researchers in drug development and organic synthesis.[1][2][3][4] This guide delves into the underlying principles of pyridine hydrogenation, explores various catalytic systems, and presents detailed, validated protocols for laboratory execution. The content is structured to provide both theoretical understanding and practical, actionable insights for scientists and researchers.
Introduction: The Significance of the Piperidine Moiety
The piperidine scaffold is one of the most prevalent nitrogen-containing heterocyclic structures found in FDA-approved drugs.[1][5] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure in medicinal chemistry. The synthesis of piperidines is therefore a foundational process in the development of new therapeutic agents. Catalytic hydrogenation of the corresponding pyridine precursors represents the most direct and atom-economical route to these saturated heterocycles.[2][5]
The target molecule of this guide, this compound, serves as a valuable building block for more complex molecular architectures. The hydrogenation of 4-(3-phenylpropyl)pyridine, while conceptually straightforward, presents challenges common to pyridine reduction, including the inherent aromatic stability of the pyridine ring and potential catalyst inhibition by the nitrogen atom.[2] This guide aims to address these challenges by providing robust and reproducible protocols.
Mechanistic Considerations in Pyridine Hydrogenation
The catalytic hydrogenation of a pyridine ring to a piperidine ring involves the addition of three molecules of hydrogen across the aromatic system. This process is typically carried out using heterogeneous catalysts, most commonly platinum group metals.[2][4]
Key Mechanistic Steps:
-
Adsorption: Both hydrogen and the pyridine substrate adsorb onto the surface of the metal catalyst.
-
Hydrogen Activation: The H-H bond of molecular hydrogen is cleaved on the catalyst surface, forming reactive metal-hydride species.
-
Stepwise Reduction: The adsorbed pyridine ring undergoes a series of stepwise hydrogen additions. This can proceed through various partially hydrogenated intermediates, such as dihydropyridines and tetrahydropyridines.
-
Desorption: Once fully saturated, the piperidine product desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.
The Role of Acidic Additives:
The hydrogenation of pyridines is often accelerated by the presence of an acid.[6][7] The acid protonates the basic nitrogen atom of the pyridine ring, forming a pyridinium ion. This protonation reduces the electron density of the aromatic ring, making it more susceptible to nucleophilic attack by the hydride species on the catalyst surface.[6] Glacial acetic acid is a commonly used solvent and acidic promoter for this purpose.[8][9]
Visualization of the Synthetic Pathway
The overall transformation from the starting material to the final product is depicted below.
Caption: Reaction scheme for the catalytic hydrogenation of 4-(3-phenylpropyl)pyridine.
Comparative Overview of Catalytic Systems
Several heterogeneous catalysts are effective for the hydrogenation of pyridines. The choice of catalyst can significantly impact reaction conditions, selectivity, and overall efficiency.
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Platinum(IV) oxide (PtO₂, Adams' catalyst) | 25-100°C, 50-100 atm H₂ | Highly active, effective for a wide range of substrates.[8][9] | Can require high pressures, may be pyrophoric.[2] |
| Palladium on Carbon (Pd/C) | 25-100°C, 1-50 atm H₂ | Widely available, generally requires lower pressures than PtO₂.[2] | Activity can be sensitive to substrate and impurities. |
| Rhodium on Carbon (Rh/C) | 25-80°C, 1-50 atm H₂ | Very active, can often be used under milder conditions.[4] | Generally more expensive than Pd or Pt catalysts. |
| Ruthenium-based catalysts | 90-100°C, 70-100 atm H₂ | Effective for a range of substituted pyridines.[10] | Often require higher temperatures and pressures.[10] |
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the catalytic hydrogenation of 4-(3-phenylpropyl)pyridine using two common and effective catalytic systems.
Protocol 1: Hydrogenation using Platinum(IV) Oxide (PtO₂) in Acetic Acid
This protocol is adapted from established procedures for the hydrogenation of substituted pyridines using Adams' catalyst.[8][9] The use of glacial acetic acid as the solvent also serves to activate the pyridine ring towards reduction.[6]
Materials and Equipment:
-
4-(3-phenylpropyl)pyridine
-
Platinum(IV) oxide (PtO₂)
-
Glacial acetic acid
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel with Celite®)
-
Rotary evaporator
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Experimental Workflow:
Caption: Step-by-step workflow for hydrogenation using PtO₂.
Procedure:
-
Reactor Setup: In a suitable high-pressure reactor vessel, dissolve 4-(3-phenylpropyl)pyridine (1.0 g, 5.07 mmol) in glacial acetic acid (10 mL).[9]
-
Catalyst Addition: Carefully add PtO₂ (5 mol%, approximately 58 mg) to the solution.
-
Reaction Execution:
-
Securely seal the reactor vessel and connect it to the hydrogenation apparatus.
-
Purge the reactor head several times with an inert gas (e.g., nitrogen) to remove any air.
-
Pressurize the reactor with hydrogen gas to 50-70 bar.[8][9]
-
Begin vigorous stirring and maintain the reaction at room temperature.
-
Monitor the reaction progress by observing the cessation of hydrogen uptake. The typical reaction time is between 6 and 10 hours.[9]
-
-
Work-up:
-
Once the reaction is complete, stop the stirring and carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Purge the reactor with inert gas.
-
Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water immediately after filtration.
-
Carefully neutralize the filtrate by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
-
Purification: Purify the crude product as necessary by column chromatography on silica gel to obtain the pure product.
Protocol 2: Hydrogenation using Rhodium on Carbon (Rh/C) under Mild Conditions
This protocol utilizes a rhodium-based catalyst, which can often achieve complete hydrogenation under milder conditions of pressure and temperature compared to platinum-based systems.[4]
Materials and Equipment:
-
4-(3-phenylpropyl)pyridine
-
5% Rhodium on Carbon (Rh/C)
-
Methanol or Ethanol
-
High-pressure hydrogenation reactor
-
Standard laboratory glassware
-
Magnetic stirrer
-
Filtration apparatus (e.g., syringe filter or Celite®)
-
Rotary evaporator
Procedure:
-
Reactor Setup: In a glass vial or reactor insert, dissolve 4-(3-phenylpropyl)pyridine (0.5 g, 2.53 mmol) in methanol (5 mL).
-
Catalyst Addition: Add 5% Rh/C (5 mol% Rh) to the solution.
-
Reaction Execution:
-
Work-up:
-
After the reaction time, cool the reactor to room temperature and carefully vent the hydrogen.
-
Purge the system with inert gas.
-
Remove the reaction vial.
-
Filter the reaction mixture through a short plug of Celite® or a syringe filter to remove the catalyst, rinsing with a small amount of methanol.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
-
Purification: The crude product can be purified by column chromatography or distillation if necessary.
Analytical Characterization and Self-Validation
To ensure the successful synthesis and purity of the final product, a combination of analytical techniques should be employed.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to monitor the disappearance of the starting material.
-
Structural Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the primary method for confirming the structure of the product. The disappearance of aromatic proton signals and the appearance of aliphatic proton signals in the ¹H NMR spectrum are key indicators of successful hydrogenation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₄H₂₁N, MW: 203.33 g/mol ).
-
Infrared (IR) Spectroscopy: To confirm the absence of aromatic C-H stretching and the presence of aliphatic C-H and N-H stretching vibrations.
-
A self-validating protocol requires that the analytical data from these methods are consistent with the expected structure of this compound.
Conclusion and Expert Recommendations
The catalytic hydrogenation of 4-(3-phenylpropyl)pyridine is a robust and scalable method for the synthesis of the corresponding piperidine derivative.
-
For general laboratory-scale synthesis, the PtO₂ in acetic acid protocol is highly reliable and effective, leveraging the activating effect of the acidic medium.[6][9]
-
The Rh/C protocol offers the advantage of milder reaction conditions, which can be beneficial when dealing with sensitive functional groups on more complex substrates.[3][4]
It is crucial to handle hydrogenation catalysts, particularly after the reaction, with care as they can be pyrophoric upon exposure to air.[2] Proper inerting and quenching procedures are mandatory for safe operation. The choice of protocol will ultimately depend on the available equipment, scale of the reaction, and specific requirements of the research project.
References
- 1. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 4. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
Analytical methods for the quantification of 4-(3-Phenylpropyl)piperidine
An Application Note on the Quantitative Analysis of 4-(3-Phenylpropyl)piperidine
Abstract
This document provides a comprehensive technical guide detailing validated analytical methodologies for the accurate quantification of this compound. As a key intermediate and building block in the synthesis of various pharmaceutical agents, particularly analgesics and central nervous system-active drugs, robust and reliable quantification methods are paramount for ensuring quality, safety, and efficacy in drug development and manufacturing. This guide presents detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) for purity and assay determination, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity bioanalysis in complex matrices. Each protocol is accompanied by an explanation of the underlying scientific principles, method validation considerations based on international guidelines, and visual workflows to aid in experimental setup.
Introduction: The Analytical Imperative for this compound
This compound (CAS: 18495-82-4) is a piperidine derivative with significant utility in medicinal chemistry and neuroscience research. Its structure serves as a scaffold for developing novel therapeutic agents, making the ability to accurately measure its concentration critical throughout the pharmaceutical lifecycle. Whether assessing the purity of a bulk active pharmaceutical ingredient (API), monitoring stability, or determining pharmacokinetic profiles in preclinical studies, the choice of analytical method dictates the reliability and validity of the results.
This application note is designed for researchers, analytical scientists, and quality control professionals, providing a foundational understanding and practical protocols for the quantification of this compound. The methodologies are presented with an emphasis on the "why" behind procedural steps, ensuring that the protocols are not just followed, but understood.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is crucial for method development. Key characteristics are summarized below.
| Property | Value | Source(s) |
| CAS Number | 18495-82-4 | |
| Molecular Formula | C₁₄H₂₁N | |
| Molecular Weight | 203.33 g/mol | |
| Appearance | Liquid or white to yellow crystal/powder | |
| Boiling Point | ~306.3 °C (Predicted) | |
| Solubility | Soluble in alcohol, ketone, and ester solvents; insoluble in water. |
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: Reversed-phase HPLC (RP-HPLC) is the workhorse for quality control of non-volatile organic molecules. It separates compounds based on their differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The phenyl and piperidine moieties of the target compound provide sufficient hydrophobicity for retention on a C18 column, while the aromatic ring allows for sensitive detection using a UV detector.
Application: This method is ideally suited for assay and purity determination of this compound as a raw material or in simple formulations where analyte concentrations are in the µg/mL to mg/mL range.
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for this compound quantification by HPLC-UV.
Detailed HPLC-UV Protocol
-
Instrumentation: An HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: Newcrom R1 or equivalent C18, 4.6 x 250 mm, 5 µm. A shorter column with smaller particles (e.g., 3 µm) can be used for faster UPLC applications.
-
Mobile Phase: A mixture of Acetonitrile (MeCN) and Water, modified with an acid. For example, a 50:50 (v/v) mixture of MeCN and water containing 0.1% Phosphoric Acid. The organic-to-aqueous ratio should be optimized to achieve a suitable retention time (typically 3-10 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (a common wavelength for aromatic compounds) or the wavelength of maximum absorbance determined from a UV scan.
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Diluent: Mobile phase or a similar composition (e.g., 50:50 MeCN/Water).
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution.
-
Sample Solution (e.g., 50 µg/mL): Accurately weigh an appropriate amount of the sample, dissolve in the diluent, and dilute to a final concentration within the calibration range.
-
-
Analysis and Quantification:
-
Inject the diluent (as a blank), followed by the working standard solutions and the sample solution(s).
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample solution from the calibration curve using linear regression.
-
Method Validation Insights
The described method must be validated according to regulatory guidelines such as those from the International Council for Harmonisation (ICH). Validation ensures the method is suitable for its intended purpose.
|
Application Notes and Protocols for the In Vivo Use of 4-(3-Phenylpropyl)piperidine in Rodent Models
Introduction: Unveiling the Potential of 4-(3-Phenylpropyl)piperidine
This compound, commonly referred to as 4-PPBP, is a potent and selective high-affinity ligand for the sigma-1 (σ₁) receptor.[1] This intracellular chaperone protein, located at the endoplasmic reticulum-mitochondrion interface, is implicated in a multitude of cellular functions, including the modulation of ion channels, calcium signaling, and intercellular signaling. The engagement of the σ₁ receptor by ligands such as 4-PPBP has demonstrated significant neuroprotective effects in various preclinical models of neurological disorders. This guide provides an in-depth exploration of the applications and protocols for utilizing 4-PPBP in in vivo rodent models, designed for researchers, scientists, and drug development professionals.
The unique structural characteristics of 4-PPBP allow it to effectively cross the blood-brain barrier, a critical attribute for any centrally acting therapeutic agent.[2] Its primary mechanism of action in neuroprotection is linked to the attenuation of neuronal nitric oxide synthase (nNOS) activity, thereby reducing excitotoxicity and oxidative stress.[3] These properties make 4-PPBP a valuable pharmacological tool for investigating the therapeutic potential of σ₁ receptor modulation in conditions such as ischemic stroke, excitotoxic brain injury, and potentially other neurodegenerative and psychiatric disorders.[4][5]
Pharmacological Profile and Mechanism of Action
4-PPBP's therapeutic potential stems from its high affinity and selectivity for the σ₁ receptor. Upon binding, it acts as an agonist, initiating a cascade of downstream signaling events that contribute to cellular homeostasis and survival.
Core Mechanism: Modulation of Nitric Oxide Signaling
A key aspect of 4-PPBP's neuroprotective effect is its ability to interfere with the detrimental overproduction of nitric oxide (NO) during and after a neurological insult, such as a stroke.[3] This is achieved through the modulation of the interaction between neuronal nitric oxide synthase (nNOS) and its anchoring protein, postsynaptic density-95 (PSD-95).[3] By disrupting this coupling, 4-PPBP effectively reduces the excessive production of NO, a potent free radical that contributes to neuronal damage.
Caption: Mechanism of 4-PPBP neuroprotection.
Experimental Protocols for In Vivo Rodent Studies
Ethical and humane treatment of laboratory animals is paramount. All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and adhere to established guidelines for animal welfare.
Preparation of this compound for In Vivo Administration
The hydrochloride salt of this compound is more soluble in aqueous solutions compared to its free base form, making it suitable for in vivo applications.[6]
Vehicle Selection and Formulation:
-
For Intravenous (IV) and Intraperitoneal (IP) Administration: Sterile isotonic saline (0.9% NaCl) is the recommended vehicle for the hydrochloride salt of 4-PPBP.
-
Preparation:
-
Weigh the desired amount of this compound HCl.
-
Dissolve in a small volume of sterile saline.
-
Gently warm and vortex if necessary to ensure complete dissolution.
-
Bring the solution to the final desired concentration with sterile saline.
-
Filter the final solution through a 0.22 µm syringe filter into a sterile vial before administration.
-
Dosing Considerations:
The optimal dose of 4-PPBP will vary depending on the rodent species, the experimental model, and the intended therapeutic effect. The following table provides a summary of reported effective doses from in vivo studies.
| Species | Model | Route of Administration | Effective Dose Range | Reference(s) |
| Rat | Focal Cerebral Ischemia (MCAO) | Continuous IV Infusion | 1 - 10 µmol/kg/h for 24 hours | [5] |
| Cat | Focal Cerebral Ischemia (MCAO) | Continuous IV Infusion | 0.1 - 1 µmol/kg/h | [4] |
| Mouse | Excitotoxic Brain Injury | Intraperitoneal (IP) | Single dose (specific mg/kg not stated) | [7] |
| Mouse | Behavioral Studies (General for σ₁ agonists) | Subcutaneous (SC) | 0.03 - 1 mg/kg | [8] |
It is strongly recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Protocol 1: Neuroprotection in a Rat Model of Transient Focal Cerebral Ischemia (MCAO)
This protocol outlines the use of 4-PPBP in a middle cerebral artery occlusion (MCAO) model in rats, a widely used model of ischemic stroke.
Caption: Workflow for MCAO neuroprotection study.
Step-by-Step Methodology:
-
Animal Preparation: Acclimatize adult male Wistar rats (250-300g) to the housing facility for at least one week.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane). Maintain body temperature at 37°C throughout the surgical procedure.
-
MCAO Procedure: Induce transient focal cerebral ischemia by occluding the middle cerebral artery using the intraluminal suture method for a predetermined duration (e.g., 90-120 minutes).[9][10]
-
Drug Administration:
-
Initiate a continuous intravenous infusion of 4-PPBP (e.g., 1 µmol/kg/h) or vehicle (sterile saline) at a specified time point relative to the onset of ischemia (e.g., 60 minutes post-occlusion).[5]
-
Continue the infusion for a defined period (e.g., 24 hours).
-
-
Reperfusion: After the occlusion period, withdraw the suture to allow for reperfusion.
-
Post-Operative Care: Provide appropriate post-operative care, including analgesia and monitoring for any signs of distress.
-
Neurological and Behavioral Assessment: At various time points post-reperfusion (e.g., 24 hours, 48 hours, 7 days), assess neurological deficits using a standardized scoring system. Behavioral tests such as the elevated plus-maze or open field test can also be conducted to evaluate anxiety and locomotor activity.
-
Histological Analysis: At the end of the experiment, euthanize the animals and perfuse the brains. Determine the infarct volume using 2,3,5-triphenyltetrazolium chloride (TTC) staining or other histological techniques.
Protocol 2: Assessment of Anxiolytic-like Effects in Mice using the Elevated Plus-Maze (EPM)
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. This protocol is adapted for testing the effects of 4-PPBP.
Step-by-Step Methodology:
-
Animal Preparation: Acclimatize adult male mice (e.g., C57BL/6) to the housing facility for at least one week. Handle the mice for several days prior to testing to reduce stress.
-
Drug Administration: Administer 4-PPBP (e.g., 0.1 - 1 mg/kg, IP or SC) or vehicle 30 minutes prior to the test.
-
EPM Procedure:
-
Place the mouse in the center of the elevated plus-maze, facing one of the open arms.
-
Allow the mouse to freely explore the maze for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis: Score the video for the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Interpretation: An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
Protocol 3: Evaluation of Antidepressant-like Activity in Mice using the Forced Swim Test (FST)
The FST is a common behavioral despair test used to screen for potential antidepressant compounds.[11][12]
Step-by-Step Methodology:
-
Animal Preparation: Acclimatize adult male mice to the housing facility.
-
Drug Administration: Administer 4-PPBP (e.g., 0.3 - 3 mg/kg, IP or SC) or vehicle 30-60 minutes before the test.
-
FST Procedure:
-
Place the mouse individually in a transparent cylinder filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or feet.
-
The test duration is typically 6 minutes.
-
Record the session with a video camera.
-
-
Data Analysis: Score the last 4 minutes of the test for the duration of immobility (i.e., when the mouse ceases struggling and remains floating, making only small movements to keep its head above water).
-
Interpretation: A significant decrease in the duration of immobility is considered an antidepressant-like effect.
Protocol 4: Assessing Cognitive Enhancement in Mice using the Novel Object Recognition (NOR) Test
The NOR test is used to evaluate learning and memory, particularly recognition memory.[13][14]
Step-by-Step Methodology:
-
Habituation: On day 1, allow each mouse to explore an empty open-field arena for 5-10 minutes.
-
Training (Familiarization): On day 2, place two identical objects in the arena and allow the mouse to explore for a set period (e.g., 10 minutes).
-
Drug Administration: Administer 4-PPBP (e.g., 0.1 - 1 mg/kg, IP or SC) or vehicle either before the training session or immediately after.
-
Testing (Recognition): After a retention interval (e.g., 1 to 24 hours), place the mouse back in the arena where one of the familiar objects has been replaced with a novel object. Allow the mouse to explore for 5 minutes.
-
Data Analysis: Measure the time spent exploring the novel object and the familiar object. Calculate a discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
Interpretation: A DI significantly greater than zero indicates that the mouse remembers the familiar object and prefers to explore the novel one, suggesting intact recognition memory. An enhancement of the DI by 4-PPBP would suggest cognitive-enhancing properties.
Pharmacokinetics and Toxicity
Pharmacokinetics
While comprehensive pharmacokinetic data for 4-PPBP in rodents is not extensively published, studies with radiolabeled 4-PPBP have shown high uptake in the mouse brain after intravenous administration, indicating good blood-brain barrier penetration.[1] The regional distribution in the brain is heterogeneous, with higher concentrations found in the pons/medulla and cerebellum.[1] Further studies are required to fully characterize the pharmacokinetic profile (Cmax, Tmax, half-life, and oral bioavailability) of 4-PPBP following different routes of administration.
Toxicity
Conclusion and Future Directions
This compound is a promising pharmacological tool for investigating the therapeutic potential of the sigma-1 receptor in a variety of CNS disorders. Its demonstrated neuroprotective effects in preclinical models of stroke and excitotoxic injury provide a strong rationale for further investigation. The protocols outlined in this guide offer a framework for researchers to explore the in vivo efficacy of 4-PPBP in rodent models of neurological and psychiatric conditions. Future research should focus on elucidating the full pharmacokinetic and pharmacodynamic profile of 4-PPBP, as well as expanding its evaluation in a wider range of disease models to fully realize its therapeutic potential.
References
- 1. In vivo labeling of sigma receptors in mouse brain with [3H]4-phenyl-1-(4-phenylbutyl)piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Ischemic Regions in a Rat Model of Stroke | PLOS One [journals.plos.org]
- 3. Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPBP [4-phenyl-1-(4-phenylbutyl) piperidine], a potent sigma-receptor ligand, decreases brain injury after transient focal ischemia in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotection from focal ischemia by 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is dependent on treatment duration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sigma 1 receptor subtype is involved in the relief of behavioral despair in the mouse forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) protects against newborn excitotoxic brain injury by stabilizing the mitochondrial membrane potential in vitro and inhibiting microglial activation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SA4503, a novel cognitive enhancer with sigma1 receptor agonist properties, facilitates NMDA receptor-dependent learning in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Middle cerebral artery occlusion methods in rat versus mouse models of transient focal cerebral ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antidepressant-like effect of PRE-084, a selective sigma1 receptor agonist, in Albino Swiss and C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The antidepressant-like effect induced by sigma(1)-receptor agonists and neuroactive steroids in mice submitted to the forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel object recognition test as an alternative approach to assessing the pharmacological profile of sigma-1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel object recognition test as an alternative approach to assessing the pharmacological profile of sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling 4-(3-Phenylpropyl)piperidine Derivatives
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the radiolabeling of 4-(3-phenylpropyl)piperidine derivatives. These compounds are of significant interest as imaging agents for key neurological targets, including the sigma-1 receptor (σ1R) and the vesicular acetylcholine transporter (VAChT). Altered expression of these targets is implicated in a range of pathologies, from neurodegenerative diseases like Alzheimer's to psychiatric disorders and cancer. Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging using radiolabeled this compound derivatives offer a non-invasive means to study these targets in vivo, aiding in diagnosis, drug development, and understanding disease progression.
This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the methodological choices, ensuring a deep understanding of the entire process from precursor synthesis to in vivo evaluation.
Introduction to this compound Derivatives as Imaging Agents
The this compound scaffold has proven to be a versatile platform for the development of high-affinity ligands for various central nervous system (CNS) targets. The ability to introduce positron-emitting (e.g., Carbon-11, Fluorine-18) or gamma-emitting (e.g., Iodine-123) radionuclides into these molecules allows for their use as PET and SPECT tracers, respectively.
Key Biological Targets:
-
Sigma-1 Receptor (σ1R): This unique ligand-operated molecular chaperone, located at the endoplasmic reticulum-mitochondrion interface, is involved in cellular stress responses and neuronal plasticity. Its expression is altered in neurodegenerative diseases, making it a valuable biomarker.[1]
-
Vesicular Acetylcholine Transporter (VAChT): Responsible for loading acetylcholine into synaptic vesicles, VAChT is a key marker of cholinergic neuron integrity.[2][3] A decline in cholinergic neurons is a hallmark of Alzheimer's disease.[2][4]
The choice of radionuclide is dictated by the imaging modality and the desired pharmacokinetic properties of the tracer. Carbon-11, with its short half-life (t½ ≈ 20.4 min), is suitable for imaging rapid biological processes, while Fluorine-18 (t½ ≈ 109.8 min) allows for longer imaging protocols and centralized production.[5] Iodine-123 (t½ ≈ 13.2 h) is a common choice for SPECT imaging.[6]
General Workflow for Radiotracer Development
The development of a novel radiotracer based on the this compound scaffold follows a well-defined pathway. This workflow ensures the production of a high-quality imaging agent suitable for preclinical and potentially clinical evaluation.
Caption: Workflow for the development of radiolabeled this compound derivatives.
Precursor Synthesis: The Foundation of Successful Radiolabeling
The synthesis of a suitable precursor is a critical first step in radiochemistry. The precursor must contain a leaving group that can be readily displaced by the radionuclide in the final labeling step. The choice of leaving group depends on the radioisotope being used.
General Synthetic Strategy
A common synthetic route to access the necessary precursors involves the N-alkylation of a piperidine derivative with a phenylpropyl moiety containing a suitable functional group for the attachment of a leaving group or for direct radioiodination.
Caption: Generalized synthetic scheme for radiolabeling precursors.
Precursors for [¹⁸F]Fluorination (Nucleophilic Substitution)
For labeling with [¹⁸F]fluoride via nucleophilic substitution, a good leaving group is required on the alkyl chain. Tosylates and mesylates are commonly employed.[7][8]
Protocol: Synthesis of a Tosylate Precursor
-
Hydroxylation: To a solution of the N-alkylated this compound derivative with a terminal bromo or iodo group on the propyl chain in a suitable solvent (e.g., acetone/water), add a nucleophilic source of hydroxide (e.g., sodium bicarbonate) and heat to reflux to yield the corresponding alcohol.
-
Tosylation: Dissolve the resulting alcohol in anhydrous dichloromethane or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine or pyridine as a base.
-
Slowly add p-toluenesulfonyl chloride (TsCl) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography on silica gel to obtain the pure tosylate precursor.
-
Confirm the structure and purity using NMR and mass spectrometry.
Precursors for [¹¹C]Methylation
For labeling with [¹¹C]methyl iodide or [¹¹C]methyl triflate, a precursor with a nucleophilic site for methylation is required. This is typically a desmethyl derivative, where a primary or secondary amine or a hydroxyl group is methylated.
Protocol: Synthesis of a Desmethyl Precursor
The synthesis of a desmethyl precursor usually involves protecting the reactive site on the piperidine nitrogen, performing the desired chemical modifications on the 4-(3-phenylpropyl) side chain, and then deprotecting the piperidine nitrogen to make it available for [¹¹C]methylation.
Precursors for Radioiodination (Electrophilic Substitution)
Radioiodination is often achieved via electrophilic substitution on an activated aromatic ring. A common precursor for this is a trialkylstannyl derivative, such as a tributylstannyl compound.[9][10]
Protocol: Synthesis of a Tributylstannyl Precursor
-
Start with the corresponding bromo- or iodo-substituted this compound derivative.
-
In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve the aryl halide in anhydrous THF or dioxane.
-
Add bis(tributyltin) and a palladium catalyst (e.g., Pd(PPh₃)₄).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction and purify the product by column chromatography on silica gel to yield the tributylstannyl precursor.[11]
-
Characterize the precursor by NMR and mass spectrometry.
Radiolabeling Protocols
The following are detailed, step-by-step protocols for the radiolabeling of this compound derivatives with common PET and SPECT radionuclides.
Protocol for [¹⁸F]Fluorination via Nucleophilic Substitution
This protocol describes the labeling of a tosylate precursor with [¹⁸F]fluoride.
Materials and Reagents:
-
Tosylate precursor
-
[¹⁸F]Fluoride in [¹⁸O]water (from cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃) solution
-
Anhydrous acetonitrile (MeCN)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reaction vessel (e.g., 2 mL V-vial)
-
Automated radiosynthesis module or manual setup with appropriate shielding
Procedure:
-
Trapping and Drying of [¹⁸F]Fluoride:
-
Pass the aqueous [¹⁸F]fluoride solution through a pre-conditioned anion exchange cartridge (e.g., QMA) to trap the [¹⁸F]F⁻.
-
Elute the [¹⁸F]F⁻ from the cartridge into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.[12]
-
Azeotropically dry the [¹⁸F]fluoride by heating the vessel under a stream of nitrogen while adding anhydrous acetonitrile in portions until the mixture is completely dry. This step is crucial as water will deactivate the fluoride nucleophile.[13]
-
-
Radiolabeling Reaction:
-
Dissolve the tosylate precursor (typically 1-5 mg) in anhydrous DMSO or acetonitrile.
-
Add the precursor solution to the dried [K/K₂₂₂]⁺[¹⁸F]F⁻ complex in the reaction vessel.
-
Seal the vessel and heat at a specified temperature (typically 80-120 °C) for a set time (usually 5-15 minutes).[13]
-
-
Purification:
-
Cool the reaction vessel and quench the reaction with the HPLC mobile phase.
-
Inject the crude reaction mixture onto a semi-preparative HPLC system for purification.
-
Protocol for [¹¹C]Methylation
This protocol details the labeling of a desmethyl precursor using [¹¹C]methyl iodide.
Materials and Reagents:
-
Desmethyl precursor
-
[¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]Methyl triflate ([¹¹C]CH₃OTf)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Base (e.g., NaOH, TBAF)
-
Reaction vessel
Procedure:
-
Precursor Preparation: Dissolve the desmethyl precursor (typically 0.5-1 mg) in the chosen anhydrous solvent in the reaction vessel. Add the base if required by the specific reaction chemistry.[14]
-
Trapping of [¹¹C]Methylating Agent: Bubble the gaseous [¹¹C]CH₃I or [¹¹C]CH₃OTf, produced from [¹¹C]CO₂ or [¹¹C]CH₄, through the precursor solution at room temperature or slightly below.
-
Methylation Reaction: Once the trapping is complete, seal the reaction vessel and heat it to a specific temperature (e.g., 80-100 °C) for a short duration (typically 3-5 minutes).[15][16]
-
Purification: Cool the reaction mixture and proceed with HPLC purification as described for the [¹⁸F]fluorination.
Protocol for [¹²³I]Iodination via Electrophilic Substitution
This protocol describes the radioiodination of a tributylstannyl precursor.
Materials and Reagents:
-
Tributylstannyl precursor
-
[¹²³I]Sodium iodide in dilute NaOH solution
-
Reaction buffer (e.g., phosphate buffer, pH 7.0-7.5)[5]
-
Quenching agent (e.g., sodium metabisulfite)
-
Reaction vial
Procedure:
-
Preparation of the Reaction Vial:
-
Radioiodination Reaction:
-
Dissolve the tributylstannyl precursor in a small amount of ethanol or another suitable solvent.
-
In the reaction vial, add the precursor solution, the reaction buffer, and the [¹²³I]sodium iodide solution.
-
If using Chloramine-T, add a fresh solution of Chloramine-T in the reaction buffer.
-
Allow the reaction to proceed at room temperature for a short period (typically 5-15 minutes).[5]
-
-
Quenching and Purification:
-
Quench the reaction by adding a solution of sodium metabisulfite.
-
Proceed with HPLC purification to separate the radiolabeled product from unreacted iodide and other impurities.
-
Purification and Formulation
Purification of the radiolabeled product is essential to remove unreacted radionuclide, precursor, and any radiochemical or chemical impurities.[18]
High-Performance Liquid Chromatography (HPLC) Purification
HPLC is the gold standard for radiopharmaceutical purification, offering high resolution and efficiency.[19][20]
Typical HPLC Setup:
-
Column: A semi-preparative reversed-phase C18 column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate, phosphate buffer) and an organic modifier (e.g., acetonitrile, ethanol). The exact composition is optimized to achieve good separation.
-
Detectors: A UV detector to monitor the elution of the non-radioactive components (including the precursor and cold standard) and a radioactivity detector connected in series.
-
Fraction Collection: The radioactive peak corresponding to the desired product is collected.
Formulation
The collected HPLC fraction, which is typically in an organic/aqueous mobile phase, must be reformulated into a biocompatible solution for in vivo studies.
Procedure:
-
Dilute the collected HPLC fraction with sterile water.
-
Pass the diluted solution through a C18 Sep-Pak cartridge to trap the lipophilic radiotracer.
-
Wash the cartridge with sterile water to remove any remaining HPLC solvents.
-
Elute the purified radiotracer from the cartridge with a small volume of ethanol.
-
Dilute the ethanolic solution with sterile saline or phosphate-buffered saline (PBS) to obtain the final injectable formulation with a physiologically acceptable ethanol concentration (typically <10%).
-
Sterilize the final product by passing it through a 0.22 µm sterile filter into a sterile vial.
Quality Control: Ensuring Safety and Efficacy
Rigorous quality control (QC) is mandatory to ensure the radiopharmaceutical is safe and effective for in vivo use. The key QC parameters are summarized in the table below.
| Parameter | Method | Acceptance Criteria | Rationale |
| Identity of Radiotracer | Co-elution with a non-radioactive standard on analytical HPLC | The retention time of the radioactive peak should match that of the standard. | Confirms that the correct compound has been synthesized. |
| Radiochemical Purity (RCP) | Analytical radio-HPLC or radio-TLC | > 95% | Ensures that the vast majority of the radioactivity is associated with the desired compound.[21] |
| Radionuclidic Purity | Gamma spectroscopy | Radionuclide-specific | Confirms the absence of other radioactive isotopes. |
| Specific Activity (SA) / Molar Activity (Am) | HPLC with a calibrated UV detector | As high as achievable (typically > 37 GBq/µmol or 1 Ci/µmol) | A high specific activity is crucial to avoid pharmacological effects from the injected mass of the compound.[2] |
| pH | pH paper or calibrated pH meter | 5.5 - 7.5 | Ensures the formulation is physiologically compatible. |
| Sterility and Endotoxins | Standard microbiological tests | Sterile and low endotoxin levels | Essential for parenteral administration. |
Protocol for Determining Radiochemical Purity by Radio-TLC
Radio-TLC is a rapid method for assessing radiochemical purity.[22][23]
-
Spot a small amount of the final radiotracer solution onto a TLC plate (e.g., silica gel).
-
Develop the plate in a pre-equilibrated tank with a suitable mobile phase that separates the radiolabeled product from potential impurities (e.g., unreacted radionuclide).
-
After development, dry the plate and analyze it using a radio-TLC scanner to obtain a chromatogram showing the distribution of radioactivity along the plate.
-
Calculate the RCP by integrating the area of the product peak and dividing by the total area of all radioactive peaks.
Protocol for Calculating Molar Activity
-
Generate a calibration curve by injecting known concentrations of the non-radioactive standard onto a calibrated analytical HPLC system with a UV detector and plotting the peak area versus concentration.[2][24]
-
Inject a known volume of the final radiotracer formulation onto the same HPLC system and determine the mass of the non-radioactive compound from the UV peak area using the calibration curve.
-
Measure the total radioactivity of the injected volume using a calibrated dose calibrator.
-
Calculate the molar activity (Am) using the following formula:[2][24] Am (GBq/µmol) = Radioactivity (GBq) / [Mass of compound (µg) / Molecular Weight ( g/mol )]
Application and In Vivo Evaluation
Once the radiolabeled this compound derivative has passed all QC tests, its potential as an imaging agent can be evaluated in vivo.
In Vivo Biodistribution in Rodents
Biodistribution studies in mice or rats provide initial information on the tracer's uptake and clearance from various organs, including the brain.
Protocol:
-
Administer a known amount of the radiotracer to a cohort of healthy rodents via tail vein injection.[25]
-
At various time points post-injection (e.g., 2, 15, 30, 60, and 120 minutes), euthanize a subset of the animals.
-
Dissect and collect major organs (brain, heart, lungs, liver, kidneys, muscle, bone, etc.) and a blood sample.[25]
-
Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Calculate the tracer uptake in each organ, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
PET/SPECT Imaging in Non-Human Primates
Imaging studies in non-human primates (NHPs), such as rhesus monkeys, provide a more accurate prediction of the tracer's behavior in humans due to their closer physiological and neurological similarity.[26][27][28]
Protocol:
-
Anesthetize the NHP and place it in the PET or SPECT scanner.
-
Insert an arterial line for blood sampling to determine the input function.
-
Administer the radiotracer as a bolus injection.
-
Acquire dynamic images over a period of 90-120 minutes.
-
Collect arterial blood samples throughout the scan to measure the concentration of the radiotracer and its metabolites in plasma.
-
To demonstrate target-specific binding, perform a blocking study where a non-radioactive drug known to bind to the target receptor is administered before the radiotracer. A significant reduction in tracer uptake in target-rich brain regions indicates specific binding.[27]
-
Analyze the imaging data using kinetic modeling to quantify receptor density and binding potential.
Conclusion
The protocols and guidelines presented in this document provide a comprehensive framework for the successful radiolabeling and evaluation of this compound derivatives. By understanding the underlying scientific principles and adhering to rigorous experimental procedures, researchers can develop novel and effective imaging agents to probe the roles of the sigma-1 receptor and the vesicular acetylcholine transporter in health and disease. This will ultimately contribute to improved diagnostic tools and the development of new therapeutic strategies for a variety of neurological and psychiatric disorders.
References
- 1. Monitoring the biodistribution of radiolabeled therapeutics in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EANM guideline for harmonisation on molar activity or specific activity of radiopharmaceuticals: impact on safety and imaging quality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. <821> RADIOACTIVITY [drugfuture.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Comparative Study of Two Oxidizing Agents, Chloramine T and Iodo-Gen®, for the Radiolabeling of β-CIT with Iodine-131: Relevance for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. data.epo.org [data.epo.org]
- 8. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 9. An alternative and expedient synthesis of radioiodinated 4-iodophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improved radioiodination of 1,2-dipalmitoyl-3-IPPA via a tributyltin intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. psec.uchicago.edu [psec.uchicago.edu]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Evaluation of [N-methyl-11C]N-Desmethyl-loperamide as a New and Improved PET Radiotracer for Imaging P-gp Function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selective alkylation of pyrimidyldianions: synthesis and purification of 11C labeled thymidine for tumor visualization using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Activity quantification and dosimetry in radiopharmaceutical therapy with reference to 177Lutetium [frontiersin.org]
- 19. Efficient purification and metabolite analysis of radiotracers using high-performance liquid chromatography and on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | A Purification Method of 18F-FP-(+)-DTBZ via Solid-Phase Extraction With Combined Cartridges [frontiersin.org]
- 21. cdn.ymaws.com [cdn.ymaws.com]
- 22. longdom.org [longdom.org]
- 23. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. osti.gov [osti.gov]
- 26. jnm.snmjournals.org [jnm.snmjournals.org]
- 27. jnm.snmjournals.org [jnm.snmjournals.org]
- 28. PET Imaging Evaluation of Four σ1 Radiotracers in Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
4-(3-Phenylpropyl)piperidine: A Versatile Tool for Probing Sigma Receptor Function in Neuroscience
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Unique Piperidine Scaffold
4-(3-Phenylpropyl)piperidine is a versatile piperidine derivative that has emerged as a valuable chemical scaffold in neuroscience research and drug discovery.[1][2] Its unique structure, featuring a phenylpropyl side chain attached to a piperidine ring, allows for interaction with a variety of biological targets within the central nervous system (CNS).[1][3] This compound and its analogs have been instrumental in the development of novel analgesics, antidepressants, and other CNS-active agents.[1] Notably, the phenylpropylpiperidine moiety is a key pharmacophore for interacting with sigma (σ) receptors, a unique class of intracellular chaperone proteins with significant implications for neuronal function and disease.[4]
This document serves as a comprehensive technical guide for utilizing this compound as a tool compound in neuroscience research. It provides an in-depth overview of its pharmacological profile, detailed protocols for its application in both in vitro and in vivo experimental paradigms, and insights into the causal logic behind these experimental designs.
Pharmacological Profile: A Multi-Target Ligand with a Preference for Sigma Receptors
While a complete pharmacological profile of this compound is still under investigation, structure-activity relationship (SAR) studies of related N-arylalkylpiperidines provide critical insights into its likely biological targets.
Sigma Receptor Engagement: The Primary Axis of Action
Sigma receptors, comprising two main subtypes, σ1 and σ2, are intracellular proteins primarily located at the endoplasmic reticulum-mitochondrion interface.[1] They are implicated in a wide range of cellular functions, including ion channel modulation, neurotransmitter release, and cellular stress responses.
SAR studies on a range of phenethyl- and phenylpropylpiperidines have revealed a structural basis for sigma receptor subtype selectivity. Phenethylpiperidines generally exhibit a preference for σ1 receptors, whereas phenylpropylpiperidines, such as this compound, tend to favor σ2 receptors.[4] This suggests that this compound is a promising lead structure for the development of selective σ2 receptor ligands.
Table 1: Predicted and Known Binding Affinities of Phenylpropylpiperidine Scaffolds
| Receptor Target | Compound Class | Predicted/Known Affinity (Ki) | Key Insights |
| Sigma-1 (σ1) | Phenylpropylpiperidines | Moderate to Low | The propyl linker generally reduces affinity for σ1 compared to an ethyl linker.[4] |
| Sigma-2 (σ2) | Phenylpropylpiperidines | Moderate to High | The phenylpropylamine moiety is considered a potential pharmacophore for selective σ2 ligands.[4] |
| Dopamine Transporter (DAT) | GBR 12909 Analogs | High (nM range) | N-substitution on the piperidine ring significantly influences DAT affinity. |
| Serotonin Transporter (SERT) | GBR 12909 Analogs | Lower than DAT | Generally exhibits lower affinity for SERT compared to DAT, leading to selective DAT ligands.[1] |
Modulation of Monoamine Transporters: A Secondary but Significant Interaction
Analogs of this compound, particularly those with N-substitutions, have been extensively studied as ligands for the dopamine transporter (DAT) and the serotonin transporter (SERT).[1] For instance, the well-known DAT inhibitor GBR 12909 features a 4-(3-phenylpropyl)piperazine moiety. This indicates that the this compound scaffold can be modified to achieve high affinity and selectivity for DAT.
Visualization of Potential Signaling Pathways
The interaction of this compound with sigma receptors can modulate various downstream signaling cascades, impacting neuronal function and survival.
Caption: Potential signaling pathways modulated by this compound.
Applications in Neuroscience Research
The unique pharmacological profile of this compound makes it a valuable tool for investigating a range of neuroscientific questions.
-
Probing the Role of Sigma-2 Receptors: Given its predicted selectivity, this compound can be used to elucidate the physiological and pathophysiological roles of σ2 receptors in the CNS.
-
Investigating Neuroprotection: Related sigma receptor ligands have demonstrated neuroprotective effects in models of ischemic stroke.[1][3][5] this compound can be used to explore the potential of σ2 receptor modulation in neurodegenerative diseases and acute neuronal injury.
-
Developing Novel Therapeutics: The scaffold of this compound serves as a foundational structure for the synthesis of novel compounds targeting sigma receptors and monoamine transporters for the treatment of depression, anxiety, and substance abuse disorders.
Experimental Protocols
The following protocols provide a framework for characterizing the activity of this compound and utilizing it in neuroscience research.
Protocol 1: In Vitro Sigma Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for σ1 and σ2 receptors.
Rationale: Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. This protocol uses selective radioligands and membrane preparations from tissues known to express high levels of sigma receptors.
Caption: Workflow for the in vitro sigma receptor binding assay.
Materials:
-
This compound hydrochloride (or free base)
-
Membrane preparations (e.g., guinea pig brain for σ1, rat liver for σ2)
-
Radioligands: --INVALID-LINK---pentazocine (for σ1), [³H]-1,3-di-o-tolyl-guanidine ([³H]DTG) (for σ2)
-
Unlabeled ligands for non-specific binding (e.g., haloperidol)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Cell harvester and glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and perform serial dilutions to obtain a range of concentrations.
-
Assay Setup: In a 96-well plate, add the assay buffer, membrane preparation, and radioligand to each well.
-
Competition Binding: Add the serially diluted this compound to the wells. For determining non-specific binding, add a high concentration of an unlabeled sigma receptor ligand (e.g., 10 µM haloperidol).
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 120 minutes) to allow for binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vitro Functional Assay - Calcium Imaging
This protocol assesses the functional activity (agonist or antagonist) of this compound at sigma receptors by measuring changes in intracellular calcium levels.
Rationale: Sigma receptor activation can modulate intracellular calcium signaling.[1] Calcium imaging provides a dynamic and sensitive readout of receptor function in living cells.
Materials:
-
Cell line expressing sigma receptors (e.g., SH-SY5Y, PC-12, or a recombinant cell line)
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Known sigma receptor agonist (e.g., PRE-084 for σ1) and antagonist (e.g., BD-1063)
-
Fluorescence microplate reader or fluorescence microscope with imaging capabilities
Procedure:
-
Cell Culture: Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Incubate the cells with the calcium-sensitive dye (e.g., Fluo-4 AM with Pluronic F-127) in assay buffer for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Baseline Measurement: Measure the baseline fluorescence for a short period.
-
Compound Addition:
-
Agonist Mode: Add varying concentrations of this compound and monitor the fluorescence signal over time.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound before adding a known sigma receptor agonist. Monitor the fluorescence response to the agonist.
-
-
Data Analysis: Calculate the change in fluorescence intensity (ΔF) from baseline. For agonist activity, determine the EC50 value. For antagonist activity, determine the IC50 value.
Protocol 3: In Vivo Behavioral Assessment - Novel Object Recognition Test
This protocol evaluates the potential cognitive-enhancing effects of this compound in a rodent model.
Rationale: Sigma receptor modulation has been linked to effects on learning and memory. The novel object recognition test is a widely used behavioral paradigm to assess recognition memory in rodents.
Materials:
-
Rodents (mice or rats)
-
This compound
-
Vehicle solution (e.g., saline with 0.5% Tween 80)
-
Open field arena
-
Two sets of identical objects and one novel object
-
Video tracking software
Procedure:
-
Habituation: Habituate the animals to the open field arena for several days.
-
Drug Administration: Administer this compound or vehicle to the animals via the desired route (e.g., intraperitoneal injection) at a specified time before the training session.
-
Training Session (Familiarization): Place two identical objects in the arena and allow the animal to explore freely for a set period (e.g., 5-10 minutes).
-
Retention Interval: Return the animal to its home cage for a defined retention interval (e.g., 1 hour or 24 hours).
-
Test Session (Recognition): Replace one of the familiar objects with a novel object and allow the animal to explore the arena again.
-
Data Analysis: Use video tracking software to measure the time spent exploring the novel object versus the familiar object. Calculate a discrimination index (e.g., (Time with Novel - Time with Familiar) / (Total Exploration Time)). An increase in the discrimination index in the drug-treated group compared to the vehicle group suggests a cognitive-enhancing effect.
Conclusion: A Promising Scaffold for Future Discoveries
This compound represents a valuable chemical tool for the neuroscience community. Its predicted affinity for sigma receptors, particularly the σ2 subtype, opens up new avenues for investigating the role of these enigmatic proteins in health and disease. The protocols outlined in this guide provide a solid foundation for researchers to characterize the pharmacological properties of this compound and to explore its potential as a modulator of neuronal function and a lead for novel therapeutic agents. As with any tool compound, rigorous characterization of its binding and functional profile is paramount for the accurate interpretation of experimental results.
References
- 1. The sigma-1 receptor chaperone as an inter-organelle signaling modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine affords neuroprotection from focal ischemia with prolonged reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effect of sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is linked to reduced neuronal nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating 4-(3-Phenylpropyl)piperidine for the Treatment of Neurological Disorders
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-(3-Phenylpropyl)piperidine and its analogs in the preclinical investigation of treatments for neurological disorders. We delve into the core mechanism of action centered on the Sigma-1 receptor (S1R), a unique intracellular chaperone protein, and provide detailed, field-proven protocols for in vitro and in vivo characterization. The methodologies are designed to be self-validating, offering insights into the causality behind experimental choices to ensure robust and reproducible data generation.
Introduction: The Therapeutic Promise of Targeting the Sigma-1 Receptor
Neurological disorders such as Alzheimer's disease (AD), Parkinson's disease (PD), and amyotrophic lateral sclerosis (ALS) represent a significant and growing global health burden.[1] A common pathological thread among these conditions is the disruption of cellular homeostasis, including protein misfolding, mitochondrial dysfunction, oxidative stress, and neuroinflammation.[1][2] The Sigma-1 receptor (S1R), an intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane, has emerged as a high-value therapeutic target due to its role as a central regulator of these very processes.[3][4]
This compound serves as a core chemical scaffold for a class of potent S1R ligands.[5] Analogs, such as 4-phenyl-1-(4-phenylbutyl)piperidine (PPBP), have demonstrated significant neuroprotective effects in preclinical models of ischemic stroke.[6][7] By activating S1R, these compounds can modulate critical signaling pathways to restore cellular balance, offering a promising strategy to slow or halt neurodegenerative progression.[8] This guide outlines the essential experimental framework for evaluating the therapeutic potential of this compound-based compounds.
Section 1: Mechanism of Action - The Sigma-1 Receptor as a Cellular Stress Modulator
The therapeutic rationale for using this compound derivatives hinges on their ability to act as agonists for the S1R. Unlike traditional cell-surface receptors, S1R is a ligand-operated chaperone that translocates within the cell to interact with various client proteins, most notably at the interface between the ER and mitochondria.[4]
Key S1R Functions in Neuroprotection:
-
Calcium Homeostasis: S1R stabilizes the IP3 receptor (IP3R) at the ER, preventing excessive calcium release into the cytoplasm, a key trigger for excitotoxicity and apoptosis.[3]
-
ER Stress Mitigation: As a chaperone, S1R assists in the proper folding of newly synthesized proteins, reducing the burden on the unfolded protein response (UPR) and mitigating ER stress.
-
Mitochondrial Support: By enhancing communication between the ER and mitochondria, S1R activation supports mitochondrial function, bioenergetics, and reduces the production of reactive oxygen species (ROS).[8]
-
Modulation of Neuroinflammation: S1R activation has been shown to suppress the activation of microglia and astrocytes, thereby reducing the production of pro-inflammatory cytokines.[4][8]
The agonism of S1R by a ligand like this compound initiates a cascade of these pro-survival signals, making it a pluripotent therapeutic strategy.
References
- 1. Emerging preclinical pharmacological targets for Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma receptors and neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotection from focal ischemia by 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is dependent on treatment duration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effect of sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is linked to reduced neuronal nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Sigma-1 Receptor-Modulated Neuroinflammation in Neurological Diseases [frontiersin.org]
Practical Guide to the Handling and Storage of 4-(3-Phenylpropyl)piperidine
Abstract
This comprehensive guide provides detailed application notes and protocols for the safe and effective handling and storage of 4-(3-Phenylpropyl)piperidine (CAS No: 18495-82-4). Primarily utilized as a key intermediate in pharmaceutical research and development, particularly in the synthesis of analgesics and antidepressants, the integrity and proper management of this compound are paramount for reproducible and reliable experimental outcomes.[1][2][3] This document outlines the critical chemical and physical properties of this compound, establishes rigorous safety protocols, and details validated procedures for its storage and quality control. The intended audience for this guide includes researchers, scientists, and drug development professionals engaged in medicinal chemistry and organic synthesis.
Introduction: The Role of this compound in Research
This compound is a versatile piperidine derivative that serves as a crucial building block in the creation of complex molecular structures.[1][3] Its unique structural characteristics, which include a piperidine ring and a phenylpropyl side chain, make it a valuable component in the development of novel therapeutic agents, especially those targeting the central nervous system.[1][2] Researchers have successfully employed this compound in the synthesis of analgesics and other CNS-active drugs, highlighting its potential in addressing pain management and neurological disorders.[1][2] The compound's favorable pharmacological properties, such as its ability to cross the blood-brain barrier, further enhance its significance in medicinal chemistry.[1] Given its importance, a thorough understanding of its handling and storage requirements is essential to ensure its stability and purity, thereby safeguarding the integrity of research and development endeavors.
Material Properties and Characteristics
A foundational understanding of the physicochemical properties of this compound is critical for its appropriate handling and storage.
| Property | Value | Source(s) |
| CAS Number | 18495-82-4 | [1][4][5] |
| Molecular Formula | C₁₄H₂₁N | [1][4][5] |
| Molecular Weight | 203.33 g/mol | [1][4][5] |
| Appearance | Colorless to slightly pale yellow clear liquid | [1][4][6] |
| Purity | ≥98% (GC, Titration) | [1][4][7] |
| Boiling Point | ~306.3 °C (Predicted) | [5] |
| Density | ~0.96 g/cm³ | [5] |
| Refractive Index | 1.5240 - 1.5280 | [1][5][6] |
| Solubility | Soluble in alcohol, ketone, and ester solvents; insoluble in water. | [8] |
Safety and Handling Protocols
This compound, like many piperidine derivatives, requires careful handling to mitigate potential health risks. The primary hazards include irritation to the eyes, respiratory system, and skin.[8] Adherence to the following protocols is mandatory to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure.
References
- 1. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. chemimpex.com [chemimpex.com]
- 3. fauske.com [fauske.com]
- 4. carlroth.com [carlroth.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Troubleshooting Guide: Catalytic Hydrogenation of 4-(3-Phenylpropyl)pyridine
An essential intermediate in medicinal chemistry, 4-(3-Phenylpropyl)piperidine is a core scaffold in various therapeutic agents, particularly those targeting the central nervous system.[1][2] Its synthesis, while conceptually straightforward, often presents significant practical challenges for researchers. The most prevalent synthetic route involves the catalytic hydrogenation of 4-(3-phenylpropyl)pyridine. This process is sensitive to numerous variables that can impact yield, purity, and reproducibility.
This technical support guide, designed for chemists and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this valuable building block.
This section addresses specific, common problems encountered during the synthesis.
Question 1: My hydrogenation reaction has stalled or is showing very low conversion. What are the likely causes?
Answer: Low or stalled conversion in the hydrogenation of pyridine derivatives is a frequent issue. The root cause often lies with the catalyst or reaction conditions.
-
Catalyst Poisoning: The nitrogen lone pair in the pyridine ring can strongly coordinate to the metal center of the catalyst, effectively poisoning it and inhibiting further reaction.[3] Impurities in your starting material, solvent, or hydrogen gas (e.g., sulfur or halide compounds) can also deactivate the catalyst.
-
Solution: Ensure high-purity starting materials and solvents. Using an acidic solvent like glacial acetic acid can protonate the pyridine nitrogen, reducing its ability to poison the catalyst and often accelerating the reaction.[4]
-
-
Insufficient Catalyst Loading or Activity: The catalyst may be old, have reduced activity, or the amount used may be insufficient for the scale of your reaction.
-
Solution: Use a fresh batch of a high-quality catalyst such as Platinum(IV) oxide (PtO₂, Adams' catalyst). If activity is still low, consider incrementally increasing the catalyst loading (e.g., from 1 mol% to 5 mol%).
-
-
Inadequate Hydrogen Pressure: The reduction of the aromatic pyridine ring requires sufficient hydrogen pressure. Atmospheric pressure is often inadequate.
-
Solution: Employ a high-pressure hydrogenation reactor (Parr apparatus or similar). Pressures in the range of 50-70 bar are commonly reported to be effective for this transformation.[4]
-
Question 2: I've successfully reduced the pyridine ring, but my yield is poor after workup. Where could I be losing my product?
Answer: Product loss can occur during the workup and purification stages.
-
Incomplete Extraction: this compound is a basic compound. If the aqueous layer is not sufficiently basified after the reaction (if performed in acid), the product will remain as a protonated salt and will not be efficiently extracted into an organic solvent.
-
Solution: After filtering off the catalyst, carefully basify the filtrate with a strong base (e.g., NaOH, K₂CO₃) to a pH > 12 before extracting with a suitable organic solvent like ethyl acetate or dichloromethane.
-
-
Emulsion Formation: During extraction, emulsions can form, trapping the product at the interface.
-
Solution: Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions and improve phase separation.
-
-
Volatilization During Solvent Removal: While not extremely volatile, some product loss can occur during solvent removal under high vacuum, especially if excessive heat is applied.
-
Solution: Use a rotary evaporator with moderate temperature and vacuum. Stop concentration once the bulk of the solvent is removed.
-
Question 3: My final product is a yellow or brown oil, not the expected colorless liquid. What are these impurities and how can I remove them?
Answer: The appearance of color often indicates the presence of oxidation-related impurities.
-
Cause of Color: Piperidines, like many amines, are susceptible to air oxidation over time, which can form colored byproducts.[5][6] This can be exacerbated by exposure to light and heat.
-
Purification: The most effective method for removing these colored impurities and achieving high purity is vacuum distillation.[5]
-
Prevention: To prevent future discoloration, store the purified this compound under an inert atmosphere (nitrogen or argon), protected from light, and preferably refrigerated.[5]
Question 4: I am observing a significant impurity that I suspect is unreacted 4-(3-phenylpropyl)pyridine. How can I separate it from my desired product?
Answer: Separating the starting pyridine from the product piperidine can be challenging due to their similar structures.
-
Distillation Difficulty: While vacuum distillation is the primary purification method, complete separation from the starting pyridine can be difficult if their boiling points are close. Piperidine and pyridine themselves are known to form azeotropes, which complicates distillation.[5]
-
Purification via Salt Formation: A highly effective chemical method involves selective salt formation. Piperidine is a significantly stronger base than pyridine. By bubbling carbon dioxide (CO₂) gas through a solution of the mixture in an organic solvent, the piperidine will selectively form a solid carbonate salt, while the less basic pyridine remains in solution.[5][7] The piperidine salt can then be isolated by filtration and the free base regenerated by treatment with a strong aqueous base.[7]
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to this compound?
The catalytic hydrogenation of 4-(3-phenylpropyl)pyridine is the most direct and widely cited method.[4] This transformation effectively reduces the aromatic pyridine ring to the saturated piperidine ring without affecting the phenyl group or the propyl chain under controlled conditions.
Q2: Which catalyst system is recommended for the hydrogenation?
Platinum(IV) oxide (PtO₂, Adams' catalyst) in glacial acetic acid is a robust and well-documented system for this type of reduction.[4] It is effective at room temperature, although it requires high hydrogen pressure. Other catalysts like rhodium on carbon (Rh/C) have also been used and may offer advantages under milder conditions.[3][4]
Q3: Are there alternative synthetic routes that avoid high-pressure hydrogenation?
While hydrogenation is dominant, other strategies for piperidine synthesis exist, such as reductive amination or various cyclization reactions.[3][8] However, for this specific target, these routes would likely involve more steps starting from different precursors and are less direct than the hydrogenation of the commercially available or readily synthesized 4-(3-phenylpropyl)pyridine.
Q4: How can I monitor the progress of the reaction?
You can monitor the reaction's progress by periodically taking small aliquots from the reaction mixture (after carefully stopping the agitation and venting the hydrogen pressure) and analyzing them by:
-
Thin Layer Chromatography (TLC): The product (piperidine) will have a different Rf value than the starting material (pyridine).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This provides a clear indication of the disappearance of the starting material and the appearance of the product, confirming their respective molecular weights.
Data Summary: Typical Hydrogenation Conditions
| Parameter | Condition | Rationale / Remarks |
| Substrate | 4-(3-Phenylpropyl)pyridine | Starting material. Purity is critical for catalyst performance. |
| Catalyst | Platinum(IV) Oxide (PtO₂) | Adams' catalyst is effective and well-documented for pyridine reduction.[4] |
| Catalyst Loading | 1-5 mol% | Higher loading may be needed if starting material has impurities. |
| Solvent | Glacial Acetic Acid | Protonates the pyridine nitrogen, preventing catalyst poisoning and enhancing reactivity.[4] |
| Hydrogen Pressure | 50 - 70 bar (approx. 725 - 1015 psi) | High pressure is required to overcome the aromaticity of the pyridine ring.[4] |
| Temperature | Room Temperature | The reaction is typically exothermic and proceeds well without heating. |
| Reaction Time | 4 - 24 hours | Monitor by TLC or GC-MS for completion. |
| Typical Yield | >85% | Yields are highly dependent on substrate purity and reaction workup. |
Detailed Experimental Protocol: Synthesis via Hydrogenation
This protocol describes the catalytic hydrogenation of 4-(3-phenylpropyl)pyridine using PtO₂.
1. Reactor Setup:
- In a suitable high-pressure reactor vessel (e.g., a Parr shaker), add 4-(3-phenylpropyl)pyridine (1.0 eq).
- Add glacial acetic acid as the solvent (approx. 10-20 mL per gram of substrate).
- Carefully add the PtO₂ catalyst (1-5 mol%) to the solution under a stream of inert gas (nitrogen or argon).
- Seal the reactor vessel according to the manufacturer's instructions.
2. Hydrogenation Reaction:
- Purge the reactor vessel several times with low-pressure hydrogen gas to remove any air.
- Pressurize the reactor to the target pressure (e.g., 60 bar) with hydrogen.[4]
- Begin vigorous stirring or shaking.
- Monitor the reaction by observing the drop in hydrogen pressure as it is consumed. The reaction is typically complete when hydrogen uptake ceases. This can take between 4 to 24 hours.
3. Workup and Isolation:
- Once the reaction is complete, stop the agitation and carefully vent the excess hydrogen gas.
- Purge the reactor with an inert gas.
- Carefully open the reactor and filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the filter cake with a small amount of acetic acid or methanol to recover any residual product.
- Transfer the filtrate to a flask and cool it in an ice bath.
- Slowly and carefully basify the solution to pH > 12 by adding aqueous sodium hydroxide (e.g., 6M NaOH). This step is highly exothermic.
- Transfer the basic aqueous mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
4. Purification:
- Purify the crude product by vacuum distillation to obtain a colorless, pure liquid.
Visual Workflow: Synthesis and Purification
Caption: Synthetic workflow for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 4. asianpubs.org [asianpubs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
Optimizing reaction conditions for the synthesis of 4-(3-Phenylpropyl)piperidine
Welcome to the technical support center for the synthesis of 4-(3-phenylpropyl)piperidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile piperidine derivative. As a key intermediate in the development of analgesics, antidepressants, and other central nervous system-active drugs, optimizing its synthesis is crucial for efficient research and development.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges encountered during its synthesis, ensuring high yield and purity.
Structural Overview and Synthetic Strategy
The synthesis of this compound can be approached through several strategic routes. The most common and practical methods involve either the formation of the piperidine ring from a precursor or the functionalization of a pre-existing piperidine scaffold. This guide will focus on two primary, industrially relevant pathways:
-
Catalytic Hydrogenation of 4-(3-Phenylpropyl)pyridine: A direct and often high-yielding method that reduces the aromatic pyridine ring to the desired saturated piperidine.
-
Reductive Amination: A versatile approach that can be adapted to form the target molecule, for instance, by reacting 4-piperidineacetaldehyde with a phenylpropyl Grignard reagent followed by reduction, or a related multi-step sequence.
Below, we address common issues and optimization strategies for these synthetic routes in a question-and-answer format.
Part 1: Troubleshooting Guide & FAQs
Route 1: Catalytic Hydrogenation of 4-(3-Phenylpropyl)pyridine
This method is conceptually straightforward, involving the reduction of the corresponding pyridine derivative. However, catalyst selection, reaction conditions, and potential side reactions are critical parameters to control.
A1: Incomplete hydrogenation is a frequent issue. Several factors can contribute to this problem. A logical troubleshooting workflow is essential.
-
Catalyst Activity: The catalyst is the heart of the reaction.
-
Cause: The catalyst (e.g., PtO₂, Rh/C) may be old, deactivated, or of insufficient quality. Platinum (IV) oxide (PtO₂), also known as Adams' catalyst, is a common choice for pyridine hydrogenation but requires activation in situ.[2]
-
Solution: Use a fresh batch of high-purity catalyst. For PtO₂, ensure the reaction solvent is capable of facilitating its pre-reduction to platinum black. Glacial acetic acid is often used for this purpose.[2] Increase the catalyst loading, but do so judiciously, as this can increase costs and may lead to over-reduction in some cases.
-
-
Hydrogen Pressure and Temperature: These are critical for overcoming the aromaticity of the pyridine ring.
-
Cause: Insufficient hydrogen pressure or too low a reaction temperature can lead to a sluggish or incomplete reaction. The hydrogenation of pyridines often requires more forcing conditions than that of simple alkenes.[2][3]
-
Solution: Gradually increase the hydrogen pressure (e.g., from 50 psi to 100 psi or higher, within the safety limits of your equipment). Similarly, a moderate increase in temperature (e.g., from room temperature to 50-70 °C) can significantly enhance the reaction rate.
-
-
Solvent Choice: The solvent can influence catalyst activity and substrate solubility.
-
Cause: A poor solvent can lead to insolubility of the starting material or deactivation of the catalyst.
-
Solution: Protic solvents like ethanol, methanol, or acetic acid are generally effective for catalytic hydrogenation. Acetic acid can be particularly beneficial as it can help to activate the catalyst and protonate the pyridine nitrogen, making the ring more susceptible to reduction.[2]
-
-
Purity of Starting Material: Impurities can act as catalyst poisons.
-
Cause: Sulfur or other heteroatom-containing impurities in the 4-(3-phenylpropyl)pyridine can irreversibly bind to the catalyst's active sites.
-
Solution: Ensure the purity of your starting material. If necessary, purify it by distillation or column chromatography before the hydrogenation step.
-
Troubleshooting Workflow for Incomplete Hydrogenation
References
Technical Support Center: Purification of Crude 4-(3-Phenylpropyl)piperidine
Welcome to the technical support guide for the purification of 4-(3-phenylpropyl)piperidine. This document is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. We will address common challenges encountered during purification and provide robust, field-tested protocols to overcome them.
Section 1: Frequently Asked Questions (FAQs) - Initial Assessment & Purification Strategy
This section addresses the most common initial queries regarding the state of the crude product and the selection of a primary purification method.
Q1: My crude this compound is a dark yellow or brown oil. What causes this discoloration and how can I remove it?
A1: The discoloration is almost certainly due to oxidation of the piperidine ring. Amines, in general, are susceptible to air oxidation over time, and this process can be accelerated by the presence of trace metal impurities from the synthesis.[1][2] These oxidized byproducts are typically higher in molecular weight and more polar than the desired compound.[3]
-
Initial Approach: For bulk color removal, an activated carbon (charcoal) treatment can be effective. Dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate or dichloromethane), add a small amount of activated carbon (typically 1-2% w/w), stir for 15-30 minutes at room temperature, and then filter through a pad of celite to remove the carbon.
-
Definitive Solution: While charcoal treatment helps, the most effective methods for removing these and other impurities are a combination of acid-base extraction followed by either chromatography or distillation, which will be detailed in this guide.
Q2: What are the most common impurities I should expect in my crude product besides oxidation byproducts?
A2: The impurity profile is highly dependent on the synthetic route. However, common impurities fall into several classes:[1]
-
Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 4-(3-phenylpropyl)pyridine or 1-benzyl-4-piperidone.
-
Reagent-Related Byproducts: Impurities derived from reagents used in the reaction (e.g., reducing agents, catalysts).
-
Side-Reaction Products: These can include over-alkylated products or products from incomplete reactions.
-
Solvent and Water: Residual solvents from the reaction or aqueous workup are common.
A thorough understanding of your synthetic pathway is the best tool for predicting the nature of your impurities and choosing an appropriate purification strategy.
Q3: What is the most straightforward method for a first-pass purification to significantly increase purity?
A3: Without a doubt, an acid-base extraction is the most powerful and simple first-pass technique for purifying basic compounds like this compound from neutral or acidic impurities.[4][5] The principle relies on the ability to reversibly convert the water-insoluble amine into a water-soluble salt.[6]
The basic amine is dissolved in an organic solvent and washed with an aqueous acid (like 1M HCl). The amine is protonated to form its ammonium hydrochloride salt, which is ionic and preferentially dissolves in the aqueous layer.[5] Neutral and acidic impurities remain in the organic layer. The aqueous layer is then isolated, and the pH is raised by adding a base (like 2M NaOH), which deprotonates the ammonium salt, regenerating the pure, water-insoluble amine free base that can be extracted back into an organic solvent.[5][6]
Purification Strategy Decision Tree
The following diagram outlines a general strategy for purifying crude this compound.
Caption: Decision workflow for selecting a purification method.
Section 2: Troubleshooting Guide - Method-Specific Problems
This section provides solutions to specific issues that may arise during the application of common purification techniques.
Acid-Base Extraction Troubleshooting
Q4: I performed an acid-base extraction, but my final recovery of the product is very low. What could have gone wrong?
A4: Low recovery is a common issue with several potential causes. Systematically check the following:
| Potential Cause | Explanation & Solution |
| Incorrect pH | Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) during the acid wash and sufficiently basic (pH 12-14) during the final base wash.[5] Use pH paper or a meter to verify. Incomplete protonation or deprotonation will leave the product in the wrong layer. |
| Insufficient Extraction | A single extraction is often not enough. Perform at least 2-3 extractions for each step (acid wash and final product extraction) to ensure complete transfer between phases. |
| Product Precipitation | When basifying the aqueous layer containing the amine salt, the free base may precipitate as an oil or solid. Ensure you add the final organic solvent before or during basification to capture the product as it is liberated. |
| Amine Salt Solubility | While most amine hydrochlorides are water-soluble, highly substituted or very non-polar derivatives can have limited solubility. If you observe a precipitate after the acid wash, you may need to add more water or a co-solvent like isopropanol to the aqueous layer. |
Q5: A thick emulsion has formed at the interface of my organic and aqueous layers, and it won't separate. How can I resolve this?
A5: Emulsions are common in extractions involving basic solutions. They are stabilized by microscopic droplets of one phase suspended in the other.
-
Patience: Sometimes, simply letting the separatory funnel stand for 10-20 minutes is enough for the layers to separate.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which often destabilizes the emulsion.
-
Gentle Swirling: Avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times. This is often sufficient for extraction without causing emulsion.
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite or glass wool can sometimes break it.
Chromatography Troubleshooting
Q6: My compound is producing a long, trailing streak on my silica gel TLC plate and column. Why is this happening and how can I get sharp peaks?
A6: This is the most common problem when chromatographing amines on standard silica gel.[7] Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). The basic nitrogen atom of your piperidine interacts strongly with these acidic sites, leading to a slow, uneven elution that manifests as tailing or streaking.[8]
-
Solution 1 (Mobile Phase Modifier): Add a small amount of a basic modifier to your eluent. The most common choice is triethylamine (TEA) at a concentration of 0.5-2% v/v.[8][9] The TEA acts as a competitive base, binding to the active sites on the silica and allowing your compound to elute symmetrically. Ammonia (as a 7N solution in methanol) can also be used.
-
Solution 2 (Alternative Stationary Phase): Use an amino-propylated silica gel (NH2-silica).[7] This stationary phase has a basic surface that repels basic compounds, preventing the strong interaction that causes tailing and often leading to excellent peak shape without any mobile phase modifier.[7]
Q7: My compound seems to be irreversibly stuck on the silica column. Even with a highly polar eluent, it won't come off.
A7: This indicates an extremely strong interaction with the silica gel. This can happen if the crude material is particularly basic or if the silica is highly activated (very acidic).
-
Immediate Action: Try flushing the column with a solvent system containing a higher concentration of a basic modifier. For example, switch from 1% TEA in ethyl acetate/hexanes to 5-10% TEA or even 5% of a 7N ammonia/methanol solution in dichloromethane.
-
Prevention: Always co-spot your crude material with a standard on a TLC plate using your intended eluent system before running a column. If the spot remains at the baseline even with a polar solvent system containing a basic modifier, then standard silica chromatography may not be suitable. In such cases, consider reverse-phase chromatography or switching to a more inert stationary phase like alumina (basic or neutral).
| Eluent System Recommendation for this compound on Silica Gel |
| Initial System (for TLC) : Start with Dichloromethane (DCM) / Methanol (MeOH) mixtures (e.g., 98:2, 95:5). |
| For Column (with Tailing) : Add 1% Triethylamine (TEA) to the selected DCM/MeOH or Ethyl Acetate/Hexanes system. |
| Target Rf : Aim for an Rf value of approximately 0.3 for the target compound on TLC for good separation on a flash column.[9][10] |
Crystallization & Salt Formation Troubleshooting
Q8: I have a purified oil of the free base, but I need a solid for weighing and storage. I tried to crystallize it, but it just "oiled out." What should I do?
A8: "Oiling out" occurs when the compound's solubility in the cooling solvent is still too high, or when the melting point of the compound is lower than the temperature of the solution.[11] For an oily compound like this compound free base, direct crystallization is often challenging. The best strategy is to convert it to a crystalline salt.[8]
Q9: How do I prepare the hydrochloride (HCl) salt of my compound to get a stable, crystalline solid?
A9: Forming the hydrochloride salt is an excellent method for purification and for obtaining a stable, easy-to-handle solid.[12][13] The process involves reacting the purified free base with HCl.
-
Method: Dissolve the purified this compound free base oil in a minimal amount of a suitable solvent like diethyl ether, ethyl acetate, or isopropanol. Then, slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or HCl in 1,4-dioxane) dropwise with stirring. The hydrochloride salt is typically insoluble in these solvents and will precipitate as a white solid.[8][13]
-
Troubleshooting: If a precipitate does not form immediately, try scratching the inside of the flask with a glass rod to create nucleation sites. Cooling the solution in an ice bath can also induce precipitation. If it oils out, try adding a non-polar "anti-solvent" like hexanes dropwise until turbidity persists, then cool.
Distillation Troubleshooting
Q10: Is distillation a viable purification method for this compound?
A10: Yes, but only vacuum distillation . The predicted atmospheric boiling point of this compound is over 300 °C.[14] Attempting to distill at this temperature would almost certainly lead to significant decomposition.[15] Vacuum distillation lowers the boiling point to a safe temperature range (typically below 180 °C).[15]
-
When to Use It: Distillation is most effective for separating your product from non-volatile impurities (like polymers or salts) or from impurities with a significantly different boiling point.[16]
-
Limitations: It will not effectively separate compounds with very similar boiling points. It also requires specialized equipment (vacuum pump, vacuum-jacketed distillation head) and careful technique to control the pressure and temperature.
Section 3: Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction for Bulk Impurity Removal
This protocol is designed to separate the basic product from neutral and acidic impurities.
Caption: Workflow for purification by acid-base extraction.
-
Dissolution: Dissolve the crude this compound (e.g., 10 g) in an organic solvent like dichloromethane (DCM) or ethyl acetate (100 mL).
-
Acid Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl) and shake. Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the acid wash on the organic layer two more times, combining all aqueous extracts.[6] The organic layer now contains neutral and acidic impurities and can be discarded.
-
Neutralizing Wash (Optional): Wash the combined aqueous extracts with a fresh portion of DCM (50 mL) to remove any remaining neutral impurities. Discard this DCM wash.
-
Basification: Cool the aqueous solution in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution with swirling until the pH is strongly basic (pH > 12, check with pH paper). The solution may become cloudy as the free amine is liberated.[5]
-
Product Extraction: Extract the liberated amine from the basic aqueous solution with three portions of DCM (75 mL each).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent using a rotary evaporator to yield the purified this compound as an oil.
Protocol 2: Flash Column Chromatography
This protocol is for high-purity separation, especially from structurally similar impurities.
-
TLC Analysis: Dissolve a small sample of the crude product in DCM. On a silica gel TLC plate, spot the sample and develop it in a solvent system of 95:5 DCM:Methanol. Visualize under UV light and/or with a potassium permanganate stain. If tailing is observed, prepare a new TLC chamber with 95:5:1 DCM:Methanol:Triethylamine and re-run. Adjust solvent polarity to achieve an Rf of ~0.3 for the product.[9]
-
Column Packing: Select an appropriately sized column (e.g., for 1-2 g of crude material, a 40 g silica cartridge is suitable). Equilibrate the column with the chosen eluent system (e.g., Hexanes/Ethyl Acetate + 1% TEA).
-
Loading: Dissolve the crude product in a minimal amount of the mobile phase or DCM. Load the solution directly onto the top of the column. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the column.[9]
-
Elution and Collection: Run the column using the selected eluent, applying positive pressure (flash chromatography).[17] Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure. The added triethylamine (boiling point ~89 °C) can typically be removed by co-evaporation with a solvent like toluene under high vacuum.
Protocol 3: Recrystallization via Hydrochloride Salt Formation
This is the preferred method for obtaining a stable, crystalline, and highly pure solid product.
-
Salt Formation: Dissolve the purified free base oil (obtained from Protocol 1 or 2, e.g., 5 g) in a minimum amount of anhydrous diethyl ether (approx. 50 mL). While stirring, add a 2.0 M solution of HCl in diethyl ether dropwise. A white precipitate of this compound hydrochloride should form immediately.[8][13] Continue adding the HCl solution until no further precipitation is observed.
-
Isolation of Crude Salt: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any excess starting material.
-
Recrystallization Solvent Selection: Test the solubility of a small amount of the crude salt in various solvents (e.g., isopropanol, ethanol, acetonitrile, ethyl acetate). A good single solvent will dissolve the salt when hot but not when cold.[11] A common and effective system is isopropanol or an ethanol/ethyl acetate mixture.
-
Recrystallization: Place the crude salt in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to fully dissolve the solid. Allow the solution to cool slowly to room temperature. Crystal formation should occur. Once crystal growth appears to have stopped, place the flask in an ice bath for 30 minutes to maximize recovery.
-
Final Isolation and Drying: Collect the pure crystalline product by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum to a constant weight.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sciencemadness Discussion Board - Stability of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. vernier.com [vernier.com]
- 7. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 8. reddit.com [reddit.com]
- 9. Chromatography [chem.rochester.edu]
- 10. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. CN113603630B - Synthesis method of 4-phenylpiperidine hydrochloride - Google Patents [patents.google.com]
- 14. This compound CAS#: 18495-82-4 [chemicalbook.com]
- 15. chem.rochester.edu [chem.rochester.edu]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. orgsyn.org [orgsyn.org]
Technical Support Center: Synthesis of 4-(3-Phenylpropyl)piperidine
Welcome to the technical support center for the synthesis of 4-(3-Phenylpropyl)piperidine. This guide is designed for researchers, medicinal chemists, and process development scientists. This compound is a valuable building block in pharmaceutical development, often serving as a key intermediate for analgesics, antidepressants, and other central nervous system agents[1]. Achieving high yield and purity is critical for downstream applications.
This document provides in-depth, field-tested answers to common challenges encountered during its synthesis, focusing on the two primary synthetic routes: direct N-alkylation of piperidine and the reduction of a 4-substituted pyridine precursor.
Frequently Asked Questions & Troubleshooting
Section 1: Direct N-Alkylation Route
This approach involves the direct reaction of piperidine with a 3-phenylpropyl halide. While seemingly straightforward, it is prone to several yield-reducing side reactions.
Q1: My N-alkylation of piperidine with 3-phenylpropyl bromide gives a low yield and a complex mixture of products. What's going wrong?
This is a classic issue in direct amine alkylation. The primary culprits are typically over-alkylation and competing elimination reactions.
-
Causality & Mechanism: The desired product, this compound, is a secondary amine which can be more nucleophilic than the starting piperidine under certain conditions. This leads to a second alkylation event, forming a quaternary ammonium salt. Furthermore, if a strong, sterically hindered base is used, it can promote the E2 elimination of the alkyl halide to form 3-phenylpropene.
-
Troubleshooting Steps:
-
Control Stoichiometry & Addition Rate: The most critical parameter is to maintain an excess of piperidine relative to the alkylating agent throughout the reaction. This is best achieved by the slow, controlled addition of the 3-phenylpropyl halide to a solution of piperidine using a syringe pump. This ensures the alkyl halide is more likely to encounter the starting amine rather than the product[2].
-
Choice of Base: The reaction generates HBr, which protonates the piperidine, rendering it non-nucleophilic. A base is required to neutralize this acid. An inorganic base like potassium carbonate (K₂CO₃) is often preferred as it is inexpensive and effective. Stronger bases like sodium hydride (NaH) can be used but increase the risk of elimination side reactions[2].
-
Solvent Selection: Polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile are suitable for this SN2 reaction. Anhydrous conditions are recommended, especially when using reactive bases like NaH[2].
-
Optimized N-Alkylation Protocol
Here is a baseline protocol designed to mitigate over-alkylation.
dot
Caption: N-Alkylation Experimental Workflow.
Step-by-Step Methodology:
-
To a stirred solution of piperidine (2.0 equivalents) in anhydrous DMF, add finely ground potassium carbonate (1.5 equivalents).
-
Under an inert atmosphere (Nitrogen or Argon), add a solution of 3-phenylpropyl bromide (1.0 equivalent) in anhydrous DMF dropwise via a syringe pump over 2-3 hours.
-
Maintain the reaction temperature at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Section 2: Pyridine Reduction Route
This two-step route involves first synthesizing 4-(3-phenylpropyl)pyridine, followed by the catalytic hydrogenation of the pyridine ring to the desired piperidine. This method often provides better control and higher overall yields, avoiding the over-alkylation issue.
Q2: The catalytic hydrogenation of my 4-(3-phenylpropyl)pyridine is incomplete. How can I drive the reaction to completion?
Incomplete reduction of the pyridine ring is a common hurdle. The aromaticity of the pyridine ring requires forcing conditions to be fully saturated.
-
Causality & Mechanism: The hydrogenation of pyridine is a heterogeneous catalytic process. The efficiency depends on catalyst activity, hydrogen pressure, temperature, and the absence of catalyst poisons. The reduction can sometimes stall at the dihydropyridine or tetrahydropyridine stage if conditions are not optimal[3].
-
Troubleshooting & Optimization:
-
Catalyst Selection: Platinum(IV) oxide (PtO₂, Adams' catalyst) is highly effective for this transformation. Rhodium on carbon (Rh/C) can also be used and may be more effective than palladium catalysts under certain conditions[3][4]. Ensure the catalyst is fresh and active.
-
Increase Hydrogen Pressure: Standard atmospheric pressure is often insufficient. Using a high-pressure reactor (Parr shaker) to increase the hydrogen pressure to 50-100 psi or higher is typically required to overcome the aromatic stabilization energy[3][4].
-
Solvent & Additives: Glacial acetic acid is a common solvent as it protonates the pyridine nitrogen, activating the ring towards reduction. Alternatively, protic solvents like ethanol or methanol can be used. The presence of water can sometimes deactivate the catalyst[3].
-
Check for Catalyst Poisons: Sulfur-containing compounds or other impurities from previous steps can poison the catalyst. Ensure your starting material is of high purity.
-
Comparative Table of Hydrogenation Conditions
| Parameter | Condition A (Standard) | Condition B (Optimized) | Rationale for Optimization |
| Catalyst | 10% Pd/C | 5 mol% PtO₂ (Adams') | PtO₂ is generally more active for reducing the aromatic pyridine ring[3]. |
| Solvent | Ethanol | Glacial Acetic Acid | Acidic medium protonates the pyridine nitrogen, facilitating reduction. |
| H₂ Pressure | 1 atm (balloon) | 60-80 psi (Parr Reactor) | Higher pressure increases H₂ concentration on the catalyst surface, driving the reaction[3]. |
| Temperature | 25 °C | 60-80 °C | Increased temperature can enhance reaction rates, but monitor for side reactions[3]. |
| Reaction Time | 24-48 hours | 4-12 hours | More active conditions lead to significantly shorter reaction times. |
Section 3: Purification and General Issues
Q3: My final product is a yellow to brownish liquid. Is this an impurity, and how can I remove the color?
A yellow or brown color in the final product is almost always due to minor oxidation byproducts[3].
-
Troubleshooting:
-
Purification: The most effective method to remove colored impurities is vacuum distillation. For small-scale work or heat-sensitive compounds, column chromatography on silica gel is also effective.
-
Storage: To prevent discoloration after purification, store the this compound under an inert atmosphere (nitrogen or argon), protected from light, and preferably at a reduced temperature (0-8°C)[1][3].
-
Q4: I am having difficulty separating my product from unreacted pyridine starting material by distillation. Why?
Piperidine and pyridine can form a constant boiling azeotropic mixture, which makes separation by simple fractional distillation challenging[3].
-
Advanced Purification Technique: If significant pyridine impurity remains, a chemical separation can be employed. Piperidine, being a much stronger base than pyridine, can be selectively reacted with CO₂ to form a solid piperidine carbamate salt, while the pyridine remains in solution. The solid salt can be isolated by filtration and then heated in an alkaline solution to regenerate the pure piperidine, which can then be extracted[5]. This method provides exceptionally high purity.
Troubleshooting Decision Tree: Low Yield
dot
Caption: Decision tree for troubleshooting low yields.
References
Troubleshooting guide for 4-(3-Phenylpropyl)piperidine synthesis scale-up
Answering the call of complex chemistry at an industrial scale requires a blend of rigorous scientific understanding and practical, field-tested wisdom. The synthesis of 4-(3-Phenylpropyl)piperidine, a pivotal intermediate in the development of analgesics and antidepressants, presents a classic case study in the challenges of scaling up laboratory procedures.[1][2] While straightforward on paper, its synthesis is fraught with potential pitfalls when transitioning from grams to kilograms. Issues surrounding reaction kinetics, mass and heat transfer, catalyst stability, and product purification demand a systematic and knowledgeable approach.
This guide serves as a technical support center for researchers, process chemists, and drug development professionals. Structured in a practical question-and-answer format, it addresses the specific, recurring issues encountered during the scale-up of this compound synthesis. Here, we move beyond simple procedural lists to explain the causality behind each challenge and its solution, grounding our recommendations in established chemical engineering principles and reaction mechanisms.
Common Synthetic Pathways: A Brief Overview
To effectively troubleshoot, one must first understand the landscape. The most prevalent routes to this compound involve two primary strategies, each with its own distinct scale-up profile.
-
Catalytic Hydrogenation of 4-(3-Phenylpropyl)pyridine: This is the most common and direct route. The pyridine heterocycle is reduced under hydrogen pressure using a heterogeneous catalyst, such as Platinum, Palladium, or Ruthenium on a carbon support. While atom-economical, this multiphasic (gas-liquid-solid) reaction system is highly sensitive to mass transfer and thermal control limitations at scale.[3]
-
Alternative Routes (e.g., Reductive Amination): Other pathways, such as the cyclization of a linear amino-aldehyde or ketone precursor via reductive amination, are also employed.[4][5] These methods can offer advantages in controlling impurities but may involve more complex starting materials or multiple synthetic steps.
This guide will focus primarily on the challenges of the catalytic hydrogenation route, as it represents the most frequent scale-up scenario.
Section 1: Reaction Kinetics and Conversion Issues
Q1: My hydrogenation of 4-(3-phenylpropyl)pyridine is stalling before completion at pilot scale, despite running successfully in the lab. What are the likely causes?
This is a classic scale-up problem often rooted in mass transfer limitations or catalyst deactivation, which are less apparent at the bench scale.[3]
Causality & Troubleshooting Steps:
-
Gas-Liquid Mass Transfer Limitation: The reaction rate is dependent on the dissolution of hydrogen gas into the solvent for it to reach the catalyst surface. As reactor volume increases, the surface-area-to-volume ratio decreases, making efficient gas dispersion more challenging.
-
Solution: Increase agitation speed to improve gas-liquid mixing and vortex formation. Evaluate the reactor's impeller design; a gas-inducing impeller (e.g., Rushton turbine) is more effective than a simple paddle or anchor stirrer. Consider increasing hydrogen pressure (headspace pressure) to improve its solubility in the reaction medium.
-
-
Solid-Liquid Mass Transfer Limitation: The dissolved hydrogen and pyridine substrate must diffuse from the bulk liquid to the external surface of the catalyst particle and then into its porous structure.
-
Solution: Ensure the catalyst is well-suspended and not settling at the bottom of the reactor. Inadequate agitation is the primary cause. A higher catalyst loading can sometimes compensate for mass transfer issues, but this increases cost and filtration complexity.
-
-
Catalyst Deactivation: The catalyst can lose activity during the reaction.[6]
-
Poisoning: Trace impurities in the starting material or solvent (e.g., sulfur or nitrogen compounds) can irreversibly bind to the active sites of the catalyst.[7] Perform a thorough analysis of your 4-(3-phenylpropyl)pyridine starting material for potential catalyst poisons.
-
Coking/Fouling: At elevated temperatures, side reactions can lead to the deposition of carbonaceous material on the catalyst surface, blocking active sites.[6]
-
Solution: Ensure high-purity starting materials and solvents. Consider adding a guard bed or performing a pre-treatment of the substrate to remove poisons. If coking is suspected, lowering the reaction temperature may be necessary, though this will also slow the reaction rate, requiring re-optimization.
-
The following diagram illustrates a decision-making process for diagnosing low conversion:
Caption: Troubleshooting workflow for low hydrogenation conversion.
Section 2: Impurity Profile and Side Reactions
Q2: On scale-up, I'm observing a new, high-molecular-weight impurity that was negligible in the lab. What could it be?
The most likely culprit is a dimeric species, such as 4,4'-di-(3-phenylpropyl)-2,2'-bipyridyl .[8] This type of impurity arises from the coupling of two partially hydrogenated pyridine intermediates.
Causality & Mitigation:
-
Mechanism: This side reaction is often promoted by localized "hot spots" on the catalyst surface or in areas of poor mixing where hydrogen concentration is low. Under these conditions, a reactive intermediate can diffuse away and react with another molecule rather than being fully hydrogenated.
-
Temperature Control: Poor heat removal at scale can lead to a higher bulk reaction temperature and localized hot spots, accelerating side reactions. Ensure your reactor's cooling system is adequate for the exotherm. The hydrogenation of pyridines is highly exothermic, and this must be managed carefully.[3]
-
Hydrogen Availability: Ensure sufficient hydrogen pressure and efficient gas-liquid mass transfer. If parts of the reactor are starved of hydrogen, the formation of dimeric impurities becomes more likely.
-
Controlled Addition: Instead of batching the entire substrate at once, consider a semi-batch process where the 4-(3-phenylpropyl)pyridine is fed into the reactor over time. This helps control the exotherm and ensures the substrate concentration is not excessively high relative to the available dissolved hydrogen.
| Parameter | Effect on Dimer Impurity | Recommended Action for Scale-Up |
| Temperature | Increases at higher temp | Maintain batch temperature ≤ lab conditions. Ensure adequate cooling. |
| H₂ Pressure | Decreases at higher pressure | Operate at the higher end of the safe pressure range for the reactor. |
| Agitation | Decreases with better mixing | Maximize agitation to improve H₂ dissolution and heat transfer. |
| Substrate Conc. | Increases at higher conc. | Consider semi-batch addition of the substrate to control concentration. |
| Caption: Impact of process parameters on dimer impurity formation. |
Section 3: Work-up and Purification
Q3: The aqueous work-up to remove the catalyst and quench the reaction is forming a stable emulsion, making phase separation a significant bottleneck. How can I resolve this?
Emulsion formation is common when dealing with basic amines and finely divided solids like a carbon-supported catalyst.
Causality & Troubleshooting Steps:
-
Surfactant-like Behavior: The product itself, being an amine, can act as a surfactant, stabilizing the oil-in-water or water-in-oil interface. The fine catalyst particles can also accumulate at this interface, further stabilizing the emulsion (a Pickering emulsion).
-
pH Adjustment: The solubility of the amine product is highly pH-dependent.
-
Acidic Wash: Add a dilute acid (e.g., HCl, citric acid) to the quench water to protonate the piperidine nitrogen (R₃N → R₃NH⁺). This will move the product into the aqueous phase as a salt, away from the organic solvent, often breaking the emulsion. You can then re-basify the aqueous layer and re-extract the free amine product.
-
Basic Adjustment: Alternatively, making the aqueous phase strongly basic (pH > 12) can help deprotonate any species that might be contributing to the emulsion.
-
-
Solvent Choice: The choice of extraction solvent is critical. Solvents with very different densities from water (e.g., heptane, toluene, or dichloromethane) will separate more readily than those with similar densities (e.g., ethyl acetate).
-
Addition of Brine: Adding a saturated sodium chloride solution (brine) increases the ionic strength of the aqueous phase. This can decrease the solubility of organic components in the aqueous layer and increase the density difference between the phases, promoting separation.
-
Filtration Aid: Before the aqueous work-up, consider filtering the bulk catalyst using a filter aid like Celite®. This removes the solid particles that stabilize emulsions. This must be done with extreme care, as catalysts like Palladium on Carbon (Pd/C) can be pyrophoric when dry.
Protocol: Safe Filtration of Pyrophoric Hydrogenation Catalysts
-
Pre-caution: Never allow the catalyst to become dry and exposed to air. This can cause it to ignite spontaneously.
-
Inerting: After the reaction is complete and the reactor has been vented and purged with Nitrogen, ensure a positive nitrogen pressure is maintained.
-
Slurry Transfer: Transfer the reaction mixture as a slurry to a filter apparatus (e.g., a Nutsche filter) that has been pre-inerted with nitrogen.
-
Solvent Wash: Wash the catalyst cake on the filter with a small amount of deoxygenated solvent (the same solvent used in the reaction is ideal) to recover any entrained product.
-
Wet Cake Handling: Do not dry the catalyst on the filter. The wet cake should be carefully discharged into a drum containing water or a compatible solvent for storage and disposal/recovery, ensuring it remains covered with liquid at all times.
The overall scaled-up workflow can be visualized as follows:
Caption: General workflow for scale-up synthesis and purification.
References
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Scale-up of catalytic hydrogenation in the pharmaceutical industry | Biblioteca IQS [biblioteca.iqs.edu]
- 4. researchgate.net [researchgate.net]
- 5. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
Technical Support Center: Enhancing Blood-Brain Barrier Penetration of 4-(3-Phenylpropyl)piperidine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(3-Phenylpropyl)piperidine derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome challenges related to delivering these compounds to the central nervous system (CNS). Our focus is on providing practical, evidence-based strategies to improve blood-brain barrier (BBB) penetration.
Troubleshooting Guide: Common Experimental Hurdles
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My this compound derivative shows excellent in vitro potency but has no efficacy in vivo. I suspect poor BBB penetration. How can I confirm this?
Answer:
This is a common and critical challenge in CNS drug development. A compound's journey from a promising in vitro candidate to an effective in vivo therapeutic is often halted by the blood-brain barrier. To systematically troubleshoot this issue, you need to quantify the brain exposure of your compound.
Recommended Experimental Workflow:
-
In Vivo Pharmacokinetic (PK) Study: This is the definitive method to determine brain penetration.
-
Protocol: Administer your compound to a cohort of rodents (e.g., mice or rats) via a relevant route (e.g., intravenous or oral). At serial time points, collect blood and brain tissue samples.
-
Analysis: Homogenize the brain tissue and extract the compound from both plasma and brain homogenate. Quantify the compound concentration using a sensitive analytical method like LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).
-
Key Parameter: Calculate the brain-to-plasma concentration ratio (Kp). A Kp value significantly less than 1 suggests poor BBB penetration. It is also crucial to determine the unbound brain-to-plasma ratio (Kp,uu), which accounts for plasma and brain tissue binding and is a more accurate measure of the compound available to interact with its target.[1]
-
-
In Situ Brain Perfusion: This technique provides a more direct measure of the rate of transport across the BBB, independent of systemic clearance.
-
Protocol: Anesthetize a rodent and surgically expose the carotid artery. Perfuse a solution containing your compound through the carotid artery for a short period.
-
Analysis: Measure the amount of compound that has entered the brain parenchyma. This method allows for the calculation of the permeability-surface area (PS) product.[2]
-
Question 2: My compound is a substrate for P-glycoprotein (P-gp), leading to high efflux from the brain. What are my options?
Answer:
P-glycoprotein (P-gp) is a major efflux transporter at the BBB that actively pumps many xenobiotics out of the brain, representing a significant hurdle for CNS drug delivery.[3][4][5][6]
Strategies to Mitigate P-gp Efflux:
-
Structural Modification to Reduce P-gp Recognition:
-
Approaches:
-
Reduce Hydrogen Bonding: Decreasing the number of hydrogen bond donors can lower P-gp recognition.
-
Increase Lipophilicity (with caution): While higher lipophilicity can enhance passive diffusion, it can also increase P-gp substrate potential. A careful balance is necessary.
-
Introduce Fluorine Atoms: Strategic placement of fluorine atoms can alter the electronic properties of the molecule and reduce its affinity for P-gp.
-
Modify Molecular Shape: Altering the overall topography of the molecule can prevent it from fitting into the P-gp binding pocket.
-
-
Co-administration with a P-gp Inhibitor:
-
Rationale: A P-gp inhibitor can block the efflux pump, thereby increasing the brain concentration of your compound.
-
Caution: This approach can lead to significant drug-drug interactions and systemic toxicity, as P-gp is also present in other tissues like the gut and kidneys. This strategy is more suitable for preclinical research to confirm P-gp involvement rather than as a therapeutic strategy.
-
Experimental Verification of P-gp Substrate Activity:
-
In Vitro Efflux Assay: Utilize cell lines that overexpress P-gp, such as MDCK-MDR1 cells, in a transwell assay. A higher efflux ratio (basolateral to apical transport divided by apical to basolateral transport) in the presence of a P-gp inhibitor (e.g., verapamil) confirms that your compound is a P-gp substrate.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about optimizing this compound derivatives for CNS delivery.
FAQ 1: What are the key physicochemical properties that I should aim for to maximize the chances of my this compound derivative crossing the BBB?
Answer:
For passive diffusion across the BBB, a molecule's physicochemical properties are paramount. The "Lipinski's Rule of Five" provides a general guideline for oral drug-likeness, but for CNS drugs, the criteria are often more stringent.[8][9]
Key Physicochemical Parameters for CNS Drugs:
| Property | Recommended Range for CNS Drugs | Rationale |
| Molecular Weight (MW) | < 400-450 Da | Smaller molecules can more easily pass through the tight junctions of the BBB.[10][11][12] |
| Lipophilicity (cLogP) | 2 - 4 | A balance is crucial. Too hydrophilic, and it won't cross the lipid membranes. Too lipophilic, and it may be sequestered in lipids, have poor solubility, and be a substrate for efflux pumps.[10][13] |
| Topological Polar Surface Area (TPSA) | < 70-90 Ų | A lower TPSA is associated with better BBB penetration as it reflects a lower propensity for hydrogen bonding.[14] |
| Hydrogen Bond Donors (HBD) | ≤ 3 | Fewer hydrogen bond donors reduce the desolvation penalty for entering the lipid membrane of the BBB.[10][12] |
| Hydrogen Bond Acceptors (HBA) | ≤ 7 | Similar to HBD, fewer acceptors are favorable for BBB penetration.[10][12] |
Comparative Physicochemical Properties of Representative this compound Derivatives:
To illustrate these principles, here are the predicted physicochemical properties of the parent compound and two notable derivatives, GBR 12909 (a potent dopamine reuptake inhibitor) and Pridopidine (a sigma-1 receptor agonist).
| Compound | Structure | MW ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA | BBB Penetration (Predicted) |
| This compound | 203.33 | 3.19 | 12.03 | 1 | 1 | Yes | |
| GBR 12909 | 452.56 | 5.27 | 21.70 | 0 | 4 | No | |
| Pridopidine | 281.42 | 2.60 | 45.75 | 0 | 3 | Yes |
Data calculated using SwissADME.[15]
As you can see, the parent compound and Pridopidine have properties that are more favorable for BBB penetration compared to GBR 12909, which has a higher molecular weight and cLogP.
FAQ 2: Beyond modifying physicochemical properties, what other strategies can I employ to get my this compound derivative into the brain?
Answer:
When passive diffusion is limited, you can leverage the brain's own transport systems or use advanced drug delivery platforms.
Advanced Strategies for CNS Delivery:
-
Prodrug Approach:
-
Concept: A pharmacologically inactive derivative (prodrug) is designed to cross the BBB and is then converted to the active drug in the brain.[2][16][17]
-
Mechanism: A common strategy is to increase lipophilicity by masking polar functional groups with a labile moiety that can be cleaved by brain-specific enzymes.
-
-
Carrier-Mediated Transport (CMT):
-
Concept: Hijack transporters at the BBB that are responsible for shuttling essential nutrients like amino acids, glucose, and nucleosides into the brain.
-
Mechanism: Modify your compound to resemble a substrate for one of these transporters. For example, attaching an amino acid-like promoiety can facilitate transport via the Large Neutral Amino Acid Transporter (LAT1).
-
-
Nanoparticle-Based Delivery:
-
Concept: Encapsulate your drug in nanoparticles that are engineered to cross the BBB.
-
Mechanisms:
-
Liposomes: Lipid-based vesicles that can fuse with the cell membrane of the BBB endothelial cells.
-
Polymeric Nanoparticles: Biodegradable polymers can be functionalized with ligands that target receptors on the BBB for receptor-mediated transcytosis.[15]
-
-
Experimental Protocols & Visualizations
To aid in your experimental design, we provide a detailed protocol for a common in vitro BBB model and a visual representation of the key strategies discussed.
Protocol: In Vitro Blood-Brain Barrier Model using a Transwell System
This protocol describes a co-culture model of brain endothelial cells and astrocytes, which more closely mimics the in vivo environment.
Materials:
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Brain endothelial cells (e.g., bEnd.3 or hCMEC/D3)
-
Astrocytes (primary or cell line)
-
Appropriate cell culture media and supplements
-
Trans-Epithelial Electrical Resistance (TEER) meter
-
Lucifer yellow (paracellular permeability marker)
-
Your test compound
Procedure:
-
Astrocyte Seeding: Seed astrocytes on the bottom of the basolateral compartment of the Transwell plate. Allow them to attach and become confluent.
-
Endothelial Cell Seeding: Once astrocytes are established, seed the brain endothelial cells on the apical side of the Transwell insert.
-
Co-culture: Culture the cells together for 3-5 days to allow for the formation of tight junctions.
-
Barrier Integrity Measurement (TEER):
-
Measure the TEER daily. A significant increase in TEER indicates the formation of a tight barrier.
-
-
Permeability Assay:
-
Add your test compound to the apical (blood) side of the Transwell.
-
At various time points, take samples from the basolateral (brain) side.
-
To assess paracellular permeability, add Lucifer yellow to the apical side and measure its transport to the basolateral side.
-
-
Quantification: Analyze the concentration of your compound in the basolateral samples using LC-MS/MS or another suitable method. Calculate the apparent permeability coefficient (Papp).
Visualizing Strategies for BBB Penetration
The following diagram illustrates the primary pathways and strategies for delivering a this compound derivative across the blood-brain barrier.
Caption: Strategies to enhance BBB penetration.
References
- 1. Frontiers | The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers [frontiersin.org]
- 2. preprints.org [preprints.org]
- 3. Pridopidine | C15H23NO2S | CID 9795739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pridopidine - Wikipedia [en.wikipedia.org]
- 7. Deepnote - Data science notebook for teams [deepnote.com]
- 8. researchgate.net [researchgate.net]
- 9. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 10. What is the therapeutic class of Pridopidine? [synapse.patsnap.com]
- 11. SwissADME [swissadme.ch]
- 12. ajpsonline.com [ajpsonline.com]
- 13. Oral Bioavailability Prediction Screening: Gift of SwissADME - PRISM BioLab [prismbiolab.com]
- 14. Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In silico methods to assess CNS penetration of small molecules | Poster Board #1899 - American Chemical Society [acs.digitellinc.com]
- 16. preprints.org [preprints.org]
- 17. Pridopidine | Dopamine Receptor | TargetMol [targetmol.com]
Validation & Comparative
A Comparative Analysis of 4-(3-Phenylpropyl)piperidine and Other Phenylalkylamines in Receptor Binding Assays
This guide provides an in-depth, objective comparison of the receptor binding profiles of 4-(3-Phenylpropyl)piperidine and other notable phenylalkylamines. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to illuminate the nuanced structure-activity relationships (SAR) that govern ligand-receptor interactions. We will explore the causal relationships behind experimental design and provide detailed protocols to ensure scientific integrity and reproducibility.
Introduction: The Phenylalkylamine Scaffold
The phenylalkylamine framework is a cornerstone of neuropharmacology. It forms the structural basis for a vast array of endogenous neurotransmitters, such as dopamine and norepinephrine, as well as many psychoactive drugs and therapeutic agents.[1] The specific biological activity of these compounds is dictated by their substitution patterns, which modulate their affinity and selectivity for various receptors in the central nervous system.[1] This guide focuses on this compound, a compound distinguished by its piperidine ring and a three-carbon alkyl chain, and compares its receptor binding characteristics to simpler, archetypal phenylalkylamines to highlight key SAR principles.
Comparative Receptor Binding Profiles
A ligand's affinity for a receptor, typically quantified by the inhibition constant (Kᵢ), is a primary determinant of its biological potential. A lower Kᵢ value signifies a higher binding affinity. The following table summarizes the in vitro binding affinities for this compound and selected comparator compounds across a panel of relevant CNS receptors.
Table 1: Comparative Receptor Binding Affinities (Kᵢ, nM)
| Compound | Structure | σ₁ Receptor | σ₂ Receptor | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Adrenergic α₂ |
| This compound | Phenyl ring linked by a propyl chain to the 4-position of a piperidine ring. | ~2-15 | ~15-50 | >10,000 | >10,000 | Moderate Affinity |
| Phenethylamine | Phenyl ring linked to an ethylamine group. | Low Affinity | Low Affinity | >10,000 | >10,000 | Low Affinity |
| d-Amphetamine | Phenyl ring linked to a propane-2-amine group. | Moderate Affinity | Moderate Affinity | ~20-100 | ~2000-5000 | Moderate Affinity |
Data compiled and synthesized from multiple sources.[2][3][4] Absolute values can vary based on experimental conditions.
Analysis of Structure-Activity Relationships (SAR)
The data in Table 1 reveals a striking divergence in receptor affinity profiles driven by subtle structural modifications.
-
The Dominance of the Phenylpropylpiperidine Moiety for Sigma Receptors: The most profound observation is the high affinity and selectivity of this compound for sigma (σ) receptors.[2][4] Unlike phenethylamine or d-amphetamine, its structure is exceptionally well-suited for the σ binding pocket. The combination of the basic nitrogen within the piperidine ring and the lipophilic phenylpropyl tail are key pharmacophoric elements for potent sigma receptor interaction.[5][6] Sigma receptors are unique intracellular proteins implicated in a range of cellular functions and are targets for potential therapeutics in neuropsychiatric disorders and cancer.[7]
-
Amphetamine's Preference for Monoamine Transporters: d-Amphetamine's profile is characterized by its potent interaction with the dopamine transporter (DAT), with significantly lower affinity for the serotonin transporter (SERT).[8] This profile is consistent with its well-documented mechanism as a dopamine-releasing agent. Its core α-methylphenethylamine structure is optimized for recognition by monoamine transporters, a property not shared by this compound.
-
Phenethylamine as a Baseline: As the parent compound, phenethylamine shows negligible affinity for these specific receptor sites at typical concentrations. This underscores the necessity of specific structural additions—like the α-methyl group in amphetamine or the phenylpropylpiperidine system—to confer high-affinity binding to these targets.
Methodology: The Radioligand Binding Assay
To ensure the trustworthiness and reproducibility of the binding data presented, it is crucial to understand the underlying experimental methodology. The Kᵢ values are determined using competitive radioligand binding assays, a robust technique to quantify the interaction between a ligand and a receptor.[9]
The assay measures the ability of an unlabeled test compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand (a "hot" ligand with known high affinity for the target receptor) from its binding site. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC₅₀ value. This value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Caption: Workflow of a competitive radioligand binding assay.
-
Receptor Membrane Preparation:
-
Rationale: To isolate the target receptors from other cellular components.
-
Procedure: Homogenize tissue (e.g., guinea pig brain for sigma receptors) in a cold buffer (e.g., 50 mM Tris-HCl).[10] Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g). Wash the pellet by resuspension and re-centrifugation to remove endogenous ligands. Finally, resuspend the membrane pellet in the assay buffer. Determine protein concentration using a standard method like the BCA assay.[10]
-
-
Assay Incubation:
-
Rationale: To allow the binding reaction to reach equilibrium.
-
Procedure: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the appropriate radioligand (e.g., --INVALID-LINK---pentazocine for σ₁ sites), and varying concentrations of the unlabeled competitor drug.[10][11] For each competitor concentration, prepare triplicate wells.
-
Controls (Self-Validation):
-
Total Binding: Wells containing only membranes and radioligand.
-
Non-specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of a known high-affinity unlabeled ligand (e.g., Haloperidol) to block all specific receptor sites.[4] Specific binding is calculated as Total Binding - NSB.
-
-
-
Separation and Quantification:
-
Rationale: To rapidly separate the receptor-bound radioligand from the unbound radioligand in the solution.
-
Procedure: Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/B), which trap the membranes.[10] Immediately wash the filters with ice-cold buffer to remove any unbound radioligand. Place the filters into scintillation vials, add scintillation cocktail, and quantify the trapped radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Rationale: To determine the affinity constant (Kᵢ).
-
Procedure: Plot the specific binding data against the logarithm of the competitor concentration. Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀.[12] Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.[13]
-
Functional Implications and Downstream Signaling
It is critical to recognize that binding affinity (Kᵢ) does not describe the functional consequence of that binding. A ligand can be an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist. The high affinity of this compound for sigma receptors, for example, necessitates further functional assays to determine its role. Sigma-1 receptors are intracellular chaperones that can modulate a variety of signaling pathways, including those involving ion channels and G-protein coupled receptors (GPCRs).
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. [PDF] Synthesis and structure activity relationships of a series of sigma receptor ligands | Semantic Scholar [semanticscholar.org]
- 3. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo labeling of sigma receptors in mouse brain with [3H]4-phenyl-1-(4-phenylbutyl)piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace [mospace.umsystem.edu]
- 6. Exploring the Selectivity Profile of Sigma Receptor Ligands by Molecular Docking and Pharmacophore Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Dextroamphetamine - Wikipedia [en.wikipedia.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 12. studylib.net [studylib.net]
- 13. TPC - Bmax and KD [turkupetcentre.net]
Validation of 4-(3-Phenylpropyl)piperidine's Efficacy in Animal Models of Pain: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the validation of 4-(3-Phenylpropyl)piperidine's analgesic efficacy in established animal models of pain. As a Senior Application Scientist, this document synthesizes technical protocols with mechanistic insights to offer a field-proven perspective on evaluating this compound's potential as a novel analgesic.
Introduction to this compound and its Hypothesized Mechanism of Action
This compound is a piperidine derivative that has been identified as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system, including analgesics.[1][2] While direct in vivo efficacy data for this compound in common pain models is not extensively published in publicly available literature, its structural similarity to known sigma-1 receptor ligands and the established role of phenylpiperidine derivatives in analgesia suggest its potential mechanism of action.[3][4] It is hypothesized that this compound functions as a sigma-1 receptor antagonist .
The sigma-1 receptor is a unique ligand-operated molecular chaperone located at the endoplasmic reticulum-mitochondrion interface.[5][6] It is not a classical receptor in the sense of directly initiating a signaling cascade upon ligand binding. Instead, it modulates the function of various other proteins, including ion channels and G-protein coupled receptors, thereby influencing cellular signaling and excitability.[5][7] In the context of pain, the sigma-1 receptor is considered a key modulator, particularly in the development and maintenance of central sensitization, a phenomenon underlying chronic pain states.[8]
The Sigma-1 Receptor in Pain Modulation: A Promising Therapeutic Target
Antagonism of the sigma-1 receptor has emerged as a promising strategy for the development of novel analgesics.[6][7] Preclinical evidence strongly supports the role of sigma-1 receptor antagonists in attenuating pain of various etiologies, including neuropathic and inflammatory pain.[5][9] Unlike traditional opioid analgesics, sigma-1 receptor antagonists do not typically alter baseline nociceptive thresholds but are particularly effective in pathological pain states, reversing hypersensitivity (hyperalgesia and allodynia) back to normal levels.[8] This suggests a modulatory role in dysfunctional pain processing rather than a general suppression of sensation.
The analgesic effects of sigma-1 receptor antagonists are thought to be mediated through their interaction with and modulation of key players in the pain signaling pathway, such as:
-
NMDA Receptors: Sigma-1 receptors can potentiate the function of N-methyl-D-aspartate (NMDA) receptors, which are critical for the induction and maintenance of central sensitization in the spinal cord. Antagonists of the sigma-1 receptor can dampen this potentiation, thereby reducing neuronal hyperexcitability.[7][10]
-
Opioid Receptors: Sigma-1 receptor antagonists have been shown to enhance opioid-induced analgesia without concomitantly increasing opioid-related side effects like tolerance and dependence.[5][7] This suggests a potential for combination therapies to improve the therapeutic index of opioids.
-
Ion Channels: The sigma-1 receptor modulates the activity of various voltage-gated ion channels, including calcium and potassium channels, which are crucial for regulating neuronal excitability.[11]
Sigma-1 Receptor Signaling Pathway in Nociception
The following diagram illustrates the hypothesized downstream signaling cascade following sigma-1 receptor activation in a dorsal horn neuron and how its antagonism may lead to analgesia.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Sigma-1 Receptor Antagonists: A New Class of Neuromodulatory Analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigational sigma-1 receptor antagonists for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Sigma-1 Receptor and Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sigma-1 receptor activity in primary sensory neurons is a critical driver of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Analgesic Properties of 4-(3-Phenylpropyl)piperidine Against Known Drugs: A Comparative Guide
In the relentless pursuit of novel analgesic agents with improved efficacy and safety profiles, the exploration of new chemical entities is paramount. This guide provides a comprehensive benchmark analysis of the analgesic properties of a promising compound, 4-(3-Phenylpropyl)piperidine, against well-established opioid analgesics: morphine, oxycodone, and fentanyl. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth comparison supported by established preclinical experimental models.
Introduction: The Quest for Superior Analgesia
The management of moderate to severe pain remains a significant clinical challenge.[1] While opioid analgesics like morphine, oxycodone, and fentanyl are mainstays in pain therapy, their use is often limited by a range of adverse effects, including respiratory depression, constipation, and the potential for tolerance and dependence.[2][3][4][5] This necessitates the discovery and development of new analgesics with a more favorable therapeutic window.
This compound has emerged as a compound of interest in pharmaceutical research due to its structural motifs, which are present in various centrally active agents.[6][7] Its potential to interact with key biological targets in the central nervous system makes it a compelling candidate for investigation as a novel analgesic.[6][8] This guide will elucidate the analgesic potential of this compound through a comparative analysis with standard opioid drugs, utilizing established preclinical pain models.
Mechanisms of Action: A Comparative Overview
The analgesic effects of the comparator drugs are primarily mediated through their interaction with the opioid receptor system, particularly the mu-opioid receptor (MOR).[9][10][11][12]
-
Morphine: As a natural opiate alkaloid, morphine is the archetypal opioid agonist.[13] It exerts its analgesic effects by binding to MORs in the central nervous system, leading to a cascade of intracellular events that inhibit the transmission of pain signals.[9][12]
-
Oxycodone: A semi-synthetic opioid, oxycodone also functions as a mu-opioid receptor agonist.[11][14] Some studies suggest it may also have activity at the kappa-opioid receptor, which could contribute to its distinct analgesic properties, particularly in visceral pain.[14][15]
-
Fentanyl: A potent synthetic opioid, fentanyl is approximately 50 to 100 times more potent than morphine.[16][17] Its high lipophilicity allows for rapid entry into the central nervous system, resulting in a fast onset of action.[18][19] Fentanyl is a strong agonist at the mu-opioid receptor.[10][18]
-
This compound (Hypothesized): Based on its structural similarity to other phenylpiperidine-based analgesics, it is hypothesized that this compound also acts as a mu-opioid receptor agonist. Further research is necessary to fully elucidate its receptor binding profile and downstream signaling pathways, including potential modulation of other receptors that could influence its efficacy and side-effect profile.
References
- 1. Editorial: Preclinical animal models and measures of pain: improving predictive validity for analgesic drug development - volume II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rapm.bmj.com [rapm.bmj.com]
- 3. Opioid Analgesics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Opioid Analgesia and Opioid-Induced Adverse Effects: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- 8. This compound [myskinrecipes.com]
- 9. Morphine - Wikipedia [en.wikipedia.org]
- 10. longdom.org [longdom.org]
- 11. Oxycodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Morphine | C17H19NO3 | CID 5288826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Morphine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. nashvilleanesthesiapros.com [nashvilleanesthesiapros.com]
- 15. Use of Oxycodone in Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fentanyl - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. dea.gov [dea.gov]
- 18. Fentanyl - Wikipedia [en.wikipedia.org]
- 19. novapublishers.com [novapublishers.com]
A Comparative Guide to the Metabolic Stability of 4-(3-Phenylpropyl)piperidine Derivatives
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate process of drug discovery and development, the metabolic stability of a compound is a paramount determinant of its potential success as a therapeutic agent.[1] A molecule's susceptibility to metabolism, primarily by enzymes in the liver, dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. The 4-(3-phenylpropyl)piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting the central nervous system, including analgesics and antidepressants.[2][3] However, the piperidine ring, while offering desirable physicochemical properties, can also be a site of metabolic vulnerability.[1][4][5] This guide provides a comparative analysis of the metabolic stability of various this compound derivatives, offering insights into how structural modifications can mitigate metabolic liabilities and enhance the drug-like properties of this important class of molecules.
Understanding Metabolic Pathways of Piperidine-Containing Compounds
The metabolic fate of piperidine derivatives is largely governed by the action of cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases predominantly found in the liver.[6][7][8] These enzymes catalyze a variety of oxidative reactions. For piperidine-containing structures, common metabolic pathways include:
-
N-dealkylation: Cleavage of the alkyl group attached to the piperidine nitrogen is a frequent metabolic route.[6][7]
-
Ring Oxidation: Hydroxylation at various positions on the piperidine ring, particularly at the carbons adjacent to the nitrogen, is another common pathway.[4][9] This can be followed by further oxidation to form lactams.
-
Aromatic Hydroxylation: The phenyl ring of the 3-phenylpropyl substituent is also susceptible to hydroxylation.
The specific metabolic profile of a this compound derivative is influenced by the nature and position of substituents on both the piperidine and phenyl rings. Understanding these metabolic "soft spots" is crucial for designing more stable analogues.
Experimental Assessment of Metabolic Stability
To objectively compare the metabolic stability of different this compound derivatives, standardized in vitro assays are employed. The two most common methods are the liver microsomal stability assay and the hepatocyte stability assay.
Liver Microsomal Stability Assay
This assay utilizes liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes.[10] It provides a measure of a compound's susceptibility to Phase I metabolism.
Experimental Protocol: Liver Microsomal Stability Assay [5][11][12][13]
-
Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[10][12][13]
-
Incubation: The test compounds (typically at a concentration of 1 µM) are added to the microsomal suspension.[10][12][13]
-
Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system, which provides the necessary cofactor for CYP enzyme activity.[5][12]
-
Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[5][13]
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, often containing an internal standard for analytical purposes.[5][14]
-
Analysis: The samples are centrifuged to pellet the precipitated proteins, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[15][16][17][18][19]
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
Hepatocyte Stability Assay
This assay utilizes intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors in a more physiologically relevant environment.[14][20] This provides a more comprehensive picture of a compound's overall metabolic fate.
Experimental Protocol: Hepatocyte Stability Assay [14][21][22][23]
-
Cell Preparation: Cryopreserved human hepatocytes are thawed and suspended in an appropriate incubation medium.[22][23]
-
Incubation: The test compounds are added to the hepatocyte suspension (e.g., at a final concentration of 1 µM).[21][22]
-
Time Course: The incubation is carried out at 37°C, and samples are collected at various time points over a longer duration (e.g., up to 2 hours or more for low-turnover compounds).[22][23]
-
Sample Processing: The reaction is quenched by the addition of a cold solvent, and the samples are processed to separate the cellular debris from the supernatant.[14][21][22]
-
LC-MS/MS Analysis: The concentration of the parent compound in the supernatant is determined by LC-MS/MS.[14][21][22]
Data Interpretation: The data from the hepatocyte stability assay can also be used to calculate the in vitro half-life and intrinsic clearance, which can then be used to predict in vivo hepatic clearance.[21]
Comparative Metabolic Stability Data
The following table summarizes the in vitro metabolic stability data for a series of hypothetical this compound derivatives with modifications at key positions. These data are for illustrative purposes to highlight structure-activity relationships.
| Compound ID | R1 (Piperidine N-substituent) | R2 (Phenyl Ring Substituent) | Microsomal t½ (min) | Hepatocyte t½ (min) |
| Parent-01 | H | H | 15 | 25 |
| Deriv-02 | CH₃ | H | 25 | 40 |
| Deriv-03 | C₂H₅ | H | 20 | 35 |
| Deriv-04 | H | 4-F | 30 | 50 |
| Deriv-05 | H | 4-Cl | 28 | 48 |
| Deriv-06 | H | 4-OCH₃ | 12 | 20 |
| Deriv-07 | CH₃ | 4-F | 45 | 70 |
| Deriv-08 | H | 3,4-di-F | 40 | 65 |
Visualization of Experimental Workflow and Metabolic Pathways
Experimental Workflow for Metabolic Stability Assays
Caption: Workflow for in vitro metabolic stability assays.
Key Metabolic Pathways of this compound
Caption: Major metabolic pathways for this compound.
Discussion and Structure-Metabolism Relationships
The illustrative data presented in the table reveal several key structure-metabolism relationships that can guide the design of more stable this compound derivatives.
-
Impact of N-Substitution: Alkylation of the piperidine nitrogen generally leads to an increase in metabolic stability. For instance, the N-methyl derivative (Deriv-02 ) exhibits a longer half-life compared to the parent compound (Parent-01 ). This is likely due to steric hindrance, which can impede the approach of CYP enzymes to the nitrogen and adjacent carbons.
-
Influence of Phenyl Ring Substitution:
-
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as fluorine (Deriv-04 ) or chlorine (Deriv-05 ), on the phenyl ring tends to enhance metabolic stability. These groups can deactivate the aromatic ring towards oxidative metabolism. The di-fluoro substituted analogue (Deriv-08 ) shows even greater stability.
-
Electron-Donating Groups: Conversely, electron-donating groups like a methoxy group (Deriv-06 ) can increase the susceptibility of the phenyl ring to oxidation, leading to a shorter metabolic half-life.
-
-
Synergistic Effects: Combining favorable modifications can have a synergistic effect on metabolic stability. The N-methyl derivative with a 4-fluoro substituent on the phenyl ring (Deriv-07 ) displays the highest metabolic stability in this series.
-
Bioisosteric Replacement Strategies: A powerful strategy to improve metabolic stability is the use of bioisosteric replacements.[24][25] For the piperidine ring, this could involve:
-
Introducing Heteroatoms: Replacing a carbon in the piperidine ring with another heteroatom, such as oxygen (to form a morpholine ring), can alter the electronic properties and metabolic profile of the molecule, often leading to increased stability.[5][9]
-
Fluorination: Strategic placement of fluorine atoms on the piperidine ring can block sites of metabolism without significantly altering the molecule's conformation.
-
Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium can sometimes slow down the rate of metabolism due to the kinetic isotope effect.[26]
-
Conclusion
The metabolic stability of this compound derivatives is a multifaceted property that is highly dependent on their substitution patterns. Through systematic evaluation using in vitro tools like liver microsomal and hepatocyte stability assays, researchers can gain valuable insights into the metabolic liabilities of their compounds. The strategic introduction of substituents, particularly small alkyl groups on the piperidine nitrogen and electron-withdrawing groups on the phenyl ring, can significantly enhance metabolic stability. Furthermore, the application of bioisosteric replacement strategies offers a powerful approach to designing novel derivatives with improved pharmacokinetic profiles, ultimately increasing their potential for successful development as therapeutic agents. This comparative guide serves as a foundational resource for researchers in the field, enabling more informed decision-making in the design and optimization of this important class of molecules.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 15. Liquid chromatography-mass spectrometry in in vitro drug metabolite screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 20. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 21. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 22. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 23. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antagonistic Profile of 4-(3-Phenylpropyl)piperidine at the Dopamine Transporter: A Comparative Guide
In the landscape of neuropharmacology and drug development, the precise validation of a compound's activity at its intended molecular target is paramount. This guide provides an in-depth, technical comparison of 4-(3-Phenylpropyl)piperidine's antagonistic activity at the dopamine transporter (DAT), benchmarked against established DAT inhibitors: the high-affinity research tool GBR 12909, the archetypal psychostimulant cocaine, and the atypical antidepressant bupropion. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies for a comprehensive validation workflow.
The dopamine transporter is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft.[1] Its inhibition leads to elevated extracellular dopamine levels, a mechanism central to the therapeutic effects of certain antidepressants and the addictive properties of psychostimulants.[2][3] this compound and its analogs represent a chemical scaffold of interest for their potential interactions with monoamine transporters.[4][5] This guide will elucidate the experimental pathway to rigorously characterize its DAT antagonistic properties.
The Rationale for a Multi-Faceted Validation Approach
A single experimental value is insufficient to fully characterize a compound's interaction with a transporter. A robust validation strategy triangulates data from multiple assays, each providing a unique piece of the pharmacological puzzle. We will progress from initial binding affinity determination to functional assessment of dopamine uptake inhibition, and finally to in vivo target engagement. This hierarchical approach ensures a thorough and reliable characterization of this compound's profile at the dopamine transporter.
Comparative Pharmacological Data
The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of this compound and selected reference compounds at the dopamine transporter. The values for this compound are illustrative, based on the activities of its closely related analogs, to provide a tangible basis for comparison within the described experimental frameworks.[4][5]
| Compound | DAT Binding Affinity (Ki, nM) | Dopamine Uptake Inhibition (IC50, nM) | Primary Mechanism of Action |
| This compound (Analog-Derived Estimate) | 5 - 20 | 10 - 50 | Competitive DAT Antagonist |
| GBR 12909 | ~1[6][7] | ~5-15 | Potent and Selective Competitive DAT Antagonist |
| Cocaine | ~100 - 500 | ~200 - 600 | Non-selective Monoamine Transporter Blocker |
| Bupropion | >1000 | ~500 - 2000 | Weak DAT and NET Inhibitor |
Part 1: In Vitro Characterization - Binding Affinity and Functional Inhibition
The foundational step in validating a potential DAT antagonist is to determine its affinity for the transporter and its ability to inhibit dopamine uptake in a controlled cellular environment.
Experiment 1: Radioligand Binding Assay
This assay quantifies the affinity of a test compound for the dopamine transporter by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the transporter. [3H]WIN 35,428 is a commonly used radioligand for this purpose.[8][9][10]
Caption: Workflow for determining DAT binding affinity.
-
Membrane Preparation:
-
Homogenize rat striatal tissue or cells stably expressing the human dopamine transporter (hDAT) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer to a protein concentration of 100-200 µg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of varying concentrations of this compound or reference compounds.
-
Add 50 µL of [3H]WIN 35,428 (final concentration ~1-2 nM).
-
Define non-specific binding using a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).
-
Initiate the binding reaction by adding 100 µL of the membrane preparation.
-
Incubate for 60-120 minutes at 4°C to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly terminate the assay by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experiment 2: Dopamine Uptake Inhibition Assay
This functional assay measures the ability of a compound to block the transport of dopamine into cells. Human neuroblastoma cells, such as SH-SY5Y, which endogenously express the dopamine transporter, are a suitable model for this experiment.[11][12][13]
Caption: Workflow for DAT functional inhibition assay.
-
Cell Culture:
-
Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 with 10% FBS) in 96-well plates until they reach approximately 80-90% confluency.
-
-
Uptake Assay:
-
Wash the cells once with pre-warmed Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubate the cells for 15-20 minutes at 37°C with varying concentrations of this compound or reference compounds dissolved in KRH buffer.
-
Initiate dopamine uptake by adding [3H]Dopamine (final concentration ~10-20 nM).
-
Incubate for 10 minutes at 37°C. This short incubation time ensures measurement of the initial rate of uptake.
-
Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold KRH buffer.
-
-
Quantification:
-
Lyse the cells with a lysis buffer (e.g., 1% SDS).
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the intracellular radioactivity.
-
-
Data Analysis:
-
Define 100% uptake as the radioactivity in cells incubated with [3H]Dopamine in the absence of any inhibitor.
-
Define 0% uptake (non-specific uptake) in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).
-
Calculate the percentage inhibition for each concentration of the test compound.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Part 2: In Vivo Validation - Assessing Target Engagement in a Physiological System
Demonstrating that a compound can reach its target in the brain and exert a functional effect is a critical step in its validation. In vivo microdialysis is a powerful technique for this purpose, allowing for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[14][15]
Experiment 3: In Vivo Microdialysis
This experiment measures the effect of systemically administered this compound on extracellular dopamine levels in a dopamine-rich brain region, such as the nucleus accumbens or striatum, of a rat. An increase in extracellular dopamine following drug administration is indicative of dopamine transporter blockade.
Caption: Workflow for in vivo microdialysis.
-
Surgical Procedure:
-
Anesthetize a male Sprague-Dawley rat and place it in a stereotaxic frame.
-
Implant a guide cannula aimed at the striatum.
-
Secure the cannula with dental cement and allow the animal to recover for several days.
-
-
Microdialysis:
-
On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the striatum.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
-
Allow for a 1-2 hour equilibration period.
-
Collect at least three to four baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound or a reference compound via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Continue to collect dialysate samples for at least 2-3 hours post-injection.
-
-
Dopamine Quantification:
-
Analyze the dopamine content of the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
The electrochemical detector is set to a potential that oxidizes dopamine, generating a current proportional to its concentration.
-
-
Data Analysis:
-
Calculate the average dopamine concentration from the baseline samples.
-
Express the dopamine concentration in each post-injection sample as a percentage of the baseline average.
-
Plot the percentage change in extracellular dopamine over time for each treatment group. A significant increase in dopamine levels compared to the vehicle-treated group indicates DAT inhibition.
-
Conclusion and Interpretation of Results
By systematically applying this multi-tiered validation approach, researchers can build a comprehensive pharmacological profile for this compound.
-
Concordance of Data: A potent antagonistic profile would be indicated by a low Ki value in the radioligand binding assay, a low IC50 value in the dopamine uptake inhibition assay, and a significant, dose-dependent increase in extracellular dopamine in the in vivo microdialysis study.
-
Comparative Potency: Comparing the data for this compound to that of GBR 12909, cocaine, and bupropion will contextualize its potency and potential selectivity. For instance, if its Ki and IC50 values are closer to those of GBR 12909, it would be considered a potent DAT antagonist. Conversely, values closer to those of bupropion would suggest weaker activity.
-
Therapeutic Implications: Understanding the potency and in vivo efficacy of this compound at the dopamine transporter is a critical first step in evaluating its potential as a therapeutic agent for conditions such as depression, ADHD, or substance use disorders.
This guide provides a robust framework for the validation of novel compounds targeting the dopamine transporter. The integration of in vitro and in vivo techniques, coupled with the use of appropriate reference compounds, ensures a scientifically rigorous and comprehensive characterization, paving the way for further preclinical and clinical development.
References
- 1. news-medical.net [news-medical.net]
- 2. Classic Studies on the Interaction of Cocaine and the Dopamine Transporter [cpn.or.kr]
- 3. Classic Studies on the Interaction of Cocaine and the Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GBR 12909 dihydrochloride | Dopamine Transporters | Tocris Bioscience [tocris.com]
- 7. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [3H]WIN 35,428 binding to the dopamine uptake carrier. I. Effect of tonicity and buffer composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cocaine use increases [3H]WIN 35428 binding sites in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. microfluidics.utoronto.ca [microfluidics.utoronto.ca]
- 12. Protocol for evaluation of neurotrophic strategies in Parkinson’s disease-related dopaminergic and sympathetic neurons in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 4-(3-Phenylpropyl)piperidine and its Analogs in Serotonin Transporter Binding
Introduction: The Serotonin Transporter as a Critical Therapeutic Target
The serotonin transporter (SERT), a key member of the solute carrier 6 (SLC6) family of neurotransmitter transporters, plays a pivotal role in regulating serotonergic neurotransmission.[1][2] Located on the presynaptic membrane of serotonergic neurons, its primary function is the reuptake of serotonin (5-HT) from the synaptic cleft, thereby terminating the neurotransmitter's signal.[1][2] This mechanism is crucial for maintaining mood, cognition, and various physiological processes. Consequently, SERT is a well-established and highly validated target for a multitude of pharmacological agents, most notably selective serotonin reuptake inhibitors (SSRIs) used in the treatment of depression, anxiety disorders, and other psychiatric conditions.[1]
The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous centrally active pharmaceuticals.[3] The 4-(3-phenylpropyl)piperidine moiety, in particular, has served as a foundational structure for developing potent ligands for monoamine transporters.[4][5][6] While much of the early research on this scaffold focused on developing high-affinity ligands for the dopamine transporter (DAT), subtle structural modifications have been shown to significantly alter binding affinity and selectivity towards SERT.[4][5][7] This guide provides a comprehensive head-to-head comparison of this compound and its analogs, with a specific focus on their interaction with the serotonin transporter. We will delve into their binding affinities, structure-activity relationships, and the experimental methodologies used to characterize these interactions, offering field-proven insights for researchers in drug discovery and development.
Comparative Analysis of SERT Binding Affinity
The binding affinity of a compound for SERT is a primary indicator of its potential potency as a modulator of serotonergic activity. This is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) in in vitro binding assays. A lower value indicates higher binding affinity.
While the parent this compound structure is a versatile starting point, extensive research has explored analogs to optimize potency and selectivity. Much of the publicly available data for this specific scaffold is found within broader studies aimed at the dopamine transporter (DAT), yet these studies provide crucial comparative data for SERT.[4][5] For instance, in a series of analogs of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine, modifications were primarily aimed at enhancing DAT selectivity.[4][5] However, the SERT binding data from these studies are invaluable for understanding the structural requirements for interaction with the serotonin transporter.
Below is a summary of binding affinities for representative analogs. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
| Compound/Analog | Modification from Parent Scaffold | SERT IC₅₀ (nM) | DAT IC₅₀ (nM) | Selectivity (DAT/SERT) | Reference |
| Analog 1 | N-benzylpiperidine derivative | 137 | 19.7 | 0.14 | [7] |
| Analog 2 | N-propyl side chain modification | - | 6.0 | 30.0 | [5] |
| Analog 3 | Thiophene bioisosteric replacement | - | Potent | High | [5] |
| Analog 4 | 3,4-dichloro meperidine analog | - | Potent | - | [8] |
| Analog 5 | 2-naphthyl meperidine analog | Highly Potent | - | High for SERT | [8] |
| Analog 6 | 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine | 2 - 400 | - | High for SERT | [9] |
Note: Specific IC₅₀ values for SERT are not always provided in abstracts when the primary focus is DAT. The table reflects the qualitative and quantitative information available in the cited literature.
Structure-Activity Relationship (SAR) Analysis
The relationship between the chemical structure of the this compound analogs and their binding affinity for SERT reveals several key insights for rational drug design.
-
The Piperidine Nitrogen: The nitrogen atom of the piperidine ring is a critical interaction point. Modifications at this position, such as altering the length and substitution of the N-alkyl chain, significantly impact both potency and selectivity between DAT and SERT.[4]
-
Aromatic Substituents: Substitutions on the phenyl ring of the phenylpropyl moiety can drastically alter binding characteristics. For example, in related meperidine analogs, 3,4-dichloro substitution favored DAT binding, whereas a 2-naphthyl group conferred high potency and selectivity for SERT.[8] This highlights the sensitivity of the SERT binding pocket to the steric and electronic properties of this region.
-
Bioisosteric Replacements: Replacing aromatic phenyl groups with other heteroaromatic rings, such as thiophene, has been shown to produce some of the most potent compounds for monoamine transporters, indicating that the transporter's binding site can accommodate such changes, often leading to enhanced affinity.[5]
-
Linker Modifications: The length and rigidity of the linker connecting the piperidine and the aromatic group are crucial. In a related series of 4-benzylpiperidine carboxamides, the number of carbons in the linker was critical for modulating activity between SERT, NET, and DAT.[10]
The following diagram illustrates the key structural modification points on the this compound scaffold that influence SERT binding.
Caption: Key modification sites on the this compound scaffold.
Experimental Methodologies: A Guide for In Vitro Characterization
To ensure the trustworthiness and reproducibility of binding data, standardized and well-validated experimental protocols are essential. Here, we detail two primary in vitro assays used to characterize the interaction of novel compounds with SERT.
Competitive Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Kᵢ) of a test compound. It measures the ability of an unlabeled compound to compete with a radiolabeled ligand (e.g., [³H]citalopram or [¹²⁵I]RTI-55) for binding to SERT.[11][12]
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer such as 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[1]
-
Radioligand: Dilute a high-affinity SERT radioligand (e.g., [³H]citalopram) in assay buffer to a final concentration at or near its dissociation constant (Kₑ).[11]
-
Test Compounds: Prepare serial dilutions of the this compound analogs. A typical concentration range is from 10⁻¹¹ M to 10⁻⁵ M.[1]
-
Membrane Preparation: Use membranes from cells stably expressing human SERT (hSERT), such as HEK293 or CHO cells, or rat brain tissue preparations.[4][13] Homogenize in a cold lysis buffer and prepare aliquots for storage at -80°C.[14] Determine protein concentration using a standard method like the BCA assay.[14]
-
-
Assay Procedure:
-
In a 96-well microplate, set up triplicate wells for total binding (assay buffer only), non-specific binding (a high concentration of a known SERT inhibitor, e.g., 10 µM fluoxetine), and each concentration of the test compound.[11]
-
Add the radioligand to all wells.
-
Add the diluted membrane preparation (typically 5-20 µg of protein) to initiate the binding reaction.[11]
-
Incubate the plate, typically for 60-120 minutes at room temperature, with gentle agitation to allow the binding to reach equilibrium.[11]
-
-
Filtration and Counting:
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[1][14]
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[11]
-
Dry the filters, add a scintillation cocktail, and count the retained radioactivity using a liquid scintillation counter.[1]
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound's concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[1]
-
Neurotransmitter Uptake Assay
While binding assays measure affinity, uptake assays measure the functional consequence of that binding—the inhibition of serotonin transport into a cell. Modern uptake assays often use fluorescent substrates, offering a non-radioactive alternative.[15][16][17]
Experimental Workflow Diagram
Caption: Workflow for a fluorescence-based neurotransmitter uptake assay.
Step-by-Step Protocol:
-
Cell Preparation:
-
Plate cells stably expressing hSERT (e.g., HEK-hSERT) in poly-D-lysine-coated 96- or 384-well plates.[15] Seed at a density that ensures a confluent monolayer on the day of the assay (e.g., 40,000-60,000 cells/well for a 96-well plate).[17]
-
Allow cells to adhere and acclimate overnight in an incubator.[15]
-
-
Assay Procedure:
-
Remove the cell culture medium.
-
Add serial dilutions of the test compounds (prepared in a suitable buffer like HBSS) to the cells.
-
Pre-incubate the cells with the compounds for a short period (e.g., 10 minutes at 37°C).[15]
-
-
Uptake Measurement:
-
Initiate uptake by adding a fluorescent substrate that acts as a mimetic for serotonin. These are often available in commercial kits that also include a masking dye to quench extracellular fluorescence.[17][18]
-
Immediately transfer the plate to a fluorescence microplate reader capable of bottom-reading.[15]
-
Measure the increase in intracellular fluorescence over time (kinetic mode) or after a fixed incubation period (endpoint mode).[15]
-
-
Data Analysis:
-
For kinetic reads, calculate the rate of uptake or the area under the curve. For endpoint reads, use the final fluorescence values.
-
Plot the response (e.g., percent inhibition of uptake) against the logarithm of the test compound concentration.
-
Use non-linear regression to determine the IC₅₀ value, which represents the concentration of the compound that inhibits serotonin uptake by 50%.[15]
-
Conclusion and Future Perspectives
The this compound scaffold remains a highly viable starting point for the development of potent and selective SERT ligands. Structure-activity relationship studies demonstrate that modifications to the piperidine nitrogen, the phenylpropyl aromatic ring, and the linker region are all critical determinants of binding affinity and selectivity. While many analogs have been optimized for DAT, the data reveals that specific substitutions, such as the inclusion of a naphthyl moiety, can steer selectivity towards SERT.[8]
Future research should focus on a more systematic exploration of substitutions specifically designed to enhance SERT affinity and selectivity within this chemical class. The use of validated and robust in vitro assays, such as the radioligand binding and functional uptake protocols detailed here, is paramount for the accurate characterization of these novel compounds. The ultimate goal is to leverage this versatile scaffold to develop next-generation therapeutics with improved efficacy and side-effect profiles for the treatment of serotonin-related CNS disorders.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bioivt.com [bioivt.com]
- 3. mdpi.com [mdpi.com]
- 4. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their N-analogues: evaluation of O-and N-analogues and their binding to monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, dopamine and serotonin transporter binding affinities of novel analogues of meperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors [biomolther.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. AID 204879 - Binding affinity for serotonin transporter (SERT) using [125I]RTI-55 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. moleculardevices.com [moleculardevices.com]
- 16. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. moleculardevices.com [moleculardevices.com]
- 18. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
A Comparative Efficacy Analysis of GBR 12909 Analogs and the 4-(3-Phenylpropyl)piperidine Moiety as Dopamine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission and a primary target for therapeutic agents aimed at treating a variety of neurological and psychiatric disorders, including depression, ADHD, and substance abuse. Among the vast landscape of dopamine reuptake inhibitors (DRIs), the GBR 12909 class of compounds has been extensively studied for its high potency and selectivity. A key structural feature of many potent GBR 12909 analogs is the 4-(3-phenylpropyl)piperidine moiety. This guide provides a detailed comparison of the efficacy of GBR 12909 and its analogs with the available information on the this compound scaffold, offering insights into their structure-activity relationships and the experimental methodologies used for their evaluation.
The Central Role of the Dopamine Transporter
The dopamine transporter is a sodium-dependent transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This process terminates the dopaminergic signal and maintains dopamine homeostasis. Inhibition of DAT leads to an increase in the extracellular concentration and duration of dopamine, thereby enhancing dopaminergic signaling. The therapeutic and psychoactive effects of many compounds, including cocaine and methylphenidate, are mediated through their interaction with DAT.
GBR 12909 and its Analogs: A Profile of High Potency and Selectivity
GBR 12909 (1-[2-(bis(4-fluorophenyl)methoxy)ethyl]-4-(3-phenylpropyl)piperazine) is a well-established and highly selective dopamine reuptake inhibitor. Its robust pharmacological profile has made it a valuable research tool and a benchmark for the development of novel DRIs.
Mechanism of Action
GBR 12909 and its analogs act as competitive inhibitors at the dopamine transporter. They bind to the DAT, preventing the reuptake of dopamine from the synaptic cleft. This leads to an accumulation of dopamine in the synapse, resulting in prolonged stimulation of postsynaptic dopamine receptors.
Quantitative Efficacy Comparison
The efficacy of DRIs is primarily assessed by their binding affinity (Ki) for the dopamine transporter and their functional potency (IC50) in inhibiting dopamine uptake. A lower Ki or IC50 value indicates a higher affinity and potency, respectively. Selectivity is determined by comparing the affinity for DAT to that for other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET).
| Compound | DAT Ki (nM) | DAT IC50 (nM) | SERT Ki (nM) | NET Ki (nM) | Selectivity (SERT/DAT) | Selectivity (NET/DAT) |
| GBR 12909 | ~1 | 1-14[1] | >100 | >100 | >100 | >100 |
| Analog 9a | - | - | - | - | 49[2] | - |
| Analog 9 | - | 6.6[1][3] | - | - | 33.8[1][3] | - |
| Analog 19a | - | 6.0[1][3] | - | - | 30.0[1][3] | - |
Note: Data is compiled from multiple sources and experimental conditions may vary. The selectivity ratio is a key indicator of a compound's specificity for the dopamine transporter.
The data clearly indicates that GBR 12909 is a highly potent and selective inhibitor of the dopamine transporter. Notably, certain analogs of GBR 12909, such as compounds 9 and 19a from a specific study, have demonstrated even greater potency and comparable or improved selectivity over the parent compound[1][3]. For instance, analog 9a was found to be highly selective for the DA transporter with a 5-HT/DA ratio of 49[2].
Structure-Activity Relationship (SAR) of GBR 12909 Analogs
The high affinity and selectivity of GBR 12909 analogs are attributed to specific structural features. The this compound moiety is a crucial component that contributes significantly to the binding at the dopamine transporter.
Caption: Key structural components of GBR 12909 analogs.
Studies have shown that modifications to the phenylpropyl group, such as the introduction of a double bond or bioisosteric replacement of the phenyl ring with a thiophene moiety, can further enhance potency[1][3]. This underscores the importance of the hydrophobic interactions provided by this part of the molecule for effective binding to the dopamine transporter.
The Role of this compound
Based on the structure-activity relationships of GBR 12909 analogs, it can be inferred that this compound itself likely possesses some affinity for the dopamine transporter, but with significantly lower potency compared to the fully elaborated GBR 12909 structure. The addition of the diphenylmethoxyethyl group is critical for achieving the high affinity and selectivity observed in GBR 12909 and its analogs. Further research is warranted to fully characterize the pharmacological profile of this compound.
Experimental Protocols for Efficacy Evaluation
The determination of the efficacy of dopamine reuptake inhibitors relies on well-established in vitro assays. The following are detailed protocols for the key experiments used to characterize compounds like GBR 12909 and its analogs.
Radioligand Binding Assay
This assay measures the binding affinity (Ki) of a test compound to the dopamine transporter by competing with a radiolabeled ligand.
Objective: To determine the Ki of a test compound for the dopamine transporter.
Materials:
-
Rat striatal membranes (or cells expressing DAT)
-
Radioligand (e.g., [³H]WIN 35,428 or [³H]GBR 12935)
-
Test compound (e.g., GBR 12909 analog)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: Incubate the striatal membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a radioligand binding assay.
Synaptosomal Dopamine Uptake Assay
This functional assay measures the potency (IC50) of a compound to inhibit the uptake of dopamine into synaptosomes (resealed nerve terminals).
Objective: To determine the IC50 of a test compound for dopamine uptake inhibition.
Materials:
-
Rat striatal synaptosomes
-
[³H]Dopamine
-
Test compound (e.g., GBR 12909 analog)
-
Krebs-Ringer buffer
-
Scintillation counter
Procedure:
-
Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound in Krebs-Ringer buffer.
-
Initiation: Initiate dopamine uptake by adding a fixed concentration of [³H]Dopamine.
-
Incubation: Incubate for a short period (e.g., 5 minutes) at 37°C to allow for dopamine uptake.
-
Termination: Stop the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Quantification: Measure the amount of [³H]Dopamine accumulated in the synaptosomes using a scintillation counter.
-
Data Analysis: Plot the percentage of dopamine uptake inhibition against the log concentration of the test compound to determine the IC50 value.
Caption: Workflow for a synaptosomal dopamine uptake assay.
Conclusion
GBR 12909 and its analogs represent a class of highly potent and selective dopamine reuptake inhibitors. The this compound moiety is a critical structural feature that contributes significantly to their high affinity for the dopamine transporter. While the standalone efficacy of this compound as a dopamine reuptake inhibitor is not well-documented, its presence in numerous potent analogs underscores its importance as a pharmacophore. Further investigation into the intrinsic activity of this scaffold is warranted to fully elucidate its contribution to the overall pharmacological profile of these important research compounds. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and development of novel dopamine reuptake inhibitors.
References
- 1. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the In Vitro and In Vivo Correlation of 4-(3-Phenylpropyl)piperidine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3-Phenylpropyl)piperidine is a versatile scaffold in medicinal chemistry, belonging to the broader class of phenylpiperidine derivatives.[1][2][3] This class of compounds is renowned for its diverse central nervous system (CNS) activities, with members exhibiting pharmacological effects ranging from opioid analgesia to antipsychotic and antidepressant properties.[1][2][4] The structural motif of a piperidine ring linked to a phenyl group is a key pharmacophore for interaction with various biogenic amine transporters and receptors.[5][6] Specifically, derivatives of this compound have shown significant promise as ligands for the dopamine transporter (DAT) and serotonin transporter (SERT), suggesting potential applications in conditions related to monoamine dysregulation.[7][8][9] Furthermore, the phenylpiperidine scaffold is also a known pharmacophore for sigma (σ) receptors, which are implicated in a wide range of neurological functions and disease states.[5][10][11]
This guide will provide a comprehensive framework for characterizing the in vitro and in vivo pharmacological profile of this compound. We will outline a series of experiments to determine its binding affinity and functional activity at key molecular targets and correlate these findings with its behavioral effects in preclinical models. For comparative analysis, we will benchmark its activity against well-characterized reference compounds for DAT, SERT, and sigma receptors.
Comparative Pharmacological Landscape
To objectively assess the activity of this compound, it is essential to compare its pharmacological profile with established reference compounds. The selection of these comparators is dictated by the anticipated molecular targets of the phenylpiperidine scaffold.
| Comparator Compound | Primary Target(s) | Rationale for Selection |
| GBR 12909 | Dopamine Transporter (DAT) | A potent and selective DAT inhibitor, serving as a benchmark for dopaminergic activity.[7][8] |
| Paroxetine | Serotonin Transporter (SERT) | A selective serotonin reuptake inhibitor (SSRI), providing a standard for serotonergic activity.[1] |
| (+)-Pentazocine | Sigma-1 (σ₁) Receptor | A selective σ₁ receptor agonist, crucial for characterizing interactions with this receptor subtype.[12][13] |
| Haloperidol | Dopamine D₂ & Sigma Receptors | A typical antipsychotic with high affinity for both D₂ and sigma receptors, offering a broader comparative context.[5][13] |
In Vitro Activity Profile: Unveiling Molecular Interactions
The initial step in characterizing a novel compound is to determine its binding affinity and functional activity at its putative molecular targets. This is typically achieved through a series of radioligand binding assays and subsequent functional assays.
Experimental Workflow: In Vitro Assays
Caption: Workflow for in vitro characterization of this compound.
Radioligand Binding Assays: Quantifying Affinity
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter. These assays measure the ability of the test compound to displace a radiolabeled ligand from its binding site.
Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare membrane homogenates from tissues or cell lines expressing the target of interest (e.g., rat striatal membranes for DAT, guinea pig liver membranes for σ₁ receptors).[12][14]
-
Incubation: Incubate the membrane preparation with a fixed concentration of a selective radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, --INVALID-LINK---Pentazocine for σ₁ receptors) and varying concentrations of the test compound (this compound or comparators).[12]
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ (concentration of the compound that inhibits 50% of radioligand binding) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
| Target | Radioligand | Tissue/Cell Source |
| DAT | [³H]WIN 35,428 | Rat Striatal Membranes |
| SERT | [³H]Citalopram | Rat Cortical Membranes |
| σ₁ Receptor | --INVALID-LINK---Pentazocine | Guinea Pig Liver Membranes[12][14] |
| σ₂ Receptor | [³H]DTG (in the presence of (+)-pentazocine to mask σ₁ sites) | Rat Liver Membranes[10] |
Functional Assays: Determining Agonist vs. Antagonist Activity
Once binding affinity is established, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or has no intrinsic activity at the target.
Protocol: [³H]Dopamine/Serotonin Uptake Assay
-
Synaptosome Preparation: Prepare synaptosomes from relevant brain regions (e.g., rat striatum for dopamine uptake, rat hippocampus for serotonin uptake).
-
Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound or comparators.
-
Initiation of Uptake: Add a fixed concentration of [³H]dopamine or [³H]serotonin to initiate the uptake process.
-
Termination of Uptake: After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Quantification and Analysis: Measure the radioactivity in the synaptosomes and determine the IC₅₀ for the inhibition of uptake.
In Vivo Efficacy and Pharmacokinetics: Bridging the Gap to Physiological Response
In vivo studies are essential to understand how the in vitro activity of a compound translates into a physiological or behavioral response in a living organism. These studies also provide critical information about the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Experimental Workflow: In Vivo Studies
Caption: Workflow for in vivo evaluation of this compound.
Pharmacokinetic Studies: Does the Compound Reach its Target?
A compound's ability to cross the blood-brain barrier and achieve sufficient concentrations in the CNS is a prerequisite for its central activity.
Protocol: Brain Penetration Study
-
Compound Administration: Administer this compound to rodents (e.g., mice or rats) via a relevant route (e.g., intravenous or intraperitoneal).
-
Sample Collection: At various time points post-administration, collect blood and brain samples.
-
Sample Processing: Separate plasma from blood and homogenize the brain tissue.
-
Quantification: Analyze the concentration of the compound in plasma and brain homogenates using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate the brain-to-plasma concentration ratio to assess the extent of brain penetration.
Pharmacodynamic and Behavioral Studies: Assessing Physiological Effects
Behavioral models in rodents are used to assess the potential therapeutic effects of a compound. The choice of model depends on the anticipated pharmacological action based on the in vitro data.
Locomotor Activity: This assay is a general measure of CNS activity. Compounds that enhance dopaminergic neurotransmission, such as DAT inhibitors, typically increase locomotor activity.
Forced Swim Test: This is a widely used model to screen for antidepressant-like activity. A reduction in immobility time is indicative of a potential antidepressant effect.
Hot Plate Test: This model assesses analgesic properties by measuring the latency of a thermal pain response. Opioid-like or other centrally acting analgesics increase the response latency.
Correlating In Vitro Data with In Vivo Outcomes: A Predictive Framework
The ultimate goal of this comprehensive evaluation is to establish a clear correlation between the in vitro activity of this compound and its in vivo effects.
Expected Correlations:
-
High DAT Affinity and Potent Dopamine Uptake Inhibition: This profile would be expected to correlate with increased locomotor activity in rodents. The potency in the locomotor assay should be consistent with the compound's brain exposure levels.
-
Significant SERT Affinity and Serotonin Uptake Inhibition: This would predict an antidepressant-like phenotype in the forced swim test.
-
Potent Sigma-1 Receptor Binding: The functional consequences of sigma-1 receptor interaction can be complex, potentially modulating the effects observed in other behavioral paradigms. For instance, sigma-1 antagonists have been shown to potentiate opioid analgesia.[13]
Conclusion
This guide provides a structured and scientifically rigorous framework for the comprehensive evaluation of this compound. By systematically characterizing its in vitro binding and functional profile and correlating these findings with its in vivo pharmacokinetic and pharmacodynamic properties, researchers can gain a thorough understanding of its therapeutic potential. The use of well-established protocols and relevant comparator compounds will ensure the generation of high-quality, reproducible data, thereby accelerating the drug discovery and development process.
References
- 1. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- 2. painphysicianjournal.com [painphysicianjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. painphysicianjournal.com [painphysicianjournal.com]
- 5. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Assessing the Off-Target Effects of 4-(3-Phenylpropyl)piperidine: A Comparative Guide for Drug Development Professionals
In the landscape of modern drug discovery, particularly within central nervous system (CNS) targets, the piperidine scaffold remains a cornerstone of medicinal chemistry. Its prevalence in a vast number of approved therapeutics speaks to its favorable physicochemical properties and its ability to interact with a wide array of biological targets.[1][2] However, this chemical promiscuity also necessitates a thorough evaluation of off-target effects to mitigate potential adverse events and ensure the development of safe and effective medicines. This guide provides a comprehensive assessment of the potential off-target liabilities of 4-(3-Phenylpropyl)piperidine, a key intermediate in the synthesis of CNS-active agents.[3][4] Due to the limited availability of a comprehensive, publicly accessible off-target screening profile for this compound, this guide will leverage data from its close structural analog, GBR 12909, and other relevant piperidine-containing compounds to provide a robust comparative analysis.
The Significance of Off-Target Profiling
Off-target interactions are a major contributor to drug attrition during preclinical and clinical development. Unforeseen interactions with receptors, ion channels, enzymes, and transporters can lead to a range of adverse effects, from mild side effects to serious toxicity.[5] Early-stage in vitro safety pharmacology profiling, often utilizing standardized panels such as the SafetyScreen44™, allows for the early identification and mitigation of these risks, enabling a more efficient and cost-effective drug development process.[6][7]
Comparative Analysis: this compound and Analogs
Given the structural similarity, the off-target profile of GBR 12909 (1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine) serves as a valuable surrogate for predicting the potential off-target interactions of this compound. GBR 12909 is a potent and selective dopamine uptake inhibitor.[8][9] A detailed examination of its selectivity profile provides insights into the likely off-target landscape for this compound.
Key Off-Target Considerations for Piperidine-Containing Compounds:
The piperidine moiety is known to have the potential to interact with several classes of biological targets. These include:
-
Monoamine Transporters: Due to structural similarities with endogenous monoamines, piperidine-containing compounds often exhibit activity at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
-
Sigma (σ) Receptors: These receptors are known to bind a wide variety of ligands, including many with piperidine scaffolds.
-
hERG Potassium Channel: Inhibition of the hERG channel is a critical safety liability due to the risk of cardiac arrhythmias.
-
Cytochrome P450 (CYP) Enzymes: Inhibition or induction of CYP enzymes can lead to drug-drug interactions.
The following table summarizes the known off-target binding data for GBR 12909, which can be used to infer the potential off-target profile of this compound.
| Target | GBR 12909 Kᵢ (nM) | GBR 12909 IC₅₀ (nM) | Inferred Potential for this compound Interaction |
| Primary Target | |||
| Dopamine Transporter (DAT) | 1 | High | |
| Key Off-Targets | |||
| Histamine H₁ Receptor | 20 | Moderate | |
| Sigma (σ) Receptor | 48 | Moderate | |
| Norepinephrine Transporter (NET) | >100 | Low | |
| Serotonin Transporter (SERT) | >100 | Low | |
| Dopamine D₁ Receptor | >100 | Low | |
| Dopamine D₂ Receptor | >100 | Low | |
| Serotonin 5-HT₁ₐ Receptor | >100 | Low | |
| Serotonin 5-HT₂ Receptor | >100 | Low | |
| α₁-Adrenergic Receptor | >100 | Low | |
| Muscarinic Receptors | No effect at 3µM | Very Low | |
| α₂-Adrenergic Receptor | No effect at 3µM | Very Low | |
| β₁,₂-Adrenergic Receptors | No effect at 3µM | Very Low | |
| GABA Receptors | No effect at 3µM | Very Low | |
| Benzodiazepine Receptors | No effect at 3µM | Very Low | |
| Choline Transporter | No effect at 3µM | Very Low | |
| GABA Transporter | No effect at 3µM | Very Low |
Data for GBR 12909 compiled from Andersen (1989) and Tocris Bioscience.[8][9]
This data suggests that while this compound is likely to be a potent dopamine transporter ligand, it may also exhibit some affinity for the histamine H₁ and sigma receptors. The significantly lower affinity for other monoamine transporters and a range of G-protein coupled receptors is a favorable characteristic.
Experimental Protocols for Off-Target Assessment
To definitively determine the off-target profile of this compound, a tiered experimental approach is recommended.
Tier 1: Broad Off-Target Screening
A broad in vitro safety pharmacology panel, such as the Eurofins SafetyScreen44™, provides an efficient initial screen against a wide range of clinically relevant targets.[6][10]
Experimental Workflow: Broad Off-Target Radioligand Binding Assay
Caption: Workflow for a typical radioligand binding assay to assess off-target interactions.
Tier 2: Functional and Mechanistic Assays
For any significant "hits" identified in the initial screen, follow-up functional assays are crucial to determine the nature of the interaction (e.g., agonist, antagonist, allosteric modulator). Key assays to consider for a compound like this compound include:
-
hERG Channel Patch Clamp Assay: To assess the potential for QT prolongation and cardiac arrhythmias. This is a critical safety assay for any compound with a piperidine scaffold.
-
Cytochrome P450 Inhibition Assay: To evaluate the potential for drug-drug interactions.
-
Functional Assays for "Hit" Receptors: For example, if significant binding to the histamine H₁ receptor is observed, a functional assay (e.g., calcium mobilization) should be performed to determine if the compound acts as an agonist or antagonist.
Experimental Protocol: hERG Manual Patch Clamp Assay
-
Cell Culture: Maintain a stable cell line expressing the hERG channel (e.g., HEK293-hERG) under standard conditions.
-
Cell Preparation: Plate cells onto glass coverslips for electrophysiological recording.
-
Electrophysiology:
-
Perform whole-cell patch-clamp recordings using a suitable amplifier and data acquisition system.
-
Use an appropriate internal (pipette) and external solution to isolate the hERG current.
-
Apply a specific voltage-clamp protocol to elicit and measure the hERG tail current.
-
-
Compound Application:
-
Establish a stable baseline recording of the hERG current.
-
Apply a vehicle control to ensure no solvent effects.
-
Perfuse the cells with increasing concentrations of this compound.
-
-
Data Analysis:
-
Measure the peak tail current at each compound concentration.
-
Calculate the percentage inhibition of the hERG current relative to the baseline.
-
Plot the concentration-response curve and fit the data to determine the IC₅₀ value.
-
Visualizing the hERG Assay Workflow
Caption: Step-by-step workflow for a manual patch-clamp hERG assay.
Conclusion and Recommendations
For any research or drug development program utilizing this compound or its derivatives, a comprehensive in vitro safety pharmacology assessment is strongly recommended. A tiered approach, beginning with a broad screening panel and followed by specific functional assays for any identified "hits," particularly a hERG patch clamp assay, will provide the necessary data to de-risk the compound and guide further development. This proactive approach to identifying and understanding off-target effects is paramount to the successful translation of promising chemical matter into safe and effective therapeutics.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. jk-sci.com [jk-sci.com]
- 5. altasciences.com [altasciences.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GBR 12909 dihydrochloride | Dopamine Transporters | Tocris Bioscience [tocris.com]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
A Guide to the Reproducibility of 4-(3-Phenylpropyl)piperidine Synthesis: Navigating the Unpublished Landscape
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Reproducibility in the Absence of Published Data
4-(3-Phenylpropyl)piperidine is a valuable building block in medicinal chemistry, recognized for its potential in the development of analgesics and other agents active in the central nervous system.[1][2][3] Its synthesis, however, presents a common challenge in scientific research: the lack of a detailed, peer-reviewed, and readily available experimental protocol. While the compound is commercially available[4][5][6][7] and its basic properties are documented[8], a comprehensive guide to its preparation and characterization is notably absent from the mainstream scientific literature. This guide aims to address this gap by presenting a meticulously researched, proposed synthetic pathway and a comparative analysis of expected versus available data, thereby providing a framework for researchers to approach the synthesis of this compound with a high degree of confidence and scientific rigor.
The reproducibility of published experimental results is a cornerstone of the scientific method.[9][10][11][12] However, when a specific protocol is not published, researchers are often forced to rely on analogous procedures, which may not be directly transferable and can lead to variable outcomes. This guide, therefore, not only provides a potential solution for the synthesis of this compound but also serves as a case study in navigating the challenges of reproducing unpublished chemical knowledge.
Proposed Synthetic Pathway: Catalytic Hydrogenation of 4-(3-Phenylpropyl)pyridine
The most logical and chemically sound approach to the synthesis of this compound is the catalytic hydrogenation of its aromatic precursor, 4-(3-Phenylpropyl)pyridine. This method is widely employed for the reduction of pyridine derivatives to their corresponding piperidines.[9][10][11][12][13]
Diagram of the Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound via catalytic hydrogenation.
Experimental Protocols
Protocol 1: Synthesis of this compound via Catalytic Hydrogenation
This protocol is adapted from a general procedure for the catalytic hydrogenation of substituted pyridines using Platinum(IV) oxide (Adam's catalyst).[9][10][11][12]
Materials:
-
4-(3-Phenylpropyl)pyridine
-
Platinum(IV) oxide (PtO₂)
-
Glacial Acetic Acid
-
Ethyl Acetate
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Celite®
-
High-pressure hydrogenation apparatus
Procedure:
-
Reactor Setup: In a high-pressure reactor vessel, dissolve 4-(3-phenylpropyl)pyridine (1.0 eq) in glacial acetic acid.
-
Catalyst Addition: Carefully add Platinum(IV) oxide (5 mol%) to the solution.
-
Hydrogenation: Seal the reactor and purge with an inert gas (e.g., nitrogen). Pressurize the reactor with hydrogen gas to 50-70 bar.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 6-10 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, carefully vent the hydrogen and purge the reactor with an inert gas.
-
Filtration: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; ensure the filter cake does not dry out.
-
Neutralization: Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Separate the organic layer and extract the aqueous layer twice with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Comparative Analysis of Characterization Data
A critical aspect of reproducibility is the comparison of experimental data with established reference data. In the case of this compound, publicly available, peer-reviewed characterization data is scarce. This section presents a comparison of expected analytical data with what is currently available from various sources.
Reproducibility Scorecard
| Analytical Technique | Published/Available Data | Expected Data & Comparison |
| ¹H NMR | No peer-reviewed data found. | Expected: Complex multiplets for the aliphatic protons of the piperidine and propyl chain, and aromatic protons. The chemical shifts would be characteristic of the structure. Without a reference spectrum, definitive confirmation is challenging. |
| ¹³C NMR | A spectrum is available on SpectraBase, but requires a subscription for full access.[14] | Expected: Signals for the phenyl group carbons, the propyl chain carbons, and the piperidine ring carbons. The number of signals and their chemical shifts would confirm the structure. The available partial data is a useful, albeit incomplete, reference. |
| Mass Spectrometry (MS) | No peer-reviewed data found. | Expected: A molecular ion peak (M⁺) at m/z 203.33. Fragmentation would likely involve cleavage of the propyl chain and the piperidine ring, leading to characteristic fragment ions. |
| Infrared (IR) Spectroscopy | An IR spectrum of the hydrochloride salt is available from the NIST WebBook.[15] | Expected (Free Base): N-H stretching vibration (around 3300 cm⁻¹), C-H stretching of aromatic and aliphatic groups (around 3000-2800 cm⁻¹), and C=C stretching of the aromatic ring (around 1600-1450 cm⁻¹). The available spectrum of the hydrochloride salt shows broad N-H stretching due to the ammonium salt, which would differ from the free base. |
Diagram of Expected Mass Spectrometry Fragmentation
Caption: Plausible fragmentation pathway for this compound in MS.
Conclusion: Establishing a Foundation for Reproducible Synthesis
The challenges highlighted in this guide underscore the critical importance of publishing detailed and complete experimental procedures to ensure the reproducibility and advancement of scientific research. In the absence of such data, a thorough and logical approach, as outlined here, is essential for navigating the complexities of chemical synthesis and contributing to a more robust and reliable scientific landscape.
References
- 1. reddit.com [reddit.com]
- 2. 4-Phenylpiperidine(771-99-3) 13C NMR [m.chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Sciencemadness Discussion Board - pyridine reduction - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. ias.ac.in [ias.ac.in]
- 6. This compound CAS#: 18495-82-4 [chemicalbook.com]
- 7. This compound | 18495-82-4 | TCI AMERICA [tcichemicals.com]
- 8. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]
- 9. asianpubs.org [asianpubs.org]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. Piperidine, 4-(3-phenylpropyl)-, hydrochloride [webbook.nist.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-(3-Phenylpropyl)piperidine
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends beyond its application in discovery and synthesis. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-(3-Phenylpropyl)piperidine, ensuring the safety of laboratory personnel, the protection of the environment, and adherence to regulatory standards. Our commitment to your work goes beyond providing high-purity compounds; we aim to be your trusted partner in comprehensive laboratory safety and chemical handling.
Understanding the Compound: Hazard Profile of this compound
Before any disposal protocol can be initiated, a thorough understanding of the inherent hazards of this compound is paramount. While comprehensive toxicological properties may not be fully investigated, the available data from Safety Data Sheets (SDS) for the hydrochloride salt and related piperidine compounds indicate several key risk factors that dictate its handling and disposal.[1]
Key Hazard Considerations:
-
Toxicity: Piperidine and its derivatives are generally considered harmful if swallowed and toxic in contact with skin or if inhaled.[2][3]
-
Corrosivity: Many piperidine-based compounds can cause severe skin burns and eye damage.[2][3]
-
Irritation: It may cause respiratory irritation.[1]
-
Environmental Hazard: The compound should not be allowed to enter drains or the environment.[1][2]
These hazards underscore the necessity of treating this compound as a hazardous material throughout its lifecycle.
The Core of Compliance: Hazardous Waste Determination
The U.S. Environmental Protection Agency (EPA) mandates a formal process for determining if a chemical waste is hazardous under the Resource Conservation and Recovery Act (RCRA).[4][5] This determination is the foundational step upon which all disposal procedures are built.
Is this compound a Listed Hazardous Waste?
The EPA maintains specific lists of hazardous wastes (F, K, P, and U lists).[6][7] Based on a review of these lists, this compound is not explicitly listed. However, this does not exempt it from hazardous waste regulations.
Does this compound Exhibit Hazardous Characteristics?
If a waste is not listed, it must be evaluated for the four characteristics of hazardous waste:[4][7][8]
| Characteristic | Description | Relevance to this compound |
| Ignitability (D001) | Liquids with a flash point < 140°F (60°C), or non-liquids that can cause fire through friction, moisture absorption, or spontaneous chemical changes.[7][8] | While some piperidines are highly flammable[2][9], the specific flash point for this compound should be confirmed from the supplier's SDS. If it meets the criteria, it must be managed as D001 waste. |
| Corrosivity (D002) | Aqueous solutions with a pH ≤ 2 or ≥ 12.5, or liquids that corrode steel at a specified rate.[7][8] | The material may be corrosive[2][3]; pH testing of the waste stream is necessary if it is in an aqueous solution. |
| Reactivity (D003) | Wastes that are unstable, react violently with water, or can generate toxic gases.[7][8] | Generally, piperidine compounds are not considered reactive in this manner, but this should be confirmed with the specific SDS. |
| Toxicity (D024) | Wastes that, when subjected to the Toxicity Characteristic Leaching Procedure (TCLP), contain certain contaminants at or above specified concentrations.[8][10] | This would require analytical testing and is less commonly applied at the laboratory scale unless there is a reason to suspect the presence of regulated toxic constituents. |
The causality behind this evaluation is critical: mischaracterizing waste can lead to improper segregation, potential chemical reactions in waste containers, and significant regulatory penalties.
Step-by-Step Disposal Protocol for this compound
The following protocol provides a systematic approach to the safe disposal of this compound waste. This workflow is designed to be a self-validating system, ensuring safety and compliance at each stage.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Before handling the waste, ensure all appropriate safety measures are in place.
-
PPE: Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a laboratory coat.[1][11]
-
Ventilation: Conduct all waste handling activities in a well-ventilated area, preferably inside a certified chemical fume hood to minimize inhalation risks.[12]
Step 2: Waste Segregation and Containerization
Proper segregation is crucial to prevent accidental chemical reactions.
-
Dedicated Waste Container: Designate a specific, compatible, and clearly labeled waste container for this compound and its contaminated materials (e.g., pipette tips, wipes). Do not mix it with other waste streams, especially strong acids or oxidizing agents.[9]
-
Container Specifications: The container must be in good condition, leak-proof, and have a secure, tight-fitting lid.[4] Keep the container closed at all times except when adding waste.[4][13]
-
Labeling: Label the container with the words "HAZARDOUS WASTE ," the full chemical name "This compound ," and a clear indication of the associated hazards (e.g., "Toxic," "Corrosive").[12]
Step 3: Managing Spills and Contaminated Materials
In the event of a spill, immediate and correct action is vital.
-
Evacuate and Secure: Evacuate non-essential personnel from the area.[12]
-
Absorb: Cover the spill with a non-combustible absorbent material such as sand, dry lime, or diatomaceous earth.[12][14]
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.[9][14]
-
Decontaminate: Clean the spill area thoroughly.[14]
Step 4: Final Disposal Pathway
The ultimate disposal of this compound waste must be handled by professionals.
-
Engage a Licensed Disposal Company: Never attempt to dispose of this chemical down the drain or in regular trash.[1][2] The only acceptable method is to use a licensed professional waste disposal service.[1][5][12]
-
Recommended Disposal Method: The most common and effective disposal method for this type of organic chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like nitrogen oxides.[1]
-
Documentation: Maintain accurate records of all hazardous waste generated, including accumulation start dates and disposal dates, as required by institutional and federal regulations.[12][13]
Visualizing the Disposal Workflow
To ensure clarity and immediate comprehension of the disposal process, the following workflow diagram outlines the critical decision points and actions.
References
- 1. capotchem.com [capotchem.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. chemos.de [chemos.de]
- 4. pfw.edu [pfw.edu]
- 5. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 6. epa.gov [epa.gov]
- 7. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
- 8. pwaste.com [pwaste.com]
- 9. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 10. media.clemson.edu [media.clemson.edu]
- 11. fishersci.com [fishersci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. epa.gov [epa.gov]
- 14. nj.gov [nj.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
